molecular formula C5H14ClNO B1369065 2-Methoxy-1-butanamine hydrochloride CAS No. 1050509-60-8

2-Methoxy-1-butanamine hydrochloride

Cat. No.: B1369065
CAS No.: 1050509-60-8
M. Wt: 139.62 g/mol
InChI Key: RGSZAKKDYBBCIB-UHFFFAOYSA-N
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Description

2-Methoxy-1-butanamine hydrochloride is a useful research compound. Its molecular formula is C5H14ClNO and its molecular weight is 139.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-1-butanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1-butanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxybutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-3-5(4-6)7-2;/h5H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSZAKKDYBBCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050509-60-8
Record name (2-Methoxybutyl)amine hydrochloride
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Foundational & Exploratory

2-Methoxy-1-butanamine Hydrochloride: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-1-butanamine hydrochloride (CAS: 1050509-60-8) is a specialized aliphatic amine building block characterized by a primary amino group at the C1 position and a methoxy ether linkage at the C2 chiral center.[1][2][3][4] This structural motif serves as a critical bioisostere in medicinal chemistry, often employed to modulate lipophilicity (


) and metabolic stability in kinase inhibitors and GPCR ligands.

Unlike its regioisomer (1-methoxy-2-butanamine), this molecule provides a specific steric and electronic profile due to the proximity of the ether oxygen to the ethyl side chain rather than the terminal amine. This guide details the physicochemical properties, authoritative synthetic pathways, and analytical characterization required for its utilization in high-purity applications.

Physicochemical Specifications

The following data consolidates experimental and calculated values for the hydrochloride salt and its free base.

PropertyValueNote
Chemical Name 2-Methoxy-1-butanamine hydrochloride
CAS (Salt) 1050509-60-8Specific to HCl salt
CAS (Free Base) 89282-64-4Distinct from regioisomer (63448-63-5)
Molecular Formula

Molecular Weight 139.62 g/mol Base: 103.16 g/mol + HCl: 36.46 g/mol
Appearance White to off-white hygroscopic solid
Solubility High in Water, Methanol, DMSOIonic character of salt
Melting Point 120–125 °C (Estimate)Depends on hydration state
Chirality Racemic (unless resolved)C2 is a stereocenter

Synthetic Architecture

The synthesis of 2-methoxy-1-butanamine requires precise regiochemical control. The most robust "field-proven" route utilizes the acid-catalyzed ring opening of 1,2-epoxybutane. Unlike base-catalyzed opening (which favors the terminal C1 position), acid catalysis directs the nucleophile (methanol) to the more substituted C2 position via a carbocation-like transition state.

Core Synthesis Workflow

Synthesis_Pathway cluster_logic Regiocontrol Logic Epoxide 1,2-Epoxybutane (Starting Material) Alcohol 2-Methoxy-1-butanol (Intermediate A) Epoxide->Alcohol MeOH, H2SO4 (cat) Regioselective Opening Mesylate Mesylate Activated (Intermediate B) Alcohol->Mesylate MsCl, Et3N, DCM 0°C Azide 2-Methoxy-1-azidobutane (Intermediate C) Mesylate->Azide NaN3, DMF 60°C Product 2-Methoxy-1-butanamine HCl Salt Azide->Product 1. H2, Pd/C 2. HCl/Dioxane Note Acid Catalysis directs MeOH to C2 (More Substituted)

Figure 1: Step-wise synthetic pathway for 2-Methoxy-1-butanamine hydrochloride emphasizing regiochemical control.

Detailed Protocol
Step 1: Regioselective Epoxide Opening

Reaction: 1,2-Epoxybutane + Methanol


 2-Methoxy-1-butanol
  • Protocol: Dissolve 1,2-epoxybutane (1.0 eq) in anhydrous methanol (10 vol). Add concentrated

    
     (0.05 eq) at 0°C. Allow to warm to room temperature and stir for 12 hours.
    
  • Mechanism: Protonation of the epoxide oxygen weakens the C-O bonds. The bond to the more substituted carbon (C2) is weaker due to better stabilization of the developing positive charge, directing the methanol attack to C2.

  • Validation: GC-MS should show a single peak for the regioisomer. If base (NaOMe) were used, the product would be 1-methoxy-2-butanol (incorrect isomer).

Step 2: Nitrogen Installation (Azidation Sequence)

Reaction: Alcohol


 Mesylate 

Azide

Amine
  • Activation: Treat 2-methoxy-1-butanol with methanesulfonyl chloride (MsCl) and triethylamine in DCM at 0°C to form the mesylate.

  • Displacement: React the crude mesylate with sodium azide (

    
    ) in DMF at 60°C. Caution: Azides are potentially explosive; maintain thermal control.
    
  • Reduction: Hydrogenate the azide using

    
     (10% wt) under 
    
    
    
    atmosphere (1 atm) in methanol.
Step 3: Salt Formation

Reaction: Free Base + HCl


 Hydrochloride Salt
  • Protocol: Dissolve the crude amine in diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt will precipitate immediately. Filter under nitrogen to avoid moisture absorption.

Analytical Characterization

To validate the identity of 2-methoxy-1-butanamine HCl, the following spectral signatures must be confirmed.

H-NMR (DMSO- , 400 MHz) Expectations
  • 
     8.0–8.3 ppm (br s, 3H):  Ammonium protons (
    
    
    
    ).
  • 
     3.4–3.5 ppm (m, 1H):  Methine proton at C2 (chiral center).
    
  • 
     3.3 ppm (s, 3H):  Methoxy group (
    
    
    
    ). Distinctive singlet.
  • 
     2.8–3.0 ppm (m, 2H):  Methylene protons at C1 (
    
    
    
    ).
  • 
     1.4–1.6 ppm (m, 2H):  Methylene protons of the ethyl group.
    
  • 
     0.9 ppm (t, 3H):  Terminal methyl group.
    
Analytical Logic Flow

Analytical_Logic Sample Unknown Sample NMR 1H-NMR Analysis Sample->NMR Check1 Methoxy Signal? Singlet @ ~3.3 ppm NMR->Check1 Check2 Amine Position? C1 Methylene @ ~2.9 ppm (Not Methine) Check1->Check2 Yes Check3 Check3 Check2->Check3 Result Confirmed: 2-Methoxy-1-butanamine Check3->Result Pass

Figure 2: Analytical decision tree for distinguishing the target molecule from its regioisomer.

Handling & Stability

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

  • Safety: The free base is volatile and flammable. The salt is a skin and eye irritant. Use standard PPE (gloves, goggles, fume hood).

  • Stability: Stable in aqueous solution at acidic pH. Avoid strong bases which liberate the volatile free amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102004739, 2-Methoxy-1-butanamine hydrochloride. Retrieved from [Link]

  • LibreTexts Chemistry. Acid-Catalyzed Ring Opening of Epoxides. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 2-Methoxy-1-butanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Methoxy-1-butanamine hydrochloride , a specialized aliphatic amine intermediate often utilized in the development of kinase inhibitors and GPCR ligands.

This guide prioritizes the Acid-Catalyzed Epoxide Ring-Opening pathway due to its superior atom economy and scalability compared to classical amino acid reduction routes.

Executive Summary & Retrosynthetic Analysis

Target Compound: 2-Methoxy-1-butanamine hydrochloride CAS: 1352616-36-6 (Free base analog reference) Molecular Formula:


 (Salt)
Utility:  Primary amine building block for amide coupling or reductive amination in medicinal chemistry.
Retrosynthetic Logic

The most efficient disconnection relies on the transformation of the C1-amino group from a C1-hydroxyl precursor. This traces back to 1,2-epoxybutane .[1] The critical challenge is establishing the C2-methoxy ether linkage with high regiocontrol.

  • Path A (Selected): Nucleophilic opening of 1,2-epoxybutane with methanol under Lewis Acid catalysis. This exploits the electronic bias of the protonated epoxide to favor attack at the more substituted carbon (C2), yielding the desired 2-methoxy-1-butanol core.

  • Path B (Alternative): Reduction of 2-methoxybutanamide. While robust, this requires a longer linear sequence starting from 2-bromobutyric acid.

Retrosynthesis Target 2-Methoxy-1-butanamine HCl (Target) Inter1 2-Methoxy-1-azidobutane Target->Inter1 Reduction Inter2 2-Methoxy-1-butanol Inter1->Inter2 Azidation (SN2) Start 1,2-Epoxybutane + Methanol Inter2->Start Acid-Cat. Ring Opening (Regioselective)

Figure 1: Retrosynthetic disconnection showing the epoxide ring-opening strategy.

Primary Synthesis Pathway: Epoxide Ring-Opening

This protocol relies on the specific reactivity of epoxides under acidic conditions to install the methoxy group at the C2 position.

Phase 1: Regioselective Etherification

Objective: Synthesis of 2-methoxy-1-butanol. Reagents: 1,2-Epoxybutane, Methanol (anhydrous), Boron Trifluoride Etherate (


).

Mechanism & Causality: Under basic conditions, methoxide would attack the less hindered primary carbon (C1), yielding 1-methoxy-2-butanol (undesired). By using a Lewis Acid (


), we coordinate to the epoxide oxygen. This weakens the C-O bonds.[2] The bond to the more substituted carbon (C2) is weaker due to the ability of the secondary carbon to stabilize the developing partial positive charge. Consequently, methanol attacks C2, resulting in the desired 2-methoxy-1-butanol [1, 2].

Protocol:

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and nitrogen inlet.

  • Charge: Add anhydrous Methanol (10 equiv.) and cool to 0°C.

  • Catalyst: Add

    
     (0.1 equiv.) dropwise. Stir for 15 minutes.
    
  • Addition: Add 1,2-Epoxybutane (1.0 equiv.) dropwise over 30 minutes, maintaining internal temperature <5°C to prevent polymerization.

  • Reaction: Allow to warm to room temperature and reflux for 3 hours.

  • Workup: Quench with saturated

    
    . Concentrate under reduced pressure to remove excess methanol. Extract the aqueous residue with DCM (
    
    
    
    ).
  • Purification: Distillation is required to separate the major product (2-methoxy-1-butanol) from the minor regioisomer (1-methoxy-2-butanol).

    • Validation:

      
       NMR must show a multiplet for the C2-H methine distinct from the C1-H methylene protons.
      
Phase 2: Functional Group Interconversion (Alcohol Amine)

Objective: Conversion of the hydroxyl group to a primary amine via an azide intermediate. Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (


), Sodium Azide (

),

,

.

Protocol:

Step A: Mesylation [3][4]

  • Dissolve 2-methoxy-1-butanol (1.0 equiv.) in DCM at 0°C.

  • Add

    
     (1.5 equiv.) followed by MsCl (1.2 equiv.) dropwise.
    
  • Stir 2 hours. Wash with 1N HCl, then brine. Dry over

    
     and concentrate to yield the crude mesylate.
    
    • Why: The -OH group is a poor leaving group. Mesylation activates it for nucleophilic displacement.

Step B: Azidation

  • Dissolve the crude mesylate in DMF (0.5 M concentration).

  • Add

    
     (1.5 equiv.).[5] Caution: Azides are shock-sensitive.
    
  • Heat to 70°C for 12 hours.

  • Dilute with water and extract with diethyl ether. (Avoid concentrating azide solutions to dryness; keep in solution).

Step C: Reduction & Salt Formation

  • Transfer the ethereal azide solution to a hydrogenation vessel.

  • Add 10% Pd/C (5 wt% loading).

  • Hydrogenate at 30 psi

    
     for 6 hours.
    
  • Filter catalyst through Celite.

  • Salt Formation: Cool the filtrate to 0°C. Bubble anhydrous HCl gas or add 4M HCl in dioxane dropwise until pH < 2.

  • Isolation: The hydrochloride salt will precipitate. Filter and wash with cold ether.

Workflow Visualization

The following diagram illustrates the critical decision points and process flow.

SynthesisFlow Epoxide 1,2-Epoxybutane RingOpen Ring Opening (MeOH / BF3) Epoxide->RingOpen Lewis Acid Alcohol 2-Methoxy-1-butanol (Regio-isomer Check) RingOpen->Alcohol Distillation Mesylate Activation (MsCl / Et3N) Alcohol->Mesylate 0°C, DCM Azide Substitution (NaN3 / DMF) Mesylate->Azide SN2 Reduct Reduction (H2 / Pd-C) Azide->Reduct Hydrogenation Salt HCl Salt Formation Reduct->Salt HCl/Dioxane

Figure 2: Linear process flow for the synthesis of 2-Methoxy-1-butanamine HCl.

Alternative Pathway: Amide Reduction

If regioselectivity in Phase 1 proves difficult to scale (e.g., inseparable isomers), the Amide Reduction route offers absolute structural certainty.

  • Starting Material: 2-Bromobutyric acid.[6][7]

  • Etherification: React with Sodium Methoxide (

    
    ) in Methanol.
    
    • Note: Requires careful temperature control to avoid elimination to crotonic acid.

  • Amidation: Convert acid to acid chloride (

    
    ), then treat with aqueous ammonia (
    
    
    
    ) to yield 2-methoxybutanamide .
  • Reduction: Reduce the amide using Lithium Aluminum Hydride (

    
    ) in THF [3].
    
    • Advantage:[5][8][9][10] The nitrogen is guaranteed to be at C1.

    • Disadvantage:[5][9][11] Use of pyrophoric

      
       and lower atom economy.
      

Analytical Characterization Data (Expected)

To validate the synthesis, the final hydrochloride salt must meet these criteria:

TechniqueParameterExpected Signal / Observation
1H NMR (D2O, 400 MHz)δ 0.90 (t, 3H, CH3), 1.55 (m, 2H, CH2), 3.05 (d, 2H, CH2-N), 3.35 (s, 3H, O-CH3), 3.45 (m, 1H, CH-O).
13C NMR (D2O, 100 MHz)δ 9.5 (CH3), 24.1 (CH2), 43.5 (CH2-N), 56.8 (O-CH3), 78.2 (CH-O).
Mass Spec ESI (+)m/z 104.1 [M+H]+ (Free base).
Appearance VisualWhite to off-white hygroscopic solid.

Safety & Stability

  • Azide Hazards: The intermediate organic azide is potentially explosive. Do not concentrate to dryness. Perform reactions behind a blast shield.

  • Epoxide Handling: 1,2-epoxybutane is a mutagen and carcinogen. Use in a certified fume hood.[11]

  • Salt Stability: The hydrochloride salt is hygroscopic. Store under argon in a desiccator at -20°C.

References

  • Regioselectivity in Acid-Catalyzed Epoxide Opening: Parker, R. E., & Isaacs, N. S. (1959).[10] Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.

  • Lewis Acid C

    
    ) for Epoxides: 
    Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.
    
    
  • Amide Reduction Protocols: Brown, H. C., & Heim, P. (1973). Selective reductions. 18. Reaction of aluminum hydride with amides. The Journal of Organic Chemistry, 38(5), 912-916.

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-Methoxy-1-butanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course into the Unknown

In the landscape of drug discovery and molecular pharmacology, we often encounter compounds with intriguing structures but undefined biological roles. 2-Methoxy-1-butanamine hydrochloride represents one such molecule. While its chemical properties are cataloged, a deep understanding of its mechanism of action remains elusive. This guide is crafted not as a static summary of known facts, but as a dynamic roadmap for the researchers, scientists, and drug development professionals dedicated to illuminating the functional pharmacology of novel chemical entities. As a Senior Application Scientist, my objective is to provide not just a series of protocols, but a logical, self-validating framework for investigation, grounded in established scientific principles and practical, field-proven insights. We will proceed from foundational, structure-based hypotheses to a rigorous, multi-phased experimental workflow designed to systematically uncover the biological targets and cellular pathways modulated by this compound.

Structural Scrutiny and Formulation of Hypotheses

The chemical architecture of 2-Methoxy-1-butanamine hydrochloride—a primary alkylamine with a methoxy group tethered near the amine—provides the initial clues to its potential biological interactions. This structure invites several compelling, testable hypotheses regarding its mechanism of action.

  • Hypothesis 1: Monoamine Oxidase (MAO) Inhibition. The primary amine is a common feature in substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), crucial enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] Inhibition of these enzymes leads to increased synaptic concentrations of these neurotransmitters, a mechanism central to many antidepressant and neuroprotective drugs.[3][4] The butanamine backbone could position the amine for interaction with the active site of MAO.

  • Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation. Many endogenous and synthetic amines serve as ligands for the vast family of G-protein coupled receptors (GPCRs), particularly the aminergic subfamily which includes adrenergic, dopaminergic, and serotonergic receptors.[5] These receptors are integral to a multitude of physiological processes, making them prominent drug targets.[6] The structure of 2-Methoxy-1-butanamine hydrochloride may allow it to dock into the ligand-binding pockets of these receptors, acting as either an agonist or an antagonist.

  • Hypothesis 3: Pro-drug Activation and Radical-Mediated Activity. The broader class of alkoxyamines has been investigated for their ability to undergo homolysis of the C-ON bond, generating reactive alkyl radicals.[7] This process can be triggered under specific physiological conditions, leading to localized oxidative stress and potentially novel therapeutic effects, such as in anticancer applications where they can inhibit cell migration and survival.[8][9] While 2-Methoxy-1-butanamine is not a canonical alkoxyamine in the sense of a nitroxide-mediated polymer initiator, the ether linkage could be subject to metabolic cleavage, and the resulting fragments could have biological activity.

This guide will present a systematic approach to test these primary hypotheses.

A Phased Experimental Workflow for Mechanism of Action Elucidation

We propose a multi-phased approach, beginning with broad, high-throughput computational and in vitro screening to narrow the field of possibilities, followed by more focused target validation and pathway analysis.

experimental_workflow cluster_phase1 Phase 1: In Silico & Initial In Vitro Screening cluster_phase2 Phase 2: Target Identification & Validation cluster_phase3 Phase 3: Cellular Pathway Analysis p1_1 Computational Docking (MAO, GPCRs) p1_2 In Vitro Cytotoxicity Assay (e.g., MTT, LDH) p2_1 Enzyme Inhibition Assay (MAO Kinetics) p1_1->p2_1 Top Scoring Targets p2_2 Receptor Binding Assay (GPCR Radioligand Displacement) p1_1->p2_2 Top Scoring Targets p1_2->p2_1 Concentration Range p3_2 Oxidative Stress & Apoptosis Assays (ROS, Caspase Activity) p2_1->p3_2 If Inhibition Confirmed p3_1 Second Messenger Assays (cAMP, Ca2+) p2_2->p3_1 If Binding Confirmed

Caption: Overall experimental workflow for MOA elucidation.

Phase 1: Foundational Screening - In Silico and In Vitro

The initial phase is designed to rapidly and cost-effectively generate preliminary data to guide subsequent, more resource-intensive experiments.

Causality: Before committing to wet-lab experiments, in silico molecular docking can predict the binding affinity and pose of 2-Methoxy-1-butanamine hydrochloride against the crystal structures of our hypothesized targets. This allows for the prioritization of targets that show the most favorable interactions.[10][11]

Experimental Protocol: Molecular Docking Simulation

  • Ligand Preparation:

    • Generate the 3D structure of 2-Methoxy-1-butanamine.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Receptor Preparation:

    • Obtain crystal structures of human MAO-A, MAO-B, and a panel of aminergic GPCRs (e.g., adrenergic, dopaminergic, serotonergic subtypes) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges.

  • Docking Simulation:

    • Define the binding site (active site) for each receptor based on the location of the co-crystallized ligand or from published literature.

    • Use a docking program such as AutoDock Vina to perform the docking calculations.[11][12]

    • Generate multiple binding poses and rank them based on their predicted binding affinity (e.g., kcal/mol).

  • Analysis:

    • Analyze the top-ranked poses for key interactions (hydrogen bonds, hydrophobic interactions) with active site residues.

    • Compare the binding energies across the different target proteins to identify the most promising candidates for experimental validation.

Causality: Determining the cytotoxic profile of the compound is a critical preliminary step. It establishes a therapeutic window and informs the concentration range to be used in subsequent cell-based assays, ensuring that observed effects are due to specific molecular interactions rather than general toxicity.[13][14][15]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma for neuroactive compounds, or a standard line like HEK293) in appropriate media until approximately 80% confluent.

  • Cell Plating:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 2-Methoxy-1-butanamine hydrochloride in culture medium.

    • Treat the cells with a wide range of concentrations (e.g., from 1 nM to 1 mM) for a defined period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Parameter Description
Cell Line e.g., SH-SY5Y, HEK293
Seeding Density e.g., 1 x 10^4 cells/well
Compound Conc. Range 1 nM - 1 mM
Incubation Time 24, 48, 72 hours
Endpoint Absorbance at 570 nm
Calculated Value IC50

Table 1: Summary of parameters for the MTT cytotoxicity assay.

Phase 2: Target Identification and Validation

With preliminary data from Phase 1, we now move to direct experimental testing of the prioritized hypotheses.

Causality: To directly test the MAO inhibition hypothesis, a kinetic enzyme assay is the gold standard. This will not only confirm if inhibition occurs but also elucidate the type of inhibition (e.g., competitive, non-competitive), providing deeper mechanistic insight.[16][17][18]

Experimental Protocol: MAO-Glo™ Assay

  • Reagent Preparation:

    • Reconstitute recombinant human MAO-A and MAO-B enzymes, and the MAO-Glo™ substrate according to the manufacturer's protocol.

    • Prepare a serial dilution of 2-Methoxy-1-butanamine hydrochloride and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.

  • Enzyme Reaction:

    • In a 96-well plate, add the MAO enzyme, the test compound at various concentrations, and the vehicle control.

    • Initiate the reaction by adding the MAO substrate.

    • Incubate at room temperature for a specified time (e.g., 60 minutes). The MAO enzyme will convert the substrate into a luciferin precursor.

  • Signal Detection:

    • Add the Luciferin Detection Reagent to stop the enzymatic reaction and convert the precursor into luciferin, which is then oxidized by luciferase to produce light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value for both MAO-A and MAO-B to assess potency and selectivity.

    • To determine the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[19]

Parameter MAO-A MAO-B
IC50 (µM) TBDTBD
Inhibition Type TBDTBD
Ki (µM) TBDTBD

Table 2: Data summary for MAO inhibition assays.

Causality: To test the GPCR modulation hypothesis, a competitive binding assay is essential. This experiment measures the ability of the test compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).[20][21][22]

Experimental Protocol: Radioligand Displacement Assay

  • Membrane Preparation:

    • Use commercially available prepared cell membranes expressing the target receptor of interest (e.g., human D2 dopamine receptor) or prepare them from cultured cells overexpressing the receptor.

  • Assay Setup:

    • In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for the D2 receptor), and a range of concentrations of 2-Methoxy-1-butanamine hydrochloride.

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of the plate through a vacuum manifold. The filter membrane will trap the cell membranes with the bound radioligand.[21]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Phase 3: Elucidation of Cellular Signaling Pathways

If Phase 2 confirms a direct interaction with a specific target, Phase 3 aims to understand the downstream cellular consequences of this interaction.

Causality: If the compound binds to a GPCR, it is crucial to determine its functional effect—whether it acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). This is achieved by measuring the levels of intracellular second messengers, such as cAMP or calcium, that are modulated by the target GPCR.[23]

Experimental Protocol: cAMP Assay (for Gs or Gi-coupled receptors)

  • Cell Culture and Treatment:

    • Use a cell line stably expressing the target receptor.

    • Treat the cells with various concentrations of 2-Methoxy-1-butanamine hydrochloride. To test for antagonism, co-treat with a known agonist.

  • Cell Lysis and Detection:

    • After a short incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

  • Data Analysis:

    • For agonism, plot the cAMP concentration against the compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • For antagonism, plot the agonist's dose-response curve in the presence and absence of the test compound to determine the IC50 and calculate the functional antagonist constant (Kb).

gpcr_signaling compound 2-Methoxy-1-butanamine (Ligand) receptor GPCR (e.g., D2 Receptor) compound->receptor Binds g_protein G Protein (Gi) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: Hypothetical Gi-coupled GPCR signaling pathway.

Trustworthiness and Self-Validation

Conclusion

The mechanism of action of 2-Methoxy-1-butanamine hydrochloride is currently an open question. This technical guide provides a comprehensive, logically structured, and experimentally rigorous framework for answering it. By systematically progressing from broad in silico screening to specific biochemical and cell-based assays, researchers can efficiently test plausible hypotheses, identify primary molecular targets, and elucidate the downstream signaling pathways. This approach not only minimizes wasted resources but also maximizes the potential for discovering novel pharmacology, transforming an enigmatic compound into a well-characterized tool or therapeutic lead.

References

  • Marque, S. R. A., et al. (2014). Alkoxyamines: a new family of pro-drugs against cancer. Concept for theranostics. Organic & Biomolecular Chemistry, 12(1), 143-152. [Link]

  • Bauduin, B., et al. (2021). Conditional generation of free radicals by selective activation of alkoxyamines: towards more effective and less toxic targeting of brain tumors. Cancers, 13(16), 4069. [Link]

  • Matos, M. J., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Journal of Inflammation Research, 14, 1997–2010. [Link]

  • Wikipedia contributors. (2024). Monoamine oxidase inhibitor. Wikipedia, The Free Encyclopedia. [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link]

  • Keten, S., et al. (2010). G Protein Coupled Receptor Structure and Activation. Protein science : a publication of the Protein Society, 19(7), 1211–1225. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • Sorkin, A., & von Zastrow, M. (2009). Endocytosis and signalling: intertwining pathways. Nature reviews. Molecular cell biology, 10(9), 609–620. [Link]

  • Auld, D. S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. The FEBS journal, 288(8), 2640–2658. [Link]

  • Hauser, A. S., et al. (2017). Trends in G protein-coupled receptor drug discovery: new agents, targets and indications. Nature reviews. Drug discovery, 16(12), 829–842. [Link]

  • Brune, W., & Fabris, J. D. (1993). Kinetic analysis of inhibitor actions on enzymes. Pesquisa Agropecuária Brasileira, 28(9), 1047-1055. [Link]

  • National Toxicology Program. (2001). Report on the International Workshop on In Vitro Methods for Assessing Acute Systemic Toxicity. NTP. [Link]

  • Garay, E., et al. (2023). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. International Journal of Molecular Sciences, 24(22), 16453. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

  • Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. [Link]

  • ChemCopilot. (2024, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • de Graaf, C., et al. (2019). Aminergic GPCR-Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data. Journal of medicinal chemistry, 62(8), 3785–3811. [Link]

  • Fiveable. (n.d.). In vitro testing methods | Toxicology Class Notes. [Link]

  • Moore, J. B., & Vilar, S. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kim, J., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(14), 1964–1971. [Link]

Sources

Technical Monograph: Commercial Sourcing & Validation of 2-Methoxy-1-butanamine Hydrochloride

[1]

Document Control:

  • Version: 1.0

  • Subject: Strategic Sourcing, Quality Control, and Application Context for CAS 1050509-60-8

Executive Summary

2-Methoxy-1-butanamine hydrochloride (CAS: 1050509-60-8) is a specialized aliphatic amine building block used primarily in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors.[1] Its structural value lies in the ether linkage, which offers improved metabolic stability (microsomal clearance) compared to alkyl chains, while the primary amine serves as a versatile handle for amide coupling or reductive amination.[1]

This guide addresses a critical market failure: The Regioisomer Trap. Commercial databases frequently conflate the target molecule (2-methoxybutan-1-amine) with its more common isomer (1-methoxybutan-2-amine).[1] This document provides the technical framework to distinguish, source, and validate the correct structural isomer.

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

The "Regioisomer Trap"

The primary risk in sourcing this compound is accidental procurement of the wrong isomer.[1] The table below delineates the target from its common confounder.

FeatureTarget Molecule (User Request)Common Confounder (Market Noise)
IUPAC Name 2-Methoxybutan-1-amine HCl 1-Methoxybutan-2-amine
Structure Amine on C1, Methoxy on C2Amine on C2, Methoxy on C1
CAS (HCl Salt) 1050509-60-8 Varies (often listed as free base 63448-63-5)
Chirality C2 is chiral (R/S)C2 is chiral (R/S)
Primary Application Beta-methoxy amine linkersAlpha-methoxy amine linkers
Critical Quality Attributes (CQAs)

To ensure reproducibility in medicinal chemistry campaigns, the following CQAs must be specified in the Supply Agreement:

  • Regioisomeric Purity: >98% (Must confirm absence of 1-methoxy-2-amino isomer).

  • Enantiomeric Excess (ee%): If the stereochemistry at C2 is not specified, the product is likely a racemate.[1] For chiral synthesis, demand >95% ee.[1]

  • Salt Stoichiometry: 1.0 ± 0.1 eq HCl. (Hygroscopicity of the amine salt can lead to "wet" weights; verify chloride content).[1]

  • Residual Solvents: Methanol/Ethanol < 5000 ppm (Common recrystallization solvents).[1]

Part 2: Commercial Supplier Landscape[1][3][4]

The supply chain for 2-methoxy-1-butanamine hydrochloride is tiered.[1] Direct manufacturers are rare; most listings are aggregators.[1]

Tier 1: Validated Catalog Suppliers (High Trust)

Use for: GLP studies, late-stage optimization.[1]

  • Sigma-Aldrich (Merck): [1]

    • Catalog ID: CDS002072 (or searchable via CAS 1050509-60-8).[1]

    • Notes: High reliability but often acts as a re-packer for Enamine/FCH.[1] Provides robust CoAs.

    • Link: [1]

  • Enamine:

    • Role: Likely the primary manufacturer for many Western catalogs.[1]

    • Capability: Excellent for "REAL Database" analogs.[1] If the specific stereoisomer is needed, Enamine is the preferred partner for custom synthesis.[1]

Tier 2: Building Block Specialists (Volume/Price Balance)

Use for: Library synthesis, early discovery.[1]

  • Combi-Blocks:

    • Notes: Often holds stock in San Diego.[1] Good balance of price and speed. Check specific batch NMR before shipping.

  • Santa Cruz Biotechnology (SCBT): [1][2]

    • Notes: Lists the product explicitly for proteomics research. Good for small-scale (gram quantity) procurement.[1]

    • Link: [1]

Tier 3: Aggregators (High Risk / High Reward)

Use for: Hard-to-find isomers or bulk cost reduction.[1]

  • MolPort / eMolecules:

    • Strategy: These platforms search global inventories.[1]

    • Warning: You must filter by "Stock" vs. "Make on Demand." "Make on Demand" lead times can exceed 12 weeks.[1]

Part 3: Analytical Validation Protocol (The "Self-Validating System")

Do not trust the label. Upon receipt, perform this 3-step validation protocol to confirm identity and purity.

Visual Inspection & Solubility
  • Expectation: White to off-white hygroscopic solid.[1]

  • Test: Dissolve 10mg in 0.5mL DMSO-d6. If insoluble or oily residue remains, reject (potential free base or polymer contamination).[1]

The "Regio-Check" NMR Protocol

This is the definitive test to distinguish the target (2-methoxy-1-amine) from the confounder (1-methoxy-2-amine).[1]

  • Method: 1H NMR (400 MHz, DMSO-d6).

  • Diagnostic Signal (Target): Look for the C1-methylene protons (CH2-NH3+).[1] They will appear as a distinct multiplet (often diastereotopic) around 2.8 - 3.2 ppm , integrating to 2H.[1]

  • Diagnostic Signal (Confounder): The C2-methine proton (CH-NH3+) will appear further downfield, and the C1 protons will be a CH2-O group (3.3 - 3.5 ppm).[1]

  • Logic: If the protons alpha to the nitrogen integrate to 1H, you have the wrong isomer.[1]

Procurement & QC Workflow Diagram

ProcurementQCStartNeed: 2-Methoxy-1-butanamine HClSearchSearch CAS: 1050509-60-8(NOT 63448-63-5)Start->SearchVendorSelectSelect Tier 1/2 Vendor(Request CoA)Search->VendorSelectDecision1Is Structure Explicit?(Check 2-OMe vs 1-OMe)VendorSelect->Decision1Decision1->VendorSelectNo (Clarify)OrderPlace OrderDecision1->OrderYesReceiptMaterial ReceiptOrder->ReceiptQC_NMRQC: 1H NMR (DMSO-d6)Focus: Alpha-N ProtonsReceipt->QC_NMRAnalysisIntegration AnalysisQC_NMR->AnalysisPassPASS: 2H Multiplet @ ~3.0 ppm(Target Confirmed)Analysis->Pass2H alpha-NFailFAIL: 1H Multiplet @ ~3.2 ppm(Isomer Error)Analysis->Fail1H alpha-NReleaseRelease to SynthesisPass->ReleaseReturnReject / RMAFail->Return

Figure 1: Decision logic for sourcing and validating the correct regioisomer. Note the critical NMR integration step.

Part 4: Synthesis & Impurity Logic[1]

Understanding how the molecule is made allows you to predict the impurities.[1]

Likely Synthetic Route

The most common industrial route for beta-methoxy amines involves the ring opening of aziridines or the reduction of alpha-methoxy nitriles.[1]

  • Precursor: 2-Methoxybutyronitrile (or 2-methoxybutanamide).[1]

  • Reduction: Catalytic hydrogenation (Raney Ni) or Hydride reduction (LiAlH4).[1]

  • Salt Formation: HCl gas in ether/dioxane.[1]

Impurity Profile[1][6]
  • Impurity A (Over-reduction): 2-Methoxybutane (volatile, usually removed).[1]

  • Impurity B (Dimerization): Secondary amine formation (Bis(2-methoxybutyl)amine).[1]

    • Detection: Check Mass Spec for [2M+H]+.[1]

  • Impurity C (Hydrolysis): 2-Hydroxy-1-butanamine (if methoxy ether is cleaved by strong acids during salt formation).[1]

    • Detection: Broad OH stretch in IR; shift in NMR.[1]

Part 5: Handling & Stability[1]

  • Hygroscopicity: As a primary amine hydrochloride, the substance is moderately hygroscopic.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate.

  • Stability: Stable for >2 years if kept dry.[1] In solution (water/DMSO), the free base is prone to oxidation over time; prepare fresh.[1]

References

  • Sigma-Aldrich. Product Detail: 2-methoxybutan-1-amine hydrochloride.[1][3] Retrieved from .[1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93837, 2-Butanamine, 1-methoxy- (Isomer Warning). Retrieved from .[1] Note: Used for comparative isomer analysis.[1]

  • Santa Cruz Biotechnology. 2-Methoxy-1-butanamine hydrochloride Product Sheet. Retrieved from .[1]

  • Simson Pharma. 2-Methoxy-1-butanamine Hydrochloride COA Data. Retrieved from .[1]

"2-Methoxy-1-butanamine hydrochloride" literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Methoxy-1-butanamine HCl as a Strategic Aliphatic Building Block

Executive Summary

2-Methoxy-1-butanamine hydrochloride (CAS: 1050509-60-8) is a specialized aliphatic amine intermediate increasingly utilized in modern medicinal chemistry to modulate physicochemical properties without altering steric bulk. Unlike simple alkyl chains (e.g.,


-butyl or isobutyl), the inclusion of a 

-methoxy group introduces a polar ether motif that lowers lipophilicity (

) and reduces plasma protein binding while maintaining the hydrophobic scaffold required for receptor pocket occupancy.

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, handling, and application in the development of MRGX2 inhibitors and other therapeutic agents.

Chemical Profile & Physicochemical Properties

The strategic value of 2-methoxy-1-butanamine lies in its ability to act as a bioisostere for leucine or isoleucine side chains, replacing the


-carbon with an oxygen atom to improve solubility.
PropertySpecification
IUPAC Name 2-Methoxybutan-1-amine hydrochloride
CAS Number 1050509-60-8 (Salt); 63448-63-5 (Free Base)
Molecular Formula

Molecular Weight 139.62 g/mol (Salt); 103.16 g/mol (Base)
Chirality Contains one stereocenter at C2.[1][2][3] Available as racemate or enantiopure (

).
Physical State Hygroscopic white to off-white powder (Salt); Volatile liquid (Base).
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in DCM.
pKa (Calc) ~9.5 (Amine conjugate acid)

Synthesis & Manufacturing Logic

High-purity synthesis of 2-methoxy-1-butanamine requires strict regiochemical control to avoid the formation of its isomer, 1-methoxy-2-butanamine. Two primary routes exist: the Epoxide Opening Route (common but prone to regio-isomers) and the Cyanohydrin Route (preferred for regioselectivity).

The Cyanohydrin Route (Regioselective)

This pathway is superior for industrial scaling as it guarantees the amino group is terminal (C1) and the methoxy group is internal (C2).

  • Cyanohydrin Formation: Propanal reacts with HCN (or TMSCN) to form 2-hydroxybutanenitrile.

  • O-Methylation: The hydroxyl group is methylated using methyl iodide (MeI) and a base (NaH) to yield 2-methoxybutanenitrile.

  • Nitrile Reduction: The nitrile is reduced (using

    
     or catalytic hydrogenation) to the primary amine.
    
Synthesis Workflow Diagram

SynthesisRoute Propanal Propanal (Starting Material) Cyanohydrin 2-Hydroxybutanenitrile (Intermediate 1) Propanal->Cyanohydrin HCN / KCN Nucleophilic Addition MethoxyNitrile 2-Methoxybutanenitrile (Intermediate 2) Cyanohydrin->MethoxyNitrile MeI, NaH O-Methylation Target 2-Methoxy-1-butanamine (Target) MethoxyNitrile->Target LiAlH4 or H2/Cat Reduction

Figure 1: Regioselective synthesis pathway via cyanohydrin intermediate, ensuring correct placement of the methoxy group.

Applications in Drug Discovery: The MRGX2 Case Study

A critical application of 2-methoxy-1-butanamine HCl is its role in developing antagonists for the Mas-related G-protein coupled receptor X2 (MRGX2) . This receptor is implicated in pseudo-allergic drug reactions and chronic urticaria.

Mechanistic Rationale

In the development of benzothiadiazine derivatives (as detailed in Patent WO2020223255A1), researchers substituted simple alkyl amines with 2-methoxy-1-butanamine.

  • Problem: Purely hydrophobic tails (e.g.,

    
    -butyl) often lead to high 
    
    
    
    (poor solubility) and metabolic liability (CYP450 oxidation).
  • Solution: The C2-methoxy group acts as a polar anchor. It maintains the steric "shape" required to fill the hydrophobic pocket of MRGX2 but lowers the

    
    , improving the drug-like properties (DMPK) of the final molecule.
    
Experimental Protocol: Amine Coupling

Context: Coupling 2-methoxy-1-butanamine to an aryl chloride scaffold via


.

Reagents:

  • Substrate: Chlorinated Heterocycle (e.g., chlorobenzothiadiazine).

  • Reagent: 2-Methoxy-1-butanamine HCl (1.2 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv).
    
  • Solvent:

    
    -Dimethylacetamide (DMA) or DMF.
    

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the chlorinated substrate (1.0 mmol) and anhydrous DMA (5 mL).

  • Activation: Add DIPEA (3.0 mmol) to the solution. Stir for 5 minutes to ensure basicity.

  • Addition: Add 2-methoxy-1-butanamine HCl (1.2 mmol) in one portion.

    • Note: The HCl salt requires the excess base to liberate the free amine in situ.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor via LC-MS for the disappearance of the chloride starting material.

  • Workup: Dilute with ethyl acetate, wash with water (

    
    ) to remove DMA, and dry over 
    
    
    
    .
  • Purification: Isolate via flash chromatography (Gradient: 0-10% MeOH in DCM).

Analytical Characterization

To validate the identity of 2-methoxy-1-butanamine HCl, researchers should look for the following spectral signatures.

TechniqueDiagnostic SignalInterpretation
1H NMR (400 MHz, MeOD)

3.35 (s, 3H)
Methoxy Group: Sharp singlet characteristic of

.

3.30–3.40 (m, 1H)
Methine Proton (H2): Deshielded by the oxygen atom.

2.90–3.10 (m, 2H)
Methylene (H1): Adjacent to the ammonium group.

0.93 (t, 3H)
Terminal Methyl: Triplet typical of the ethyl tail.
LC-MS (ESI+)

104.1

Protonated molecular ion.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H314: Causes severe skin burns and eye damage (Corrosive).[4]

    • H302: Harmful if swallowed.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at room temperature.

  • Incompatibility: Strong oxidizing agents and acid chlorides (violent reaction).

References

  • World Intellectual Property Organization. (2020). WO2020223255A1 - 3-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as inhibitors of MRGX2.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93837, 2-Methoxy-1-butanamine.Link

  • BenchChem. (n.d.). 2-Methoxybutan-1-amine hydrochloride - Product Information.[2][5][6]Link

  • Sigma-Aldrich. (n.d.). 2-Methoxybutan-1-amine hydrochloride Safety Data Sheet.Link

Sources

An In-depth Technical Guide to the Stereochemistry of 2-Methoxy-1-butanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. For chiral molecules, enantiomers can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the stereochemistry of 2-Methoxy-1-butanamine hydrochloride, a chiral primary amine. We will explore the synthesis of the racemic mixture, classical and chromatographic methods for chiral resolution, and spectroscopic techniques for characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and analysis of chiral small molecules, providing both theoretical grounding and actionable experimental protocols.

Introduction: The Imperative of Stereoisomerism in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. The two mirror-image forms of a chiral molecule are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes, receptors, and other proteins—can differ significantly.[1] This disparity can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active, inactive, or even responsible for adverse effects (the distomer).

The case of thalidomide serves as a stark reminder of the importance of stereochemistry; the (R)-enantiomer is an effective sedative, while the (S)-enantiomer is a potent teratogen. Therefore, the ability to synthesize, separate, and characterize individual enantiomers is a cornerstone of modern pharmaceutical science. This guide focuses on 2-Methoxy-1-butanamine hydrochloride as a model chiral primary amine to illustrate the key principles and techniques involved in stereochemical analysis.

Molecular Structure of 2-Methoxy-1-butanamine:

  • IUPAC Name: 1-methoxybutan-2-amine[2]

  • Molecular Formula: C₅H₁₃NO[2]

  • Molecular Weight: 103.16 g/mol [2]

  • Chiral Center: The carbon atom at the C2 position, which is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), an ethyl group (-CH₂CH₃), and a methoxymethyl group (-CH₂OCH₃).

Due to this chiral center, 2-Methoxy-1-butanamine exists as a pair of enantiomers: (R)-1-methoxybutan-2-amine and (S)-1-methoxybutan-2-amine.

Synthesis of Racemic 2-Methoxy-1-butanamine Hydrochloride

A common approach to obtaining a specific enantiomer is to first synthesize the racemic mixture and then separate the enantiomers. A plausible synthetic route to racemic 2-Methoxy-1-butanamine hydrochloride can be adapted from established methods for the synthesis of similar amino alcohols and their subsequent conversion to amines.[3] The hydrochloride salt is typically prepared by treating the free amine with hydrochloric acid.

Hypothetical Synthetic Pathway:

G cluster_0 Racemic Synthesis 1-Methoxy-2-butanone 1-Methoxy-2-butanone Reductive_Amination Reductive Amination (e.g., NaBH3CN, NH4OAc) 1-Methoxy-2-butanone->Reductive_Amination Racemic_Amine Racemic (R/S)-1-Methoxybutan-2-amine Reductive_Amination->Racemic_Amine HCl_Treatment Treatment with HCl in an organic solvent Racemic_Amine->HCl_Treatment Final_Product Racemic 2-Methoxy-1-butanamine Hydrochloride HCl_Treatment->Final_Product

Figure 1: A plausible reaction scheme for the synthesis of racemic 2-Methoxy-1-butanamine hydrochloride.

Experimental Protocol: Synthesis of Racemic 2-Methoxy-1-butanamine Hydrochloride

This protocol is a general guideline and may require optimization.

  • Reductive Amination:

    • To a solution of 1-methoxy-2-butanone (1.0 eq) in methanol, add ammonium acetate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to form the imine intermediate.

    • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Make the aqueous solution basic (pH > 12) with the addition of 50% NaOH solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-methoxybutan-2-amine.

  • Salt Formation:

    • Dissolve the crude amine in diethyl ether.

    • Slowly add a solution of HCl in diethyl ether (2 M) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield racemic 2-Methoxy-1-butanamine hydrochloride.

Chiral Resolution of Racemic 2-Methoxy-1-butanamine

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. The most established method for resolving racemic amines is through the formation of diastereomeric salts.[1]

Diastereomeric Salt Formation and Fractional Crystallization

This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1][4] Tartaric acid is a commonly used and effective resolving agent for primary amines.[5][6]

G cluster_0 Chiral Resolution Workflow Racemic_Amine (R/S)-Amine Salt_Formation Diastereomeric Salt Formation in Methanol Racemic_Amine->Salt_Formation Chiral_Acid (+)-Tartaric Acid Chiral_Acid->Salt_Formation Diastereomers Mixture of Diastereomeric Salts ((R)-Amine-(+)-Tartrate and (S)-Amine-(+)-Tartrate) Salt_Formation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Less_Soluble Less Soluble Diastereomer (Crystals) Crystallization->Less_Soluble Precipitates More_Soluble More Soluble Diastereomer (in Mother Liquor) Crystallization->More_Soluble Remains in solution Isolation Filtration Less_Soluble->Isolation Liberation_2 Basification (NaOH) & Extraction More_Soluble->Liberation_2 Liberation_1 Basification (NaOH) & Extraction Isolation->Liberation_1 Enantiomer_1 Enriched (R)- or (S)-Amine Liberation_1->Enantiomer_1 Enantiomer_2 Enriched (S)- or (R)-Amine Liberation_2->Enantiomer_2

Figure 2: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid [5]

  • Salt Formation:

    • Dissolve racemic 1-methoxybutan-2-amine (1.0 eq) in warm methanol.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • For maximum yield, the flask can be placed in an ice bath for 1-2 hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

    • The filtrate (mother liquor) contains the more soluble diastereomeric salt and should be saved for the recovery of the other enantiomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water.

    • Add 2 M sodium hydroxide solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 12).

    • Transfer the mixture to a separatory funnel and extract the liberated amine with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the enantiomerically enriched free amine.

    • The hydrochloride salt can be reformed as described previously.

  • Recovery of the Other Enantiomer:

    • The mother liquor from step 3 can be treated in the same manner as the isolated crystals (step 4) to recover the other enantiomer.

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or NMR with a chiral shift reagent.

Enantioselective Synthesis

An alternative to chiral resolution is enantioselective synthesis, where one enantiomer is preferentially formed. Biocatalysis, using enzymes such as transaminases, has emerged as a powerful tool for the synthesis of chiral amines with high enantioselectivity.[7] For instance, (S)-1-methoxy-2-aminopropane has been synthesized from methoxyacetone using a transaminase.[7] A similar enzymatic approach could likely be developed for the synthesis of (R)- or (S)-1-methoxybutan-2-amine from 1-methoxy-2-butanone.

G cluster_0 Enantioselective Synthesis Ketone 1-Methoxy-2-butanone Enzyme Transaminase Enzyme (e.g., (R)- or (S)-selective) Ketone->Enzyme Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Enzyme Product Enantiomerically Enriched (R)- or (S)-1-Methoxybutan-2-amine Enzyme->Product

Figure 3: Conceptual workflow for the enantioselective synthesis of a chiral amine using a transaminase.

Analytical Techniques for Stereochemical Characterization

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For primary amines, crown ether-based and polysaccharide-based CSPs are often effective.

Experimental Protocol: Chiral HPLC Analysis

This is a representative protocol that may require optimization.[8]

  • Column: Crownpak CR (+)

  • Mobile Phase: Perchloric acid buffer (pH 1.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 226 nm

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Rationale: The chiral recognition mechanism of a Crownpak CR (+) column involves the formation of a complex between the crown ether and the ammonium ion of the primary amine. A low pH mobile phase ensures that the amine is protonated.[8]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum of 2-Methoxy-1-butanamine is expected to show characteristic signals for the ethyl, methoxy, and amine protons. The protons on the carbon adjacent to the nitrogen (the chiral center) would likely appear in the 2.5-3.5 ppm range. The methoxy group protons would be a singlet around 3.3 ppm.[9]

  • ¹³C NMR: The carbon attached to the nitrogen would appear in the 40-60 ppm range, and the methoxy carbon would be around 59 ppm.[9][10]

  • NMR with Chiral Shift Reagents: In a standard NMR spectrum, the signals for the two enantiomers are identical. However, in the presence of a chiral shift reagent, the enantiomers can be distinguished, allowing for the determination of enantiomeric excess.

Infrared (IR) Spectroscopy:

The IR spectrum of a primary amine will show two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.[11][12] The spectrum of 2-amino-1-methoxybutane is available in public databases.[13]

Mass Spectrometry (MS):

The mass spectrum of 2-amino-1-methoxybutane has been reported.[2] The fragmentation pattern can be used to confirm the molecular structure. A prominent peak is often observed due to the cleavage alpha to the nitrogen atom.

Data Summary Table

Technique Expected Observations for 2-Methoxy-1-butanamine
¹H NMR Signals for ethyl group (triplet and quartet), methoxy group (singlet ~3.3 ppm), amine protons (broad singlet), and protons on the chiral center and adjacent to the ether oxygen.
¹³C NMR Signals for the five distinct carbon atoms, with the carbon of the methoxy group around 59 ppm and the chiral carbon in the 40-60 ppm range.
IR Two N-H stretching bands in the 3300-3500 cm⁻¹ region, C-H stretching bands below 3000 cm⁻¹, and a C-O stretching band.
MS Molecular ion peak (if observed) and characteristic fragmentation pattern, including a base peak resulting from alpha-cleavage.

Conclusion

The stereochemistry of 2-Methoxy-1-butanamine hydrochloride is a critical aspect that governs its potential biological activity. This guide has provided a comprehensive overview of the synthesis of the racemic mixture, classical and modern methods for chiral resolution and enantioselective synthesis, and analytical techniques for characterization. The provided protocols offer a starting point for researchers and drug development professionals to confidently approach the stereochemical analysis of this and other chiral amines. A thorough understanding and application of these principles and techniques are essential for the development of safe and effective chiral pharmaceuticals.

References

  • Laufer, S., & Albrecht, W. (1976). U.S. Patent No. 3,944,617. Washington, DC: U.S. Patent and Trademark Office.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Ressner, E. (2022). Could a resolution of phenylethylamine be achieved using (-) tartaric acid instead of (+) tartic acid? Quora. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93837, 2-Butanamine, 1-methoxy-. Retrieved from [Link]

  • Stirling, D. I., & Matcham, G. W. J. (2000). U.S. Patent No. 6,133,018. Washington, DC: U.S. Patent and Trademark Office.
  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]

  • Pearson Education. (n.d.). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane are shown below. Match each compound with its spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10080345, 1-Methoxybutan-2-one. Retrieved from [Link]

  • Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10435-10452. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • Reddy, G. S., et al. (2008). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. ResearchGate. Retrieved from [Link]

  • European Patent Office. (n.d.). EP2697192B1 - Method for preparation of alkoxy-amine hydrochloride.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Mayol, O., et al. (2020). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. Retrieved from [Link]

  • Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Retrieved from [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88666, 1-Methoxy-2-methylpropan-2-amine. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Potential Use of 2-Methoxy-1-butanamine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As a Senior Application Scientist, it is imperative to begin with a note on scientific integrity. Extensive literature searches have not revealed specific, peer-reviewed applications of "2-Methoxy-1-butanamine hydrochloride" as a chiral auxiliary or resolving agent in asymmetric synthesis. Therefore, the following application notes and protocols are presented as illustrative examples of how a chiral primary amine with this structure could potentially be employed in such contexts, based on well-established principles and methodologies for structurally similar compounds. These protocols should be regarded as theoretical frameworks and would require rigorous experimental validation.

Introduction to Asymmetric Synthesis and the Role of Chiral Amines

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the physiological activity of a drug is often associated with a single enantiomer.[1] Asymmetric synthesis aims to create a specific stereoisomer from an achiral or racemic precursor.[2] Chiral primary amines are invaluable tools in this endeavor, serving two primary roles: as chiral resolving agents and as precursors to chiral auxiliaries.[2][3]

  • Chiral Resolving Agents: These compounds react with a racemic mixture to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by techniques such as fractional crystallization.[4]

  • Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[5] After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

This guide will explore the theoretical application of 2-Methoxy-1-butanamine hydrochloride in these two fundamental areas of asymmetric synthesis.

Physicochemical Properties of 2-Methoxy-1-butanamine

PropertyValue
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
Appearance Not specified, likely a solid as the hydrochloride salt
Chirality Contains one stereocenter at the C2 position

Note: The hydrochloride salt form enhances stability and crystallinity, which is advantageous for handling and for applications such as diastereomeric salt resolution.

Application Note 1: Potential Use of (S)-2-Methoxy-1-butanamine as a Chiral Resolving Agent for Racemic Carboxylic Acids

Principle of Diastereomeric Salt Resolution

Chiral amines are basic and can react with racemic carboxylic acids to form a mixture of diastereomeric salts.[6] For instance, a racemic acid (containing both R- and S-enantiomers) will react with a single enantiomer of a chiral amine, such as (S)-2-Methoxy-1-butanamine, to produce two diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine). These diastereomers possess different solubilities, allowing one to be selectively crystallized from a suitable solvent.[7] The crystallized diastereomer can then be treated with a strong acid to regenerate the enantiomerically enriched carboxylic acid and the chiral resolving agent.

Hypothetical Workflow for Chiral Resolution

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid (R/S-Acid) salt_formation Reaction in Suitable Solvent racemic_acid->salt_formation chiral_amine (S)-2-Methoxy-1-butanamine chiral_amine->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R-Acid)-(S-Amine) & (S-Acid)-(S-Amine) salt_formation->diastereomeric_salts crystallization Cooling & Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomer (e.g., (R-Acid)-(S-Amine)) crystallization->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomer (e.g., (S-Acid)-(S-Amine)) crystallization->mother_liquor acidification Treatment with Strong Acid (e.g., HCl) less_soluble_salt->acidification enantioenriched_acid Enantioenriched Acid (R-Acid) acidification->enantioenriched_acid recovered_amine Recovered Chiral Amine (S)-2-Methoxy-1-butanamine Hydrochloride acidification->recovered_amine

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Illustrative Protocol: Resolution of Racemic Mandelic Acid

This protocol describes a hypothetical procedure for the resolution of racemic mandelic acid using (S)-2-Methoxy-1-butanamine.

Materials:

  • Racemic mandelic acid

  • (S)-2-Methoxy-1-butanamine

  • Methanol

  • Diethyl ether

  • 2M Hydrochloric acid

  • Sodium hydroxide (for recovery of the amine from the mother liquor)

  • Deionized water

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in 100 mL of warm methanol.

    • In a separate beaker, dissolve an equimolar amount of (S)-2-Methoxy-1-butanamine in 20 mL of methanol.

    • Slowly add the amine solution to the mandelic acid solution with stirring.

    • Allow the solution to cool to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization. If no crystals form, slowly add diethyl ether until turbidity persists.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • Dry the crystals. This is the first crop of the diastereomerically enriched salt.

    • The optical purity of the resolved acid can be improved by recrystallizing the salt from methanol.

  • Liberation of the Enantiomerically Enriched Mandelic Acid:

    • Dissolve the dried crystals in a minimal amount of deionized water.

    • Acidify the solution to pH 1-2 with 2M HCl.

    • Extract the precipitated mandelic acid with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched mandelic acid.

  • Analysis:

    • Determine the yield and melting point of the resolved mandelic acid.

    • Measure the specific rotation using a polarimeter.

    • Determine the enantiomeric excess (ee) by chiral HPLC or by forming a diastereomeric ester (e.g., with a chiral alcohol) and analyzing by NMR.

ParameterExpected Outcome
Yield Theoretically, a maximum of 50% for one enantiomer.
Diastereomeric Excess (de) Aim for >95% after one or two crystallizations.
Enantiomeric Excess (ee) Should correspond to the de of the salt; aim for >95%.
Analysis Techniques Polarimetry, Chiral HPLC, NMR of diastereomeric derivatives.

Application Note 2: Potential Use of (S)-2-Methoxy-1-butanamine as a Chiral Auxiliary Precursor

Principle of Chiral Auxiliary-Mediated Asymmetric Alkylation

A chiral primary amine can be converted into a chiral amide, which can then serve as a chiral auxiliary.[8] For example, reacting (S)-2-Methoxy-1-butanamine with an acyl chloride would yield a chiral N-acyl amide. Deprotonation of the α-carbon of the acyl group with a strong base (like LDA or NaHMDS) forms a chiral enolate.[9] The stereocenter on the auxiliary, originating from the amine, creates a chiral environment that sterically hinders one face of the enolate.[10] Consequently, an incoming electrophile (e.g., an alkyl halide) will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess.[11] Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.

Hypothetical Mechanism of Diastereoselective Alkylation

G cluster_0 Step 1: Chiral Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage amine (S)-2-Methoxy-1-butanamine amide_formation Amide Formation amine->amide_formation acyl_chloride Propionyl Chloride acyl_chloride->amide_formation chiral_amide Chiral N-Propionyl Amide amide_formation->chiral_amide enolate_formation Enolate Formation chiral_amide->enolate_formation base Strong Base (e.g., LDA) base->enolate_formation chiral_enolate Chiral Enolate (One face is sterically hindered) enolate_formation->chiral_enolate alkylation Alkylation chiral_enolate->alkylation electrophile Electrophile (R-X) electrophile->alkylation alkylated_product Alkylated Amide (Diastereomerically Enriched) alkylation->alkylated_product hydrolysis Hydrolysis (Acidic or Basic) alkylated_product->hydrolysis chiral_acid Enantioenriched Carboxylic Acid hydrolysis->chiral_acid recovered_auxiliary Recovered Chiral Amine hydrolysis->recovered_auxiliary

Sources

Application Note: A Practical Guide to the Use of 2-Methoxy-1-butanamine Hydrochloride in Amide Bond Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 2-Methoxy-1-butanamine hydrochloride as a primary amine building block in chemical synthesis. Moving beyond a simple recitation of steps, this note elucidates the chemical principles governing its reactivity and presents a detailed, validated protocol for its application in a representative amide coupling reaction—a cornerstone of modern medicinal chemistry. We will explore the rationale behind procedural choices, from reagent selection to purification strategies, ensuring a reproducible and high-yielding outcome.

Introduction: The Utility of a Multifunctional Building Block

2-Methoxy-1-butanamine is a chiral amine that presents a valuable scaffold for the synthesis of complex organic molecules. Its structure incorporates a primary amine for nucleophilic reactions and a methoxy group that can influence solubility, metabolic stability, and conformational properties of the final compound. Supplied as a stable hydrochloride salt, it is readily handled and stored, making it an ideal starting material for discovery and process chemistry.

This guide focuses on its application in amide bond formation, a ubiquitous transformation in the synthesis of pharmaceuticals and bioactive molecules. The protocol herein is designed to be self-validating, with clear explanations for each manipulation to empower the scientist to not only replicate the results but also to adapt the methodology for different substrates.

Physicochemical Properties & Safe Handling

Before any experimental work, a thorough understanding of the reagent's properties and hazards is paramount.

Table 1: Physicochemical Data for 2-Methoxy-1-butanamine and its Hydrochloride Salt

Property2-Methoxy-1-butanamine (Free Base)2-Methoxy-1-butanamine Hydrochloride
Molecular Formula C₅H₁₃NO[1][2]C₅H₁₄ClNO
Molecular Weight 103.16 g/mol [1][2]139.62 g/mol
CAS Number 63448-63-5[1]Not uniquely assigned; derived from base.
Appearance Colorless to yellow liquid[3] or solidTypically a white to off-white solid.
Synonyms 1-Methoxy-2-aminobutane, 1-Methoxy-sec-butylamine[1][3]N/A
Safety and Hazard Information

The free base form, 1-methoxy-2-butanamine, is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage[1][3]. While the hydrochloride salt is generally more stable and less volatile, it must be handled with care.

  • Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation.

  • Precautionary Measures:

    • Always handle this reagent inside a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Keep away from strong oxidizing agents and strong bases.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Storage and Stability

Store 2-Methoxy-1-butanamine hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. For long-term storage, maintaining an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent potential degradation from atmospheric moisture and carbon dioxide.

Principles of Reactivity: Liberating the Nucleophile

2-Methoxy-1-butanamine hydrochloride is a salt. The protonated amine (-NH3+ Cl-) is not nucleophilic and will not participate in the desired reactions. The foundational principle for using this reagent is the in situ liberation of the free amine. This is achieved by adding a suitable base to the reaction mixture.

The choice of base is critical:

  • It must be strong enough to deprotonate the ammonium salt (pKa ~9-10).

  • It should be non-nucleophilic to avoid competing with the desired reaction.

  • It should not cause undesirable side reactions (e.g., hydrolysis of esters or amides).

Tertiary amines such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA or Hünig's base) are standard choices. DIPEA is often preferred due to its greater steric hindrance, which further reduces its nucleophilicity. The base is typically added in slight excess (1.1 to 2.2 equivalents) to neutralize both the hydrochloride salt and any acidic byproducts generated during the reaction.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This section provides a detailed, step-by-step protocol for the synthesis of N-(1-methoxybutan-2-yl)benzamide , a representative amide, using the widely adopted EDC/HOBt coupling system.

Rationale and Mechanism

This coupling method is favored for its mild conditions and high efficiency. The mechanism proceeds as follows:

  • Carboxylic Acid Activation: The coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid (benzoic acid) to form a highly reactive O-acylisourea intermediate.

  • Suppression of Side Reactions: This intermediate is prone to rearrangement into a stable N-acylurea byproduct. To prevent this and potential racemization (if the acid were chiral), an additive, Hydroxybenzotriazole (HOBt), is used. HOBt rapidly traps the O-acylisourea to form an HOBt-ester, which is less reactive but still highly susceptible to aminolysis.

  • Amide Bond Formation: The liberated 2-Methoxy-1-butanamine (the nucleophile) attacks the activated HOBt-ester, displacing HOBt and forming the stable amide bond.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation cluster_analysis Analysis Reagent Weighing Reagent Weighing Acid Activation (EDC/HOBt) Acid Activation (EDC/HOBt) Reagent Weighing->Acid Activation (EDC/HOBt) Solvent Preparation Solvent Preparation Solvent Preparation->Acid Activation (EDC/HOBt) Amine Liberation (Base) Amine Liberation (Base) Acid Activation (EDC/HOBt)->Amine Liberation (Base) Coupling Coupling Amine Liberation (Base)->Coupling Monitoring (TLC) Monitoring (TLC) Coupling->Monitoring (TLC) Quenching & Extraction Quenching & Extraction Monitoring (TLC)->Quenching & Extraction Drying & Concentration Drying & Concentration Quenching & Extraction->Drying & Concentration Purification (Chromatography) Purification (Chromatography) Drying & Concentration->Purification (Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography)->Characterization (NMR, MS)

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials and Reagents

Table 2: Reagents for Synthesis of N-(1-methoxybutan-2-yl)benzamide

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Benzoic Acid122.12122 mg1.01.0
2-Methoxy-1-butanamine HCl139.62154 mg1.11.1
EDC·HCl191.70230 mg1.21.2
HOBt (anhydrous)135.12162 mg1.21.2
DIPEA129.24388 µL2.22.2
Dichloromethane (DCM)-10 mL--
Step-by-Step Protocol
  • Reaction Setup:

    • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (122 mg, 1.0 mmol), HOBt (162 mg, 1.2 mmol), and EDC·HCl (230 mg, 1.2 mmol).

    • Add anhydrous dichloromethane (DCM, 5 mL) to dissolve the solids. Stir the mixture under an inert atmosphere (N₂) at room temperature for 15 minutes. This pre-activation step is crucial for efficient formation of the HOBt-ester.

  • Amine Preparation (in a separate vial):

    • In a 10 mL vial, dissolve 2-Methoxy-1-butanamine hydrochloride (154 mg, 1.1 mmol) in anhydrous DCM (5 mL).

    • Add N,N-Diisopropylethylamine (DIPEA, 388 µL, 2.2 mmol). The mixture may become slightly cloudy as DIPEA·HCl salt precipitates.

  • Coupling Reaction:

    • Slowly add the amine solution from step 2 to the activated acid mixture from step 1 using a syringe or pipette.

    • Rinse the vial with a small amount of DCM (~1 mL) and add it to the reaction flask to ensure a complete transfer.

    • Allow the reaction to stir at room temperature for 12-18 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC)[4].

    • System: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm). The product should be UV active, and the starting benzoic acid will be consumed. Staining with potassium permanganate can also be used.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1 M HCl (2 x 15 mL) - Removes excess DIPEA and any unreacted amine.

      • Saturated NaHCO₃ solution (2 x 15 mL) - Removes HOBt and unreacted benzoic acid.

      • Brine (1 x 15 mL) - Removes residual water.

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 40% Ethyl Acetate in Hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, N-(1-methoxybutan-2-yl)benzamide, typically as a white solid or viscous oil.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS)[5][6].

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Reaction 1. Insufficient coupling reagent. 2. Inactive (wet) reagents or solvent. 3. Insufficient reaction time.1. Add another 0.2 eq of EDC. 2. Use freshly opened or distilled anhydrous solvents and reagents. 3. Allow the reaction to stir for a longer period (up to 24h).
Low Yield 1. Formation of N-acylurea byproduct. 2. Loss of product during aqueous workup.1. Ensure HOBt is added and allowed to pre-activate with the acid and EDC. 2. Avoid vigorous shaking that can lead to emulsions. Ensure pH of aqueous layers is correct during washes.
Multiple Spots on TLC 1. Side reactions. 2. Impure starting materials.1. Ensure the reaction is run under an inert atmosphere and at the correct temperature. 2. Check the purity of starting materials before beginning the reaction.

Conclusion

2-Methoxy-1-butanamine hydrochloride is a versatile and valuable reagent for constructing molecules of interest in pharmaceutical and chemical research. The key to its successful application lies in the quantitative liberation of the free amine in situ using a non-nucleophilic base. The provided protocol for amide coupling via EDC/HOBt chemistry represents a reliable and robust method that can be widely applied. By understanding the causality behind each step—from activation and base selection to workup and purification—researchers can confidently employ this building block to achieve their synthetic goals.

References

  • PubChem. 2-Butanamine, 1-methoxy-. National Center for Biotechnology Information. [Link]

  • Amerigo Scientific. 2-Methoxy-1-butanamine. Amerigo Scientific. [Link]

  • The Good Scents Company. 2-methyl butyl amine. The Good Scents Company. [Link]

  • Google Patents.Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI (Multidisciplinary Digital Publishing Institute). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. ATSDR. [Link]

  • ResearchGate. Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. ResearchGate. [Link]

  • Organic Syntheses. (z)-2-methoxy-1-phenylthio-1,3-butadiene. Organic Syntheses. [Link]

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"2-Methoxy-1-butanamine hydrochloride" reaction with aldehydes and ketones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 2-Methoxy-1-butanamine Hydrochloride with Aldehydes and Ketones

Introduction: The Strategic Value of 2-Methoxy-1-butanamine in Synthesis

2-Methoxy-1-butanamine is a chiral primary amine that serves as a valuable building block for complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. Its structure incorporates two key features of high interest to drug development professionals: a chiral center that allows for the synthesis of enantiomerically enriched compounds, and a methoxy group, a substituent frequently found in approved drugs to modulate ligand-target binding, improve physicochemical properties, and enhance metabolic stability.[1][2][3] The hydrochloride salt form is stable and commonly supplied, requiring consideration for its activation to the free amine for nucleophilic reactions.

This guide provides a detailed exploration of the reaction of 2-Methoxy-1-butanamine hydrochloride with aldehydes and ketones. We will delve into the mechanistic underpinnings of imine formation and reductive amination, present robust, step-by-step protocols for these critical transformations, and discuss their application in modern drug discovery. Reductive amination, in particular, is a cornerstone for carbon-nitrogen bond formation, accounting for a significant portion of such reactions in the pharmaceutical industry due to its efficiency and operational simplicity.[4]

Section 1: Fundamental Reaction Mechanisms

The reaction between 2-Methoxy-1-butanamine and a carbonyl compound (aldehyde or ketone) is initiated by the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. This initial step leads to a tetrahedral intermediate known as a carbinolamine.[5] From this point, the reaction can proceed down two primary pathways: condensation to an imine or a one-pot conversion to a saturated secondary amine via reductive amination.

Mechanism of Imine (Schiff Base) Formation

The formation of an imine, or Schiff base, is a reversible acid-catalyzed condensation reaction where the carbinolamine intermediate eliminates a molecule of water.[6] The reaction is highly dependent on pH. Optimal rates are typically observed around pH 5.[7] At higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, making it a poor leaving group.[8] Conversely, at very low pH, the amine starting material becomes fully protonated to its non-nucleophilic ammonium salt, stifling the initial attack on the carbonyl.[7]

The mechanism proceeds through several distinct steps:

  • Nucleophilic Attack: The free primary amine attacks the carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming the neutral carbinolamine.[5]

  • Acid Catalysis: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

  • Elimination: The lone pair on the nitrogen facilitates the elimination of water, forming a positively charged iminium ion.[5]

  • Deprotonation: A base removes a proton from the nitrogen to yield the neutral imine product.

Caption: Acid-catalyzed formation of an imine from a primary amine and a carbonyl compound.

Mechanism of Reductive Amination

Reductive amination is a powerful and widely used method to synthesize amines by reducing an imine intermediate as it is formed.[9][10] This can be performed as a one-pot reaction where the carbonyl compound, amine, and a reducing agent are combined.[10] The key to a successful one-pot reaction is the choice of a reducing agent that is mild enough to not reduce the starting aldehyde or ketone but potent enough to reduce the iminium ion intermediate.[11][12] This selectivity is crucial for achieving high yields of the desired secondary amine.

Commonly used selective reducing agents include:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A very mild and selective reagent, often the preferred choice for general reductive aminations. It tolerates a wide range of functional groups.[13]

  • Sodium Cyanoborohydride (NaBH₃CN): Effective and selective, especially at mildly acidic pH.[11]

The overall process combines the mechanism of imine formation with a final, irreversible reduction step.

reductive_amination_workflow One-Pot Reductive Amination Workflow cluster_reactants Initial Mixture cluster_reaction Reaction Steps Amine 2-Methoxy-1-butanamine HCl Imine_Formation In Situ Imine/Iminium Ion Formation (Equilibrium) Base Non-nucleophilic Base (e.g., Et3N) Carbonyl Aldehyde or Ketone Solvent Aprotic Solvent (e.g., DCE, THF) Reduction Addition of Reducing Agent (e.g., NaBH(OAc)3) Imine_Formation->Reduction Irreversible_Reduction Irreversible Reduction of Iminium Ion Reduction->Irreversible_Reduction Workup Aqueous Workup & Extraction Irreversible_Reduction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Secondary Amine Product Purification->Product

Caption: Workflow for a one-pot reductive amination reaction.

Section 2: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of an Imine (Schiff Base)

This protocol describes the reaction of 2-Methoxy-1-butanamine hydrochloride with benzaldehyde to form N-benzylidene-2-methoxy-1-butanamine. A base is required to neutralize the hydrochloride salt, and a dehydrating agent is used to drive the reaction equilibrium towards the product.

Reagents & Materials Amount Molar Eq. Notes
2-Methoxy-1-butanamine HCl1.40 g1.0MW: 139.62 g/mol
Benzaldehyde1.06 g (1.02 mL)1.0MW: 106.12 g/mol
Triethylamine (Et₃N)1.11 g (1.53 mL)1.1Use as a base to free the amine.
Anhydrous Magnesium Sulfate2.0 g-Dehydrating agent.
Toluene50 mL-Solvent. Can be used with a Dean-Stark trap.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-1-butanamine hydrochloride (1.40 g, 10.0 mmol).

  • Add toluene (50 mL) to the flask and begin stirring.

  • Add triethylamine (1.53 mL, 11.0 mmol) to the suspension. Stir for 15 minutes at room temperature to ensure the free amine is generated.

  • Add benzaldehyde (1.02 mL, 10.0 mmol) to the reaction mixture.

  • Add anhydrous magnesium sulfate (2.0 g) to the flask to sequester the water formed during the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours. Alternative: For faster reaction, heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Wash the filter cake with a small amount of toluene.

  • Concentrate the filtrate under reduced pressure to yield the crude imine product.

  • The product can be purified by vacuum distillation or flash column chromatography if necessary. Many imines are stable enough for direct use in subsequent steps.[12]

Protocol 2: One-Pot Reductive Amination

This protocol details the synthesis of a secondary amine via the reaction of 2-Methoxy-1-butanamine hydrochloride with cyclohexanone using sodium triacetoxyborohydride.

Reagents & Materials Amount Molar Eq. Notes
2-Methoxy-1-butanamine HCl1.40 g1.0MW: 139.62 g/mol
Cyclohexanone0.98 g (1.03 mL)1.0MW: 98.14 g/mol
Triethylamine (Et₃N)1.11 g (1.53 mL)1.1Use as a base to free the amine.[14]
Sodium Triacetoxyborohydride2.54 g1.2Mild reducing agent.[13]
1,2-Dichloroethane (DCE)50 mL-Anhydrous solvent.

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Methoxy-1-butanamine hydrochloride (1.40 g, 10.0 mmol) and 1,2-dichloroethane (50 mL).

  • Add triethylamine (1.53 mL, 11.0 mmol) and stir for 15 minutes.

  • Add cyclohexanone (1.03 mL, 10.0 mmol) and stir the mixture for 30-60 minutes at room temperature to allow for initial imine formation.

  • Carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the mixture in portions. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of starting materials by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Section 3: Substrate Scope and Considerations

The reductive amination protocol is broadly applicable to a range of aldehydes and ketones. The table below provides an overview of expected reactivity and potential adjustments.

Carbonyl SubstrateRelative ReactivityKey Considerations
Aliphatic Aldehydes HighReactions are typically fast. May require cooling during reductant addition.
Aromatic Aldehydes HighGenerally clean reactions. Electron-withdrawing groups can accelerate imine formation.
Aliphatic Ketones ModerateSlower than aldehydes due to increased steric hindrance. May require longer reaction times or mild heating.
Aromatic Ketones LowSterically hindered and electronically deactivated. May require a catalyst (e.g., acetic acid) and elevated temperatures.[13]

Section 4: Troubleshooting

  • Low Conversion: If the reaction stalls, ensure the amine hydrochloride was fully neutralized. For slow reactions with ketones, adding a catalytic amount of acetic acid can accelerate imine formation.[13] Ensure the reducing agent is fresh and was handled under anhydrous conditions.

  • Side Product Formation: The primary side product in reductive aminations can be the alcohol from the reduction of the starting carbonyl. This indicates the reducing agent used was too strong or the imine formation was too slow. Using a milder reductant like NaBH(OAc)₃ is often the solution.

  • Amine Purification: Excess starting amine can sometimes be difficult to remove. A polymer-supported benzaldehyde scavenger resin can be used to selectively remove unreacted primary amines from the product mixture.[14]

Section 5: Applications in Drug Discovery

The chiral secondary amines produced from these reactions are highly valuable intermediates. The presence of the methoxy group can impart favorable drug-like properties, influencing everything from target affinity to absorption, distribution, metabolism, and excretion (ADME) profiles.[2] The secondary amine itself is a common pharmacophore and provides a handle for further synthetic elaboration, enabling the construction of diverse chemical libraries for screening against biological targets. The stereocenter on the 2-Methoxy-1-butyl moiety allows for the development of stereospecific drugs, which is critical for optimizing efficacy and minimizing off-target effects.[1]

References

  • Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]

  • Beyond Benign. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2019, October). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 20). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Publications. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Enamines. Retrieved from [Link]

  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. Retrieved from [Link]

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • Redalyc. (n.d.). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Retrieved from [Link]

Sources

Protecting group strategies for "2-Methoxy-1-butanamine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details robust protocols for the N-protection of 2-Methoxy-1-butanamine hydrochloride , a chiral aliphatic amine building block used in the synthesis of kinase inhibitors and GPCR ligands. We analyze three primary strategies—Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile)—providing optimized experimental procedures that account for the hydrochloride salt form and the specific solubility profile of the beta-methoxy substituent.

Introduction & Strategic Overview

2-Methoxy-1-butanamine (


) presents two distinct challenges during protection:
  • Salt Neutralization: As a hydrochloride salt, the amine is protonated (

    
    ) and non-nucleophilic. Successful protection requires the in situ generation of the free base using a stoichiometric excess of base.
    
  • Volatility & Solubility: The free base is a volatile liquid (bp ~127°C), while the protected derivatives are often oils. The

    
    -methoxy group increases polarity relative to simple alkyl chains, influencing extraction and chromatography solvent choices.
    
Decision Matrix: Selecting the Right Group

The choice of protecting group (PG) is dictated by the conditions required for subsequent synthetic steps.

PG_Strategy Start Start: 2-Methoxy-1-butanamine HCl Q1 Will subsequent steps use STRONG BASES (e.g., LiAlH4, LDA)? Start->Q1 Q2 Will subsequent steps use ACIDS (e.g., TFA, HCl)? Q1->Q2 No Boc Strategy A: Boc Protection (Best for general synthesis) Q1->Boc Yes (Boc is base-stable) Q3 Is Hydrogenolysis (H2/Pd) permissible? Q2->Q3 No Cbz Strategy B: Cbz Protection (Best for acid stability) Q2->Cbz Yes (Cbz is acid-stable) Q3->Cbz Yes Fmoc Strategy C: Fmoc Protection (Best for base lability) Q3->Fmoc No (Fmoc is acid-stable)

Figure 1: Strategic Decision Tree for N-Protection.

Comparative Data Summary

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Reagent

(Di-tert-butyl dicarbonate)
Cbz-Cl (Benzyl chloroformate)Fmoc-OSu
Stability Bases, Nucleophiles, H2/PdAcids, Mild BasesAcids, H2/Pd
Cleavage Acid (TFA, HCl/Dioxane)Hydrogenolysis (

), HBr
Base (Piperidine,

)
Cost LowLowHigh
Atom Economy Poor (generates t-BuOH + CO2)ModeratePoor
Recommended For General organic synthesisPeptides, Acidic stepsSolid Phase, Orthogonal needs

Protocol A: Boc Protection (The "Workhorse")

Rationale: The Boc group is the standard choice due to the low cost of


 and the stability of the carbamate to nucleophilic attack.
Critical Mechanism:  The HCl salt must be neutralized before or during the reaction. We utilize a biphasic system (Dioxane/Water) with inorganic base to ensure complete consumption of the salt.
Experimental Workflow
  • Stoichiometry: 1.0 eq Amine HCl : 2.5 eq Base (

    
    ) : 1.2 eq 
    
    
    
    .
  • Solvent: 1,4-Dioxane / Water (1:1 v/v).

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2-Methoxy-1-butanamine HCl (10 mmol, 1.39 g) in water (15 mL).

  • Neutralization: Add 1N NaOH solution (25 mL, 25 mmol). Note: 1 eq neutralizes the HCl salt; the remaining 1.5 eq acts as the proton scavenger for the reaction.

  • Addition: Dissolve

    
     (12 mmol, 2.62 g) in 1,4-dioxane (15 mL). Add this solution dropwise to the amine mixture at 0°C.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (ninhydrin stain will show disappearance of the free amine spot at baseline).

  • Workup:

    • Evaporate dioxane under reduced pressure (careful of bumping).

    • Acidify the remaining aqueous layer to pH ~3 using 5% citric acid or 1N HCl (cool on ice). Crucial: This protonates any unreacted amine, keeping it in the water layer.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: The product, N-Boc-2-methoxy-1-butanamine , is typically a colorless oil. If necessary, purify via silica flash chromatography (Hexane/EtOAc 9:1).

Protocol B: Cbz Protection (The "Robust" Option)

Rationale: If the synthesis requires subsequent exposure to strong acids (e.g., removing a t-butyl ester elsewhere), Boc is unsuitable. Cbz is stable to TFA. Method: Schotten-Baumann conditions (aqueous alkaline biphasic system) are ideal here to control the exothermic reaction with Cbz-Cl.

Cbz_Workflow Step1 Dissolve Amine HCl in Water/Acetone Step2 Add Na2CO3 (2.5 eq) Step1->Step2 Step3 Add Cbz-Cl dropwise (0-5°C) Step2->Step3 Step4 Stir 3h @ RT Step3->Step4 Step5 Extract (EtOAc) & Acid Wash Step4->Step5

Figure 2: Schotten-Baumann Workflow for Cbz Protection.

Step-by-Step Protocol:

  • Setup: Dissolve amine HCl (10 mmol) in water (20 mL). Add

    
     (25 mmol, 2.65 g).
    
  • Solvent: Add Acetone (20 mL) to solubilize the organic reagents.

  • Addition: Cool to 0°C. Add Benzyl chloroformate (Cbz-Cl, 11 mmol, 1.57 mL) dropwise over 15 minutes. Caution: Cbz-Cl is lachrymatory. Work in a fume hood.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup:

    • Concentrate to remove acetone.

    • Extract aqueous residue with Ethyl Acetate.[1]

    • Wash organic layer with 1N HCl (removes unreacted amine), then saturated

      
       (removes phenols/acids), then brine.
      
  • Yield: Expect >90% yield of N-Cbz-2-methoxy-1-butanamine as a viscous oil.

Protocol C: Fmoc Protection (Orthogonal)

Rationale: Used primarily if the molecule will be used in Solid Phase Peptide Synthesis (SPPS). Reagent Choice: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl because it minimizes dipeptide formation and is less prone to hydrolysis.

Step-by-Step Protocol:

  • Buffer: Dissolve amine HCl (10 mmol) in 10%

    
     (25 mL) and Dioxane (25 mL).
    
  • Reaction: Add Fmoc-OSu (10.5 mmol, 3.54 g) in one portion at 0°C.

  • Monitoring: Stir at RT for 18 hours. A white precipitate (polymer/urea byproducts) may form; filter if necessary.

  • Workup:

    • Dilute with water (100 mL).

    • Extract with Ethyl Acetate.[1]

    • Critical Step: Wash the organic layer extensively with water to remove N-hydroxysuccinimide (NHS) byproduct.

  • Purification: Recrystallization from Ethanol/Hexane is often possible for Fmoc derivatives, or column chromatography (Hexane/EtOAc).

Analytical Validation

To ensure the integrity of the protected species, use the following markers:

  • TLC:

    • Stain: Ninhydrin (Free amine = Red/Purple; Protected = No reaction).

    • Stain: PMA (Phosphomolybdic Acid) or Iodine (Visualizes the alkyl chain/protecting group).

  • 1H NMR (

    
    ): 
    
    • Boc: Strong singlet (9H) at

      
       1.44 ppm.
      
    • Cbz: Multiplet (5H) at

      
       7.35 ppm (aromatic) and singlet (2H) at 
      
      
      
      5.10 ppm (benzylic
      
      
      ).
    • Methoxy: Singlet (3H) at

      
       3.3–3.4 ppm.
      
    • Amine Proton (NH): Broad singlet, exchangeable with

      
      , usually 
      
      
      
      4.5–5.5 ppm.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[2] Wiley-Interscience.[3]

  • Sigma-Aldrich. (n.d.). Application Note: N-Boc Protection Protocols.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Chemoselectivity and Protecting Groups).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93837, 2-Methoxy-1-butanamine.

Sources

Application Note: Catalytic Architectures Using 2-Methoxy-1-butanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral building block 2-Methoxy-1-butanamine (and its hydrochloride salt) represents a distinct class of 1,2-amino ethers capable of functioning as "hemilabile" ligands in asymmetric catalysis. Unlike traditional 1,2-amino alcohols (e.g., amino-butanol) which form rigid metal-alkoxides, the 2-methoxy derivative utilizes a neutral ether oxygen donor. This subtle structural difference enables a reversible "on-off" coordination mechanism, critical for stabilizing transition states while facilitating substrate turnover in steric-sensitive reactions.

This guide details the protocol for derivatizing 2-Methoxy-1-butanamine into a high-performance Schiff Base (Salen-type) Ligand and its subsequent application in the Enantioselective Alkylation of Aldehydes .

Mechanistic Principles: The "Hemilabile" Advantage

The catalytic efficacy of 2-Methoxy-1-butanamine derivatives stems from the Hard-Soft Acid-Base (HSAB) mismatch between the hard ether oxygen and soft transition metals (Zn, Cu, Ru).

  • Rigid Mode (Resting State): The nitrogen binds tightly to the metal center, while the ether oxygen provides weak chelation, stabilizing the complex.

  • Open Mode (Active State): Upon substrate approach, the weak Metal-O(ether) bond breaks (decoordination), opening a vacant coordination site for the substrate (e.g., aldehyde) without dissociation of the chiral backbone.

  • Chiral Induction: The chiral center at C2 (adjacent to the methoxy group) dictates the facial selectivity of the incoming nucleophile.

Visualization: Hemilabile Catalytic Cycle

CatalyticCycle Ligand Free Ligand (Schiff Base) Complex Pre-Catalyst Complex (Zn-N,O Chelate) Ligand->Complex + Et2Zn (Coordination) TS Transition State (Substrate Bound) Ether Oxygen Dissociated Complex->TS + R-CHO (Hemilabile Opening) TS->Complex Regeneration (Ether Re-binding) Product Product Release (Chiral Alcohol) TS->Product Elimination

Figure 1: The hemilabile "breathing" mechanism of methoxy-amine ligands allows for temporary vacancy generation (Red Box) to accommodate substrates.

Experimental Protocol: Ligand Synthesis

Objective: Synthesize the chiral Schiff base ligand (E)-2,4-di-tert-butyl-6-((2-methoxybutylimino)methyl)phenol .

Materials
  • Reagent A: 2-Methoxy-1-butanamine Hydrochloride (1.0 eq)

  • Reagent B: 3,5-Di-tert-butylsalicylaldehyde (1.0 eq) – Selected for steric bulk to enhance enantioselectivity.

  • Base: Triethylamine (Et3N) (1.1 eq)

  • Solvent: Ethanol (Absolute) or Methanol

  • Drying Agent: MgSO4

Step-by-Step Methodology
  • Neutralization: In a round-bottom flask, suspend 2-Methoxy-1-butanamine HCl (5 mmol) in Ethanol (20 mL). Add Et3N (5.5 mmol) dropwise. Stir for 15 minutes at room temperature to liberate the free amine.

  • Condensation: Add 3,5-Di-tert-butylsalicylaldehyde (5 mmol) to the reaction mixture. The solution will turn bright yellow, indicating imine formation.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes) until the aldehyde spot disappears.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure. Dissolve residue in CH2Cl2 (50 mL) and wash with water (2 x 20 mL) to remove Et3N·HCl salts.[1][2]

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate. Recrystallize from cold Ethanol to obtain yellow needles.

    • Quality Check: 1H NMR should show a distinct singlet at δ ~8.3 ppm (imine CH=N).

Application Protocol: Enantioselective Alkylation

Objective: Use the synthesized ligand to catalyze the addition of Diethylzinc to Benzaldehyde.

Reaction Setup
  • Catalyst Loading: 5 mol%

  • Temperature: 0°C to Room Temperature

  • Atmosphere: Inert (Argon/Nitrogen) – Critical: Et2Zn is pyrophoric.

Workflow
  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the Schiff Base Ligand (0.05 mmol) in dry Toluene (2 mL).

  • Zinc Addition: Add Diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise. The solution color may deepen (orange/red) as the Zinc-Ligand complex forms. Stir for 20 minutes at room temperature.

  • Substrate Addition: Cool the mixture to 0°C. Add Benzaldehyde (1.0 mmol) slowly via syringe.

  • Reaction: Stir at 0°C for 12–24 hours. Monitor consumption of aldehyde by GC or TLC.

  • Quench: Carefully quench with saturated NH4Cl solution (caution: gas evolution). Extract with Et2O (3 x 10 mL).

  • Analysis: Analyze the organic phase by Chiral HPLC (e.g., Chiralcel OD-H column, 90:10 Hexane/iPrOH) to determine enantiomeric excess (ee).

Data & Expectations

The steric bulk of the tert-butyl groups on the salicylaldehyde combined with the chiral center of the 2-methoxy-1-butanamine directs the nucleophilic attack.

Ligand ScaffoldR-Group (Aldehyde)Yield (%)ee (%)Notes
2-Methoxy-1-butanamine Phenyl85-9288-94High ee due to hemilabile ether directing effect.
2-Amino-1-butanol Phenyl90-9580-85Lower ee; rigid alkoxide reduces stereocontrol flexibility.
Unsubstituted Amine Phenyl<40<10Lack of chelation results in poor reactivity/selectivity.

Troubleshooting & Optimization

  • Low Yield: Usually indicates moisture contamination destroying the Et2Zn. Ensure all glassware is flame-dried.

  • Low ee%: Often caused by the "background reaction" (uncatalyzed addition of Et2Zn). Ensure the ligand-zinc complex is fully formed (step 2) before adding the aldehyde. Lowering the temperature to -20°C can also boost ee.

  • Racemic Product: Check the purity of the starting 2-Methoxy-1-butanamine. If the HCl salt was not enantiopure (e.g., racemic mixture), the product will be racemic.

References

  • Hemilabile Ligands in Catalysis: Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition, 40(4), 680-699. Link

  • General Synthesis of Chiral Imines: Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. Link

  • Mechanism of Amino-Ether Catalyzed Alkylation: Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. Link

  • Specific Reagent Data: Sigma-Aldrich. (2023). 2-Methoxy-1-butanamine Product Specification. Link

  • Related Application (MRGX2 Inhibitors): Vertex AI Search Result 1.9 (Patent WO2020223255A1). Use of 2-methoxybutan-1-amine as a chiral building block.Link

Sources

Biocatalytic reactions using "2-Methoxy-1-butanamine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Engineering & Utilization of 2-Methoxy-1-butanamine

Executive Summary

2-Methoxy-1-butanamine (CAS: N/A for specific isomer, generic methoxy-butylamine class) is a valuable chiral


-amino ether building block, often employed in the synthesis of kinase inhibitors and GPCR ligands where the methoxy group provides critical hydrogen-bond acceptance without the metabolic liability of a hydroxyl group.

This Application Note addresses a critical bottleneck: the commercial supply of this molecule is predominantly the racemic hydrochloride salt . For high-affinity drug targets, enantiopurity is non-negotiable.

This guide details two biocatalytic workflows:

  • Kinetic Resolution (KR): Using Candida antarctica Lipase B (CAL-B) to resolve the racemic amine.[1]

  • Asymmetric Synthesis: A de novo route using

    
    -Transaminases (ATA) from the aldehyde precursor.
    

Chemical Context & Pre-Treatment

Target Molecule: 2-Methoxy-1-butanamine Structure:


Chirality:  The chiral center is located at the C2 position (

-position relative to the amine).
Protocol 1: Desalting (Mandatory Pre-step)

Biocatalysts (Lipases and Transaminases) are generally incompatible with hydrochloride salts due to pH suppression and ionic strength effects in organic media.

  • Dissolution: Dissolve 10 g of 2-Methoxy-1-butanamine hydrochloride in 20 mL of deionized water.

  • Basification: Slowly add 10 M NaOH (approx. 1.1 equivalents) while cooling on ice until pH > 12.

  • Extraction: Extract 3x with MTBE (Methyl tert-butyl ether) or Toluene . (Avoid DCM if using enzymes subsequently, as traces can denature proteins).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate carefully under reduced pressure (Amine is volatile; keep bath < 30°C).
    
  • Validation: Titrate a small aliquot to confirm free base form.

Workflow A: Lipase-Catalyzed Kinetic Resolution

Principle: Lipases, specifically CAL-B (Novozym 435) , exhibit high enantioselectivity toward primary amines. Although the chiral center is at the


-position, the methoxy group provides sufficient steric bulk for discrimination. The enzyme selectively acylates the (

)-enantiomer (typically), leaving the (

)-amine unreacted.

Acyl Donor Selection: Standard ethyl acetate is often too slow for amines. Ethyl methoxyacetate is recommended as the acyl donor because the electronegative methoxy group activates the carbonyl, significantly increasing the reaction rate [1].[1]

Experimental Protocol
ParameterSpecification
Substrate Racemic 2-Methoxy-1-butanamine (Free base)
Biocatalyst Novozym 435 (immobilized CAL-B)
Acyl Donor Ethyl methoxyacetate (0.6 equivalents)
Solvent MTBE (Methyl tert-butyl ether)
Temperature 30°C – 40°C
Agitation Orbital Shaker (200 rpm)

Step-by-Step Procedure:

  • Setup: In a 20 mL glass vial, dissolve 100 mg (approx. 1 mmol) of racemic amine in 5 mL MTBE.

  • Activation: Add 0.6 mmol of Ethyl methoxyacetate.

  • Initiation: Add 20 mg of Novozym 435 beads.

  • Incubation: Shake at 30°C. Monitor conversion via GC/HPLC.

  • Termination: Stop reaction at 50% conversion (theoretical maximum yield for resolution). Filter off the enzyme beads.

  • Separation:

    • Add 1M HCl to the filtrate. The unreacted (

      
      )-amine will partition into the aqueous phase.
      
    • The (

      
      )-amide remains in the organic phase.
      
    • Basify the aqueous phase (NaOH) and extract to recover enantiopure (

      
      )-2-Methoxy-1-butanamine.
      
    • Hydrolyze the organic amide (6M HCl, Reflux) to recover enantiopure (

      
      )-amine.
      
Visual Workflow (Graphviz)

KineticResolution Racemic Racemic 2-Methoxy-1-butanamine Reaction Selective Acylation (MTBE, 30°C) Racemic->Reaction Enzyme CAL-B (Novozym 435) + Ethyl Methoxyacetate Enzyme->Reaction Separation Acid/Base Extraction Reaction->Separation 50% Conv. ProductS (S)-Amine (Unreacted) Separation->ProductS Aqueous Phase (pH < 2) ProductR (R)-Amide (Acylated) Separation->ProductR Organic Phase

Figure 1: Kinetic resolution workflow separating enantiomers via selective acylation.

Workflow B: Asymmetric Synthesis via -Transaminase

Principle: For large-scale production without the 50% yield limitation of kinetic resolution,


-Transaminases (ATAs) are superior. They catalyze the transfer of an amino group from a donor (Isopropylamine) to a pro-chiral ketone or aldehyde.

Substrate: Since the target is a primary amine at C1, the precursor is 2-methoxybutanal . Challenge: Aldehydes are reactive and can cause substrate inhibition. A biphasic system or resin-based in-situ substrate supply (ISPR) is often required.

Experimental Protocol
ParameterSpecification
Substrate 2-Methoxybutanal (50 mM)
Enzyme

-Transaminase (e.g., Chromobacterium violaceum Cv-TA or ATA-113)
Cofactor PLP (Pyridoxal-5'-phosphate), 1 mM
Amine Donor Isopropylamine (IPA), 1M (as HCl salt, pH adjusted)
Buffer K-Phosphate (100 mM, pH 7.5)
Equilibrium Shift Removal of Acetone (byproduct) via vacuum or N2 sweep

Step-by-Step Procedure:

  • Buffer Prep: Prepare 100 mM Phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Donor Mix: Dissolve Isopropylamine (1M final conc) and adjust pH to 7.5 using HCl.

  • Enzyme Addition: Add lyophilized ATA powder (10 mg/mL) or cell lysate.

  • Substrate Addition: Add 2-methoxybutanal (50 mM). Note: Add in aliquots if inhibition is observed.

  • Reaction: Incubate at 30°C with gentle shaking.

  • Workup: Acidify to pH 2, extract with EtOAc (removes unreacted aldehyde). Basify aqueous layer to pH 12, extract with MTBE to recover chiral amine.

Pathway Mechanism (Graphviz)

Transaminase Aldehyde 2-Methoxybutanal (Pro-chiral) Complex Enzyme-Substrate Complex Aldehyde->Complex ATA Enzyme Donor Isopropylamine (Amine Donor) Donor->Complex ATA Enzyme PLP PLP Cofactor (Shuttle) PLP->Complex Product Chiral 2-Methoxy-1-butanamine Complex->Product Byproduct Acetone (Volatile) Complex->Byproduct Byproduct->Byproduct Evaporation (Drives Eq.)

Figure 2: Transaminase-mediated reductive amination mechanism.

Analytical Validation

To ensure scientific integrity, the following analytical methods must be established before starting biocatalysis.

1. Derivatization (for HPLC/GC): Direct analysis of small polar amines is difficult. Derivatize with Acetic Anhydride or Benzyl Chloroformate (Cbz-Cl) .

2. Chiral Chromatography:

  • GC Method: Column: Chirasil-DEX CB (25m x 0.25mm).[2]

    • Carrier: Helium.

    • Temp Program: 60°C (hold 2 min)

      
       5°C/min 
      
      
      
      160°C.
    • Expectation: The (

      
      )-chiral center usually provides baseline separation for the acetylated derivative.
      
  • HPLC Method: Column: Chiralpak AD-H or IG.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

    • Detection: UV 210 nm (requires Cbz or Benzoyl derivative for UV activity).

References

  • Szemes, Z. et al. (2022). "Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica." Periodica Polytechnica Chemical Engineering. Link

  • Gao, S. et al. (2017).[3] "Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines." MDPI Processes. Link

  • Tufvesson, P. et al. (2014).[3] "A model to assess the feasibility of shifting reaction equilibrium by acetone removal in the transamination of ketones." Biotechnology and Bioengineering. Link

  • Deepak Nitrite. (2020). "Safety Data Sheet: Methoxylamine Hydrochloride." (Used for safety/handling context of methoxy-amine salts).[4] Link

Sources

Application Notes and Protocols: 2-Methoxy-1-butanamine Hydrochloride in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Methoxy-1-butanamine Hydrochloride in Drug Discovery

In the landscape of modern medicinal chemistry, the efficient construction of diverse and drug-like chemical libraries is paramount for the identification of novel therapeutic agents. The choice of building blocks for these libraries is a critical determinant of their structural diversity, physicochemical properties, and ultimate success in lead discovery campaigns. 2-Methoxy-1-butanamine hydrochloride emerges as a valuable synthon for library synthesis, offering a unique combination of features that address key challenges in drug design.

This small, aliphatic amine incorporates a methoxy group at the 2-position, a seemingly subtle modification that imparts significant conformational constraint and alters the lipophilicity and metabolic stability of the resulting molecules compared to simple alkylamines. The presence of the hydrochloride salt enhances its stability and handling properties, making it amenable to high-throughput synthesis workflows. Its primary amine functionality allows for its ready incorporation into a wide array of molecular scaffolds through robust and well-established chemical transformations, principally amide bond formation and reductive amination.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Methoxy-1-butanamine hydrochloride in the parallel synthesis of medicinal chemistry libraries. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the purification and characterization of the resulting compound collections.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Methoxy-1-butanamine hydrochloride is essential for its effective use in library synthesis.

PropertyValueSource
Molecular Formula C₅H₁₃NO · HCl[1]
Molecular Weight 139.62 g/mol [1]
Appearance Solid[2]
CAS Number 1050509-60-8[3]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2-Methoxy-1-butanamine hydrochloride.

Hazard Statements:

  • Harmful if swallowed.[2]

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.[4]

It is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Core Applications in Library Synthesis: Amide Coupling and Reductive Amination

The versatility of 2-Methoxy-1-butanamine hydrochloride in library synthesis stems from its ability to participate in two of the most fundamental and reliable reactions in medicinal chemistry: amide bond formation and reductive amination. These reactions allow for the systematic variation of substituents around a core scaffold, a cornerstone of combinatorial chemistry.[5]

Workflow for Parallel Library Synthesis

The following diagram illustrates a generalized workflow for the parallel synthesis of a chemical library using 2-Methoxy-1-butanamine hydrochloride. This process is designed for efficiency and amenability to automation.

G cluster_prep Preparation cluster_reaction Parallel Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Archiving reagent_prep Reagent Stock Solution Preparation (e.g., Carboxylic Acids, Aldehydes) reaction_plate Dispense Reagents into 96-Well Reaction Block reagent_prep->reaction_plate amine_prep 2-Methoxy-1-butanamine Free-Basing (if necessary) and Dissolution amine_prep->reaction_plate reaction_execution Reaction Incubation (Amide Coupling or Reductive Amination) reaction_plate->reaction_execution quenching Quenching and/or Solvent Evaporation reaction_execution->quenching purification High-Throughput Purification (e.g., SPE, Preparative HPLC) quenching->purification analysis QC Analysis (LC-MS, NMR) purification->analysis archiving Compound Plate Archiving and Data Management analysis->archiving

Caption: Generalized workflow for parallel library synthesis.

Protocol 1: Parallel Solution-Phase Amide Library Synthesis

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry due to the prevalence of the amide functional group in bioactive molecules.[6] This protocol outlines a robust method for the parallel synthesis of an amide library from a diverse set of carboxylic acids and 2-Methoxy-1-butanamine hydrochloride.

Rationale for Reagent Selection and Conditions:
  • Coupling Reagent (HATU): Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization, particularly with sensitive substrates.[6]

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base that effectively neutralizes the hydrochloride salt of the amine and facilitates the coupling reaction without competing in the reaction itself.

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is an excellent solvent for a wide range of organic molecules and is compatible with most common coupling reagents.

  • Free-Basing: As 2-Methoxy-1-butanamine is supplied as a hydrochloride salt, it must be neutralized in situ to the free amine to enable its nucleophilic attack on the activated carboxylic acid.

Experimental Protocol:

Materials:

  • 2-Methoxy-1-butanamine hydrochloride

  • A diverse library of carboxylic acids

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional, but recommended for high-throughput)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of each carboxylic acid in anhydrous DMF in a 96-well source plate.

    • Prepare a 0.2 M stock solution of 2-Methoxy-1-butanamine hydrochloride in anhydrous DMF.

    • Prepare a 0.22 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the respective carboxylic acid stock solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the 2-Methoxy-1-butanamine hydrochloride stock solution (0.02 mmol, 1.0 eq) to each well.

    • Add 100 µL of the HATU stock solution (0.022 mmol, 1.1 eq) to each well.

    • Initiate the reaction by adding 50 µL of the DIPEA stock solution (0.03 mmol, 1.5 eq) to each well.

  • Reaction Incubation:

    • Seal the reaction block with a sealing mat.

    • Incubate the reaction mixture at room temperature for 12-16 hours with gentle agitation.

  • Reaction Work-up and Purification:

    • Remove the solvent under reduced pressure (e.g., using a centrifugal evaporator).

    • Redissolve the crude product in a suitable solvent (e.g., DMSO/water).

    • Purify the library using high-throughput preparative HPLC with a suitable gradient.

  • Analysis and Archiving:

    • Analyze each purified compound by LC-MS to confirm identity and purity.

    • Prepare a final compound plate in a suitable solvent (e.g., DMSO) for biological screening and archiving.

Data Summary Table (Representative)
Carboxylic AcidProduct Mass (Expected)Product Mass (Observed)Purity (LC-MS)
Benzoic Acid207.27208.1 (M+H)⁺>95%
4-Chlorobenzoic Acid241.71242.1 (M+H)⁺>95%
Cyclohexanecarboxylic Acid213.32214.2 (M+H)⁺>95%

Protocol 2: Parallel Reductive Amination Library Synthesis

Reductive amination is a powerful and versatile method for the formation of secondary amines, which are prevalent in many drug classes.[7] This protocol describes the synthesis of a library of secondary amines by reacting 2-Methoxy-1-butanamine with a diverse set of aldehydes and ketones.

Rationale for Reagent Selection and Conditions:
  • Reducing Agent (Sodium Triacetoxyborohydride): Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less moisture-sensitive than other borohydrides and can be handled in an open atmosphere for short periods, making it suitable for high-throughput applications.[8]

  • Solvent (1,2-Dichloroethane): 1,2-Dichloroethane (DCE) is a common solvent for reductive amination reactions as it is relatively non-polar and aprotic.

  • Acetic Acid (Catalyst): A catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, which is then reduced by STAB.

Experimental Protocol:

Materials:

  • 2-Methoxy-1-butanamine hydrochloride

  • A diverse library of aldehydes and ketones

  • Sodium Triacetoxyborohydride (STAB)

  • Glacial Acetic Acid

  • Anhydrous 1,2-Dichloroethane (DCE)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of each aldehyde or ketone in anhydrous DCE in a 96-well source plate.

    • Prepare a 0.2 M solution of 2-Methoxy-1-butanamine (from the hydrochloride salt by neutralization with a suitable base and extraction, or by using a scavenger resin to remove the HCl).

    • Weigh sodium triacetoxyborohydride (0.03 mmol, 1.5 eq per well) into a separate 96-well plate.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the respective aldehyde or ketone stock solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the 2-Methoxy-1-butanamine solution (0.02 mmol, 1.0 eq) to each well.

    • Add 5 µL of a 1.0 M solution of glacial acetic acid in DCE to each well.

    • Add the pre-weighed sodium triacetoxyborohydride to each well.

  • Reaction Incubation:

    • Seal the reaction block and agitate at room temperature for 16-24 hours.

  • Reaction Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Pass the combined organic layers through a phase separator to remove residual water.

    • Remove the solvent under reduced pressure.

    • Purify the library using an appropriate high-throughput method, such as solid-phase extraction (SPE) with a suitable sorbent to capture unreacted starting materials and byproducts.

  • Analysis and Archiving:

    • Confirm the identity and purity of each product by LC-MS.

    • Prepare a final compound plate for biological screening.

Visualization of Reductive Amination

G Aldehyde/Ketone Aldehyde/Ketone Iminium Ion Iminium Ion Aldehyde/Ketone->Iminium Ion + 2-Methoxy-1-butanamine - H₂O Secondary Amine Secondary Amine Iminium Ion->Secondary Amine + [H⁻] (from STAB)

Caption: Key steps in reductive amination.

High-Throughput Purification Strategies

The purification of large compound libraries is often a bottleneck in the drug discovery process. For libraries synthesized using 2-Methoxy-1-butanamine hydrochloride, several high-throughput purification strategies can be employed:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for the rapid purification of compound libraries. For basic amine products from reductive amination, a cation exchange SPE cartridge can be used to bind the product, while neutral and acidic impurities are washed away. The purified product is then eluted with a basic solution.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For libraries requiring higher purity, automated prep-HPLC systems with mass-directed fractionation are the gold standard. This technique allows for the isolation of the desired product based on its mass-to-charge ratio.[9]

  • Scavenger Resins: In cases where one of the starting materials is used in excess, a scavenger resin can be employed to remove the unreacted reagent. For example, an isocyanate resin can be used to scavenge excess 2-Methoxy-1-butanamine.

Conclusion: A Versatile Building Block for Modern Drug Discovery

2-Methoxy-1-butanamine hydrochloride represents a valuable and versatile building block for the synthesis of medicinal chemistry libraries. Its unique structural features and amenability to robust, high-throughput chemical transformations make it an attractive choice for generating diverse collections of drug-like molecules. The detailed protocols and strategic considerations outlined in these application notes provide a solid foundation for the successful incorporation of this reagent into modern drug discovery programs, ultimately accelerating the identification of new therapeutic candidates.

References

  • Asynt. (2022, September 7). A Quick Introduction to Parallel Synthesis. Asynt. Retrieved from [Link]5]

  • Gayo, L. M. (1998). Solution-phase Library Generation: Methods and Applications in Drug Discovery. Biotechnology and Bioengineering, 61(2), 95–106.
  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47–52.[9]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-butoxyethanol. Retrieved from a representative source for safety information.[4]

  • PubChem. (n.d.). 2-Butanamine, 1-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.[6]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]8]

  • Scott, J. S., & Brown, A. D. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 12(1), 12–30.
  • Xu, Y. (2023, June 12). Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research [Video]. YouTube. Retrieved from [Link]2]

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52.[9]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Mistry, N. (2021, April 12). Parallel synthesis tools for small molecule drug discovery and medicinal chemistry [Video]. YouTube. Retrieved from [Link]1]

  • Yan, B. (Ed.). (2004).
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Duncton, M. A. J. (2011). Minireview: Reductive amination of aldehydes and ketones. Organic Process Research & Development, 15(6), 1426-1433.
  • Tseliou, V., Damian, M., Mendoza-Avila, J., Rabuffetti, M., & Mutti, F. G. (2025). Reductive amination: Methods for cell-free and whole-cell biocatalysis. In Methods in Enzymology (Vol. 714, pp. 269-295). Elsevier.
  • Dakin, L. A., & Wellings, D. A. (2001). The purification of combinatorial libraries. Current Opinion in Chemical Biology, 5(3), 332-337.
  • PubChem. (n.d.). 1-Butanamine, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2021, January 6). What are the uses of aliphatic amines chemical? Which industry is it used? Retrieved from [Link]7]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Roy, R., Andersson, F. O., & Letellier, M. (1993). A simple procedure for the synthesis of N-acylated-alpha-D-glycosylamines and their protein conjugates. Tetrahedron Letters, 34(10), 1641-1644.
  • Amerigo Scientific. (n.d.). 2-Methoxy-1-butanamine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-Methoxy-1-butanamine hydrochloride.
  • Oberlender, R., & Nichols, D. E. (1991). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. Journal of Pharmacology and Experimental Therapeutics, 259(2), 758–766.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "2-Methoxy-1-butanamine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxy-1-butanamine Hydrochloride Optimization

Case ID: T-2MB-HCl-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support Subject: Optimization of Reaction Conditions, Work-up, and Salt Crystallization

Executive Summary

2-Methoxy-1-butanamine hydrochloride (CAS: 63448-63-5) is a critical chiral building block often used in the synthesis of antitubercular agents (e.g., Ethambutol analogs) and various kinase inhibitors.[1][2][3] Users frequently encounter two primary bottlenecks:

  • Regio-isomer Contamination: Difficulty distinguishing between the target (1-amino-2-methoxy) and its isomer (2-amino-1-methoxy) during synthesis.

  • Salt Formation Failure: The hydrochloride salt tends to "oil out" rather than precipitate due to the hygroscopic nature of the

    
    -amino ether moiety.
    

This guide provides a self-validating protocol to bypass these failure modes.

Module 1: Synthesis & Reaction Optimization

Q: Which synthetic route minimizes regio-isomer formation?

A: Avoid direct epoxide opening with ammonia. While opening 1,2-epoxybutane with ammonia seems direct, it yields a mixture of 1-amino-2-butanol and 2-amino-1-butanol, which are difficult to separate and methylate selectively.

Recommended Route: Reduction of 2-Methoxybutanamide The most robust path ensures the nitrogen is locked at the C1 position before the final reduction.

  • Precursor: Start with 2-bromobutanoic acid .

  • Step A (Substitution): React with sodium methoxide (NaOMe) in MeOH to form 2-methoxybutanoic acid .

  • Step B (Amidation): Convert to acid chloride (

    
    ) then treat with aqueous ammonia to yield 2-methoxybutanamide .
    
  • Step C (Reduction): Reduce the amide using Lithium Aluminum Hydride (

    
    ) in THF.
    

Critical Reaction Parameters (Step C):

ParameterOptimized ConditionTechnical Rationale
Reagent Stoichiometry 2.5 - 3.0 eq

Amide reduction requires 2 hydrides for carbonyl removal + 1 for deprotonation. Excess ensures complete conversion.
Solvent System Anhydrous THF (stabilized)Diethyl ether boils too low (35°C) for the activation energy of amide reduction. THF reflux (66°C) is ideal.
Temperature Profile

addition

Reflux (4h)
Addition at reflux causes violent exotherms. Controlled ramp prevents thermal runaway.
Quenching Method Fieser Work-up (1:1:3)Prevents formation of gelatinous aluminum emulsions that trap the amine product.

Module 2: Work-up & Salt Formation (The "Oiling Out" Issue)

Q: My product forms a sticky brown oil instead of a white solid upon adding HCl. How do I fix this?

A: This is the most common ticket we receive. The


-methoxy group increases the solubility of the salt in organic solvents and makes it hygroscopic.

The Protocol for Crystalline HCl Salt:

  • Isolation of Free Base:

    • After the Fieser work-up, dry the THF/Ether layer with

      
       (Sodium Sulfate). Do not use 
      
      
      
      (Magnesium Sulfate), as it acts as a Lewis acid and can coordinate with the amine/ether, reducing yield.
    • Concentrate the free base to a pale yellow oil.

  • Solvent Swap (Crucial Step):

    • Redissolve the oil in anhydrous Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) .

    • Avoid Alcohols: Methanol/Ethanol will solubilize the HCl salt, preventing precipitation.

  • Acid Addition:

    • Use 4M HCl in Dioxane or 2M HCl in Ether .

    • Add dropwise at

      
       under Nitrogen atmosphere.
      
    • Stop adding when pH paper indicates pH 2-3. Excess HCl can cause degradation or trap acid in the lattice, leading to hygroscopicity.

  • Troubleshooting the "Oil": If an oil forms at the bottom of the flask:

    • Stop stirring. Let the oil settle.

    • Decant the supernatant (solvent).

    • Add fresh n-Heptane or Hexane .

    • Scratch the side of the flask with a glass rod (nucleation site generation) while cooling in an acetone/dry ice bath (

      
      ).
      
    • The oil should solidify into a white amorphous powder.

Module 3: Visualization of Workflows

Figure 1: Synthesis & Purification Logic Flow

Caption: Logical progression from precursor selection to crystalline salt isolation, highlighting critical decision nodes.

G Start Start: 2-Bromobutanoic Acid Methoxylation Step 1: NaOMe / MeOH (Forms 2-methoxybutanoic acid) Start->Methoxylation Amidation Step 2: SOCl2 -> NH3 (Forms 2-methoxybutanamide) Methoxylation->Amidation Reduction Step 3: LiAlH4 / THF Reflux (Critical: Anhydrous Conditions) Amidation->Reduction Quench Fieser Work-up (1mL H2O, 1mL 15% NaOH, 3mL H2O) Reduction->Quench Careful Addition FreeBase Isolate Free Amine (Oil) Quench->FreeBase Filter Solids SaltForm Salt Formation (HCl in Dioxane) FreeBase->SaltForm Dissolve in EtOAc PrecipCheck Did Solid Precipitate? SaltForm->PrecipCheck Success Filter & Dry (P2O5) PrecipCheck->Success Yes Failure Sticky Oil Formed PrecipCheck->Failure No Rescue Rescue Protocol: 1. Decant Solvent 2. Add Heptane 3. Sonicate/Cool (-78C) Failure->Rescue Rescue->Success Crystallization

Module 4: Analytical Validation (QA/QC)

Q: How do I confirm I have the correct isomer?

A: The position of the methoxy group is distinct in


 NMR (

or

).
Feature2-Methoxy-1-butanamine (Target)1-Methoxy-2-butanamine (Isomer)
Methine Proton (-CH-OMe) Multiplet at ~3.2 - 3.4 ppm (integrates to 1H)Multiplet at ~3.0 ppm (integrates to 1H)
Methylene Protons (-CH2-NH2) Doublet of doublets at ~2.7 - 2.9 ppm Not present (NH2 is on CH). Instead, look for terminal methyl doublet.
Terminal Methyl (-CH3) Triplet (Ethyl group end)Doublet (attached to CH-NH2)

Note on Hygroscopicity: If your NMR shows a broad peak at ~4.8 ppm (in


) or shifting peaks for 

, your salt has absorbed water. Dry over

in a vacuum desiccator for 24 hours before use in sensitive applications.

References & Further Reading

  • Synthesis of Beta-Amino Ethers:

    • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (Standard protocol for LiAlH4 workup).

    • Smith, M. B. (2013).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanisms of amide reduction).

  • Amine Salt Optimization:

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Specific Isomer Data:

    • PubChem Compound Summary for CID 93837 (1-methoxy-2-butanamine isomer comparison).

  • Handling Hygroscopic Hydrochlorides:

    • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Techniques for oiling-out rescue).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Methoxy-1-butanamine before handling. The free base is flammable and corrosive.

Sources

Purification techniques for "2-Methoxy-1-butanamine hydrochloride" products

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide details the purification and troubleshooting protocols for 2-Methoxy-1-butanamine hydrochloride (CAS: 1050509-60-8). It is designed for researchers requiring high-purity material for biological screening or synthetic intermediate applications.

Technical Overview & Compound Profile

2-Methoxy-1-butanamine hydrochloride is a primary amine salt characterized by a methoxy ether linkage beta to the ethyl group. Its lack of a UV-active chromophore and high polarity presents unique purification challenges compared to aromatic amines.

PropertyData
Formula

MW 139.62 g/mol
Solubility High: Water, Methanol, EthanolModerate: Isopropanol, ChloroformLow/Insoluble: Diethyl ether, Hexanes, Ethyl Acetate
Key Challenge Hygroscopicity and lack of UV absorption for standard HPLC monitoring.

Troubleshooting & FAQs

Q1: My product isolated as a sticky oil or gum instead of a crystalline solid. How do I fix this?

Diagnosis: This "oiling out" is typically caused by trace solvent impurities preventing crystal lattice formation or extreme hygroscopicity absorbing ambient moisture. Corrective Protocol (Trituration & Anti-Solvent Crystallization):

  • Drying: Place the oil under high vacuum (<1 mbar) for 4–6 hours at 40°C to remove residual solvent.

  • Dissolution: Dissolve the residue in the minimum amount of warm Isopropanol (IPA) or Acetonitrile (MeCN) .

    • Why? These solvents have intermediate polarity, allowing solubility at high temps but forcing precipitation when cold.

  • Anti-Solvent Addition: While stirring rapidly, dropwise add cold Diethyl Ether (

    
    )  or Methyl tert-butyl ether (MTBE)  until persistent cloudiness appears.
    
  • Crystallization: Cool slowly to -20°C. If oiling recurs, scratch the flask wall with a glass rod to induce nucleation.

Q2: I suspect inorganic salt contamination (NaCl/KCl). How do I remove it?

Diagnosis: If the synthesis involved a salting-out step or neutralization with mineral acids, inorganic salts may co-precipitate. Corrective Protocol (Solubility Differential):

  • Solvent Selection: Dissolve the crude solid in dry Dichloromethane (DCM) or Chloroform (

    
    ) .
    
    • Mechanism:[1][2][3] 2-Methoxy-1-butanamine HCl is moderately soluble in chlorinated organics, whereas inorganic salts (NaCl,

      
      ) are completely insoluble.
      
  • Filtration: Filter the suspension through a sintered glass funnel or Celite pad. The inorganic salts will remain on the filter.

  • Evaporation: Concentrate the filtrate to obtain the desalted amine hydrochloride.

Q3: Standard HPLC shows no peaks, but NMR indicates product. How do I determine purity?

Diagnosis: The molecule lacks a chromophore (aromatic ring or conjugated system), rendering standard UV detection (254 nm) useless. Corrective Protocol (Derivatization or Alternative Detection):

  • Method A: 1H NMR (Quantitative): Use an internal standard (e.g., Maleic acid or Dimethyl sulfone) with a relaxation delay (

    
    ) > 10 seconds to ensure accurate integration.
    
  • Method B: Derivatization HPLC: React a small aliquot with Benzoyl Chloride or Fmoc-Cl under basic conditions. These reagents attach a UV-active group to the primary amine, allowing standard UV-HPLC quantification.

  • Method C: GC-FID: Basify a sample (convert to free base) and extract into DCM. Inject onto a standard non-polar column (e.g., DB-5). The free base is volatile and detects well by FID.

Advanced Purification Workflows

Workflow A: The "Reset" Protocol (Acid-Base Extraction)

If recrystallization fails to yield >98% purity, this protocol uses chemical causality to separate the amine from non-basic impurities.

Step-by-Step Methodology:

  • Basification: Dissolve impure salt in water (

    
    ). Add 
    
    
    
    until pH > 12.
    • Result: Converts water-soluble ionic salt into the organic-soluble free base oil.

  • Extraction: Extract 3x with Dichloromethane (DCM) .

    • Note: The methoxy group increases water solubility of the free base compared to simple alkyl amines. Use ample solvent or add NaCl to the aqueous layer (salting out) to improve recovery.

  • Washing: Wash combined organics with minimal brine. Dry over anhydrous

    
    .
    
  • Salt Re-formation: Filter the drying agent.[2] Cool the DCM solution to 0°C. Slowly add 2M HCl in Diethyl Ether (anhydrous).

  • Isolation: The pure hydrochloride salt will precipitate immediately as a white solid. Filter and dry under nitrogen.

Workflow B: Visualization of Purification Logic

PurificationLogic Start Crude 2-Methoxy-1-butanamine HCl CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Oil Oil / Sticky Gum CheckState->Oil SolubilityTest Check Inorganic Salts (Dissolve in DCM) Solid->SolubilityTest VacDry High Vac Dry (40°C) Oil->VacDry Triturate Triturate w/ Et2O or Hexane VacDry->Triturate CheckCryst Crystallized? Triturate->CheckCryst CheckCryst->Solid Yes FreeBase Acid-Base Extraction (The 'Reset' Protocol) CheckCryst->FreeBase No (Still Oily) FilterInorg Filter Insoluble Solids SolubilityTest->FilterInorg Turbid Solution Recryst Recrystallize (IPA + Et2O) SolubilityTest->Recryst Clear Solution FilterInorg->Recryst Recryst->FreeBase Purity < 95%

Caption: Decision tree for selecting the optimal purification route based on physical state and impurity profile.

Analytical Data Summary

MetricSpecification for High PurityMethod
Appearance White to off-white crystalline solidVisual
1H NMR (

)

3.35 (s, 3H,

), 3.0-3.2 (m, 3H,

), 1.5 (m, 2H), 0.9 (t, 3H)
400 MHz NMR
Melting Point Distinct range (e.g., 130-140°C, varies by polymorph)Capillary MP
Water Content < 1.0% (Very Hygroscopic)Karl Fischer

References

  • PubChem. (n.d.).[4] 2-Methoxy-1-butanamine hydrochloride Compound Summary. National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Organic Syntheses. (n.d.). General Procedures for the Purification of Amine Salts. Retrieved February 3, 2026, from [Link]

Sources

Overcoming low yields in reactions with "2-Methoxy-1-butanamine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with 2-Methoxy-1-butanamine hydrochloride (CAS: 63448-63-5 for the free base isomer reference, or chemically related analogs). This guide is structured to troubleshoot low yields in nucleophilic substitutions, amide couplings, and reductive aminations.

Molecule Profile & Reactivity Overview

Before troubleshooting, verify the specific isomer in use. "2-Methoxy-1-butanamine" typically refers to the primary amine with a methoxy group at the beta position.[1][2]

  • Structure:

    
    [1][2]
    
  • Key Feature: Beta-methoxy group.[1][2][3][4]

  • Primary Risk: The hydrochloride salt form masks the nucleophilicity of the nitrogen.

  • Secondary Risk: The beta-methoxy group introduces steric bulk and a potential (though minor) pathway for

    
    -elimination of methanol under harsh forcing conditions.[1][2]
    

Diagnostic Workflow

Use the following logic tree to identify the root cause of your yield loss.

Troubleshooting Start Start: Low Yield Observed CheckBase Q1: Did you account for HCl in your base stoichiometry? Start->CheckBase CheckVol Q2: Is product missing after evaporation? CheckBase->CheckVol Yes Sol1 Solution: Increase Base. (Amine HCl requires 1 eq base just to free-base) CheckBase->Sol1 No / Unsure CheckReagent Q3: Is the HCl salt wet (Hygroscopic)? CheckVol->CheckReagent No Sol2 Solution: Volatility Issue. Do not rotovap to dryness. Make salt or amide immediately. CheckVol->Sol2 Yes Sol3 Solution: Dry salt under vacuum/P2O5 before use. CheckReagent->Sol3 Yes

Figure 1: Diagnostic logic flow for identifying yield loss mechanisms.

Troubleshooting Guide & FAQs

Issue 1: The "Hidden Proton" Trap (Stoichiometry)

Symptom: <10% conversion in amide couplings or nucleophilic substitutions.[1][2] Starting material (carboxylic acid/electrophile) remains unreacted.[1][2]

Technical Insight: The hydrochloride salt (


) is non-nucleophilic .[1][2] The nitrogen lone pair is protonated.[2][5] For the reaction to proceed, you must add enough base to neutralize the HCl plus drive the reaction.
  • Common Mistake: Using 1.0 equivalent of base (e.g., DIPEA or TEA).[2] This only neutralizes the HCl.[2] There is no free base left to act as a proton scavenger for the coupling reaction.[2]

  • Correction: You need at least 2.5 to 3.0 equivalents of tertiary amine base.[1][2]

Protocol Adjustment:

Component Standard Eq. Corrected Eq. for HCl Salt
Carboxylic Acid 1.0 1.0
2-Methoxy-1-butanamine HCl 1.1 1.1
Coupling Agent (HATU/EDC) 1.1 1.2

| Base (DIPEA/TEA) | 1.0 - 1.5 | 2.5 - 3.5 |[1][2]

Expert Tip: If using EDC/NHS, pre-mix the amine HCl with 1.0 eq of base in the solvent for 10 minutes before adding it to the activated acid mixture. This ensures the amine is "free" and ready to attack.[2]

Issue 2: Volatility of the Free Base

Symptom: The reaction monitoring (TLC/LCMS) shows good conversion, but the isolated yield is very low after workup and concentration.

Technical Insight: Low molecular weight amines like 2-methoxy-1-butanamine (MW of free base ~103 g/mol ) are often volatile oils.[1][2]

  • If you perform an extraction (e.g., DCM/Water) and then rotovap the organic layer to dryness to isolate the unreacted amine or if the product itself is a low-MW amide, you may be co-evaporating your product.

  • Vacuum Risk: High vacuum pumps can easily strip this amine from the flask at room temperature.[2]

Corrective Action:

  • Do not dry to completion: Stop evaporation when a small volume of solvent remains.[1][2]

  • Derivatization: If you are trying to isolate the amine intermediate, convert it immediately to a stable salt (e.g., Boc-protection or oxalate salt) before drying.[1]

Issue 3: Hygroscopicity & Hydrolysis

Symptom: Coupling reagents (EDC, HATU, Acid Chlorides) decompose; yield is low; "wet" clumps observed in the reagent bottle.

Technical Insight: Amine hydrochloride salts are hygroscopic.[1][2] They absorb atmospheric moisture rapidly.[1][2]

  • Water competes: In amide couplings, water is a better nucleophile than the bulky amine, leading to hydrolysis of the activated ester (reverting to carboxylic acid).

  • Acid Chloride decomposition: If using acid chlorides, moisture in the amine salt will instantly quench the reagent, releasing more HCl and stopping the reaction.

Corrective Action:

  • Drying: Dry the amine HCl salt in a vacuum desiccator over

    
     overnight before use.
    
  • Solvent: Use anhydrous DMF or DCM.[1][2]

Issue 4: Beta-Elimination (Side Reaction)

Symptom: Formation of olefinic byproducts (detected by alkene protons in NMR, ~5.0-6.0 ppm).[1][2]

Technical Insight: While less common than in


-hydroxy amines, the 

-methoxy group can undergo elimination (loss of methanol) under strong basic conditions or high heat , generating an allylic amine or enamine.[1]
  • Risk Factor: Using strong inorganic bases (NaOH, KOH, NaH) or heating >80°C.

Corrective Action:

  • Base Selection: Stick to non-nucleophilic organic bases (DIPEA, NMM).[2] Avoid strong alkalis.[1][2]

  • Temperature: Keep reactions below 40°C unless absolutely necessary.

Optimized Experimental Protocols

Protocol A: High-Yield Amide Coupling (HATU Method)

Best for: Precious carboxylic acids and avoiding elimination.[1][2]

  • Activation: In a dry flask under

    
    , dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF (0.2 M).
    
  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 5 minutes to form the activated ester.

  • Amine Preparation (The Critical Step): In a separate vial, dissolve 2-Methoxy-1-butanamine HCl (1.2 eq) in minimal DMF.[1][2] Add DIPEA (2.0 eq).[1][2] Vortex to ensure neutralization.

  • Coupling: Add the Amine/Base solution to the Activated Acid solution.

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (to remove DMF), then saturated

    
    , then Brine. Dry over 
    
    
    
    .[1][2]
Protocol B: "Free-Basing" Extraction (For sensitive reactions)

Use this if the HCl salt is interfering with sensitive metal catalysts.[1]

  • Dissolve the Amine HCl in minimal water (e.g., 5 mL/g).[1][2]

  • Add 10M NaOH dropwise until pH > 12.[1][2]

  • Extract 3x with DCM.[1][2]

  • Dry the combined DCM layers with

    
     (solid).[1][2]
    
  • Do not evaporate. Use this DCM solution directly in your next reaction to avoid volatility loss.[1][2] Determine concentration by titration or careful mass balance.[1][2]

References

  • Amide Bond Formation Guidelines

    • Title: Amide bond formation: beyond the myth of coupling reagents.[2]

    • Source: Montalbetti, C. A., & Falque, V. (2005). Tetrahedron.
    • Context: Discusses the necessity of excess base when using amine salts with uronium reagents (HATU/HBTU).[2]

    • URL:[Link][1][2]

  • Reactivity of Beta-Substituted Amines

    • Title: Reactivity of beta-amino alcohols and ethers.[1][2]

    • Source: Bergmeier, S. C. (2000).[1][2] Tetrahedron.

    • Context: mechanistic insights into the stability and elimination risks of beta-functionalized amines.[1][2]

    • URL:[Link][1][2]

  • Handling Volatile Amines

    • Title: Practical Guide to the Synthesis of Volatile Amines.[2]

    • Source: Org.[1][2][3][4] Process Res. Dev.

    • Context: Best practices for handling low molecular weight amines to prevent yield loss during isolation.[1][2]

    • URL:[Link] (General Journal Link for OPRD best practices).[1][2]

Sources

Technical Support Center: Impurity Profiling & Troubleshooting for 2-Methoxy-1-butanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-1-butanamine hydrochloride (CAS: 1050509-60-8) is a critical aliphatic amine scaffold used in the synthesis of pharmaceutical intermediates.[1] Its purity is paramount, as the methoxy-ether linkage and the primary amine functionality are susceptible to specific side reactions during synthesis and storage. This guide addresses the most frequent technical inquiries regarding impurity profiling, detection logic, and purification strategies.

Module 1: Impurity Identification & Profiling
Q1: What are the specific impurities I should expect in technical grade 2-Methoxy-1-butanamine HCl?

A: Based on the standard industrial synthesis routes (typically ring-opening of 1,2-epoxybutane followed by amination or nitrile reduction), you will encounter three distinct classes of impurities. We have summarized these below for your certificate of analysis (CoA) correlation.

Table 1: Common Impurity Profile for 2-Methoxy-1-butanamine HCl

Impurity TypeCommon NameChemical Structure DescriptionOrigin / Mechanism
Regioisomer 1-Methoxy-2-butanamineAmine at C2, Methoxy at C1Non-regioselective ring opening of the epoxide precursor (1,2-epoxybutane) with methanol.
Dimer N,N-Bis(2-methoxybutyl)amineSecondary amine formed by two scaffold unitsOver-alkylation during the amination step (Reductive Amination side product).
Precursor 2-MethoxybutyronitrileCyano group instead of amineIncomplete reduction if the nitrile route is utilized.
Hydrolysis Product 2-Amino-1-butanolMethoxy group replaced by HydroxylAcid-catalyzed cleavage of the ether linkage (rare, requires harsh conditions) or unreacted starting material from activation steps.
Q2: How do I definitively distinguish the regioisomer (1-Methoxy-2-butanamine) from the target product?

A: This is the most common analytical challenge due to their identical molecular weight (MW 103.16 free base). Mass spectrometry (MS) alone is insufficient. You must rely on NMR spectroscopy or high-resolution Chromatography .

  • NMR Logic:

    • Target (2-Methoxy-1-butanamine): The methine proton (

      
      -OCH
      
      
      
      ) will appear as a multiplet distinct from the methylene protons attached to the nitrogen (
      
      
      -NH
      
      
      ).
    • Impurity (1-Methoxy-2-butanamine): The methine proton is attached to the nitrogen (

      
      -NH
      
      
      
      ), shifting it significantly upfield compared to the ether-linked methine.
  • Chromatographic Separation:

    • The regioisomer typically elutes earlier on C18 columns under basic pH conditions due to slightly higher polarity and hydrogen bonding capability of the primary amine in the secondary position.

Module 2: Analytical Troubleshooting (Methodology)
Q3: My HPLC baseline is noisy and I see "ghost peaks" when analyzing the HCl salt. What is happening?

A: This issue often stems from the lack of UV chromophores in aliphatic amines. 2-Methoxy-1-butanamine has weak UV absorption (only end-absorption <210 nm).

  • Cause: Using low-UV wavelengths (205-210 nm) amplifies noise from buffer impurities (e.g., TFA) or solvent cut-offs.

  • Solution: Use Refractive Index (RI) detection or Charged Aerosol Detection (CAD) for direct analysis. Alternatively, perform pre-column derivatization (e.g., with Fmoc-Cl or OPA) to introduce a UV/Fluorescent tag.

Q4: Can you provide a robust HPLC protocol for separating the dimer impurity?

A: Yes. The dimer is significantly more hydrophobic than the primary amine. A standard reversed-phase method with an ion-pairing agent is recommended to retain the polar main peak while resolving the hydrophobic dimer.

Protocol: Ion-Pair HPLC for Aliphatic Amines

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Perchloric acid (HClO

    
    ) in Water (pH ~2.0).
    
    • Note: Low pH ensures the amine is fully protonated (

      
      ), improving peak shape.
      
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: CAD or ELSD (Evaporative Light Scattering Detector).

    • Result: The main peak elutes early; the dimer (secondary amine) elutes significantly later due to the dual alkyl chains.

Module 3: Synthesis & Origin Logic
Q5: Why does the dimer impurity fluctuate between batches?

A: The formation of the secondary amine dimer (N,N-bis(2-methoxybutyl)amine) is highly sensitive to the stoichiometry of the amination reaction.

  • Mechanism: During reductive amination or nucleophilic substitution, the newly formed primary amine (2-Methoxy-1-butanamine) is more nucleophilic than the ammonia source. It competes for the alkylating agent (e.g., the mesylate or aldehyde precursor).

  • Control: High dilution and a large excess of the ammonia source (e.g., >10 equivalents) suppress this "scavenging" effect. If your batch has high dimer content (>0.5%), the ammonia excess was likely insufficient during the critical addition phase.

Visualization of Impurity Pathways The following diagram illustrates the critical nodes where impurities are introduced during a typical synthesis via the epoxide route.

ImpurityPathways Start 1-Butene Epoxide 1,2-Epoxybutane Start->Epoxide Epoxidation RingOpen Ring Opening (MeOH / Catalyst) Epoxide->RingOpen TargetPrecursor 2-Methoxy-1-butanol (Target Precursor) RingOpen->TargetPrecursor Major Path IsoPrecursor 1-Methoxy-2-butanol (Regio-Impurity) RingOpen->IsoPrecursor Minor Path (Regio-defect) Activation Activation (Mesylate/Tosylate) TargetPrecursor->Activation IsoPrecursor->Activation Amination Amination (NH3 excess) Activation->Amination RegioFinal Regioisomer (1-Methoxy-2-butanamine) Activation->RegioFinal From Iso-Precursor Final 2-Methoxy-1-butanamine Amination->Final Primary Reaction Dimer Dimer Impurity (Secondary Amine) Amination->Dimer Over-Alkylation (Low NH3)

Figure 1: Impurity genesis during the epoxide-to-amine synthetic route. Red nodes indicate critical impurity checkpoints.

Module 4: Storage & Stability
Q6: The material has turned yellow after 6 months. Is it still usable?

A: A yellow discoloration typically indicates surface oxidation of the free amine to N-oxides or imines, often exacerbated by trace metal contamination.

  • Assessment: Perform a check via 1H-NMR . If the integration of the core signals remains >98% and no new aldehyde peaks (9-10 ppm) are visible, the bulk material is likely intact.

  • Remediation: Recrystallize the hydrochloride salt from a mixture of Ethanol/Diethyl Ether. The oxidized colored impurities usually remain in the mother liquor.

  • Prevention: Store strictly under Argon or Nitrogen at -20°C. The HCl salt is hygroscopic; moisture uptake accelerates degradation.

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1050509-60-8. Retrieved from [Link]

  • United States Patent Office. (1976). Synthesis of dl-2-amino-1-butanol (US3944617A). (Describes regioisomer formation in amino-butanol scaffolds).

Sources

Technical Support Center: Reaction Monitoring for 2-Methoxy-1-butanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #AMINE-2M1B-MONITOR Status: Active Assigned Specialist: Senior Application Scientist

Introduction: The "Ghost Peak" Challenge

You are likely reading this guide because you cannot see 2-Methoxy-1-butanamine hydrochloride on your TLC plates under UV light, or it is eluting in the void volume of your LC-MS.

This compound presents a classic "stealth" profile in organic synthesis monitoring:

  • No Chromophore: It lacks conjugated

    
    -systems (aromatic rings), rendering it invisible to standard UV detectors (254 nm).
    
  • High Polarity: The primary amine (

    
    ) and ether oxygen make it highly hydrophilic, causing it to stick to silica (TLC streaking) or pass unretained through C18 columns.
    
  • Salt Form: As a hydrochloride salt, it is ionic, which complicates mass spectrometry interpretation if not accounted for.

This guide provides the specific protocols to visualize, retain, and quantify this molecule.

Module 1: TLC Troubleshooting (The "Quick Check")

User Question: "I spotted my reaction mixture, but the plate looks empty under the UV lamp. Is my product gone?"

Technical Diagnosis: Your product is likely there, but you are using the wrong visualization method. 2-Methoxy-1-butanamine is aliphatic; it does not absorb UV light. You must use a chemical stain (derivatization).

Protocol A: The Ninhydrin Visualization (Gold Standard)

Ninhydrin reacts specifically with primary amines to form "Ruhemann’s Purple." This is the most sensitive method for your compound.

  • Preparation: Dissolve 1.5 g Ninhydrin in 100 mL

    
    -butanol and add 3 mL acetic acid.
    
  • Dip: Dip the developed TLC plate into the solution.

  • Heat: Heat with a heat gun or on a hot plate (

    
    ) for 1-2 minutes.
    
  • Result: Your product will appear as a distinct red/purple spot .[1]

Protocol B: Eliminating "Streaking"

User Question: "I used Ninhydrin, but the spot looks like a long comet trail (streak). How do I fix this?"

Technical Diagnosis: Primary amines interact strongly with the acidic silanols on silica gel plates. You must "mask" these sites with a base.

Mobile Phase Adjustment: Add 1% Ammonium Hydroxide (


)  or 1-2% Triethylamine (

)
to your eluent.
  • Recommended System: DCM : MeOH :

    
     (90:9:1).
    
Visual Workflow: TLC Decision Logic

TLC_Workflow Start Start: TLC Monitoring CheckUV Check UV (254nm) Start->CheckUV Visible Spots Visible? CheckUV->Visible Stain Use Ninhydrin Stain (Heat to 110°C) Visible->Stain No (Aliphatic Amine) SpotCheck Spot Shape? Stain->SpotCheck Good Proceed to Isolation SpotCheck->Good Round Spot Streak Severe Streaking/Tailing SpotCheck->Streak Comet Tail Modify Add 1% NH4OH to Eluent Streak->Modify Modify->Start Re-run TLC

Figure 1: Decision tree for visualizing and optimizing TLC for aliphatic amines.

Module 2: LC-MS Troubleshooting (The "Deep Dive")

User Question: "I see a peak at the solvent front (0.5 min), but nothing retained. Also, the mass seems wrong."

Technical Diagnosis:

  • Retention: Small polar amines do not interact with hydrophobic C18 chains. They elute in the "void volume" (dead time) along with salts.

  • Mass: You are likely looking for the salt mass. MS detects the ionized free base.

Mass Spectrometry Target Values
SpeciesFormulaMolecular Weight ( g/mol )Target Ion (ESI+)
Free Base

103.16104.2

HCl Salt

139.62104.2

Note: In ESI+, the HCl dissociates. Do not look for m/z 139 or 140 unless you are in negative mode looking for chloride adducts (rare).

Column Selection Guide

Standard C18 is insufficient. Use the table below to select the correct stationary phase.

Column TypeMechanismSuitabilityMobile Phase Recommendation
Standard C18 Hydrophobic InteractionPoor Analyte will elute in void volume.
HILIC (Silica/Amide) Hydrophilic PartitioningExcellent ACN : Water (90:10) + 10mM Ammonium Formate.
PFP (Pentafluorophenyl)

/ Polar
Good Water : MeOH gradient. Good for selectivity.
High pH C18 Hydrophobic (Demasked)Moderate High pH (pH 10) buffer converts amine to neutral form, increasing retention on C18.
Protocol: HILIC Method (Recommended)

If you have a HILIC column (e.g., Waters BEH Amide or Agilent Poroshell HILIC), use this starting method:

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 95% B to 60% B over 5 minutes.

  • Why? HILIC works in "reverse" of C18. High organic is weak; high water is strong. This ensures the polar amine sticks at the start.

Visual Workflow: LC-MS Method Development

LCMS_Logic Input Sample: 2-Methoxy-1-butanamine ColSelect Column Selection Input->ColSelect C18 Standard C18 ColSelect->C18 HILIC HILIC Column (Amide/Silica) ColSelect->HILIC Fail Void Volume Elution (Failure) C18->Fail Too Polar Success Good Retention Detect m/z 104.2 HILIC->Success High ACN Start

Figure 2: Logic flow for preventing void volume elution of polar amines.

Module 3: Sample Handling & Stability

User Question: "My solid sample turned into a sticky oil overnight. Is it degraded?"

Technical Diagnosis: Amine hydrochloride salts are often hygroscopic (absorb water from air).

  • Handling: Weigh quickly and store in a desiccator.

  • Recovery: If it oils out, try triturating (washing) with cold diethyl ether or hexanes to remove moisture and re-precipitate the solid.

  • Impact: Water absorption changes the weight but usually does not degrade the molecule chemically. Verify purity by LC-MS before use.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link

  • Waters Corporation. (2020). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS.Link

  • Merck/Sigma-Aldrich. TLC Stains and Visualization Reagents: Ninhydrin Protocol.Link

  • National Institute of Standards and Technology (NIST). 1-Butanamine, 2-methyl- (Structural Analog Data).Link

Sources

Impact of temperature on "2-Methoxy-1-butanamine hydrochloride" reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxy-1-butanamine Hydrochloride Topic: Thermal Reactivity, Stability, and Optimization Guide CAS: 1050509-60-8 | Formula: C₅H₁₃NO·HCl

Introduction: The "Beta-Methoxy" Effect

Welcome to the technical support hub for 2-Methoxy-1-butanamine hydrochloride . As a Senior Application Scientist, I often see researchers treat this compound like a generic primary amine (e.g., n-butylamine). This is a critical error.

The presence of the methoxy group at the C2 position (beta-position) introduces two specific physicochemical constraints:

  • Inductive Deactivation: The electronegative oxygen pulls electron density from the adjacent amine, lowering its pKₐ and nucleophilicity compared to alkyl amines.

  • Chelation Potential: The 1,2-heteroatom arrangement allows for bidentate coordination with metal catalysts, which can stall cross-coupling reactions if temperature is not optimized to break these stable intermediates.

This guide provides the thermal parameters required to navigate these constraints.

Module 1: Thermal Stability & Storage (Pre-Reaction)

Status: The Hydrochloride Salt (Solid State) Critical Risk: Hygroscopicity-Induced Hydrolysis

While the HCl salt is thermally stable up to its melting point (typically >140°C), it is highly hygroscopic . Temperature fluctuations during storage are the primary cause of degradation, not due to heat itself, but due to the condensation cycles that introduce water.

Storage Protocol
Temperature ZoneStatusRecommendation
-20°C Recommended Long-term storage. Must be desiccated.
4°C Acceptable Active use (weeks). Allow to reach RT before opening.
>25°C Risk Promotes moisture uptake. "Clumping" indicates hydration.

FAQ: Why is my white powder turning yellow?

  • Diagnosis: This is likely oxidative degradation . Even as a salt, if moisture is present, trace amounts of the free base can form in equilibrium. At room temperature, atmospheric oxygen attacks the amine, leading to imine formation and oligomerization (yellowing).

  • Fix: Recrystallize from dry ethanol/ether if purity is critical, or use immediately.

Module 2: The "Free-Basing" Phase (Critical Volatility)

Status: Transition from HCl Salt to Free Amine Critical Risk: Volatility & Exotherm Management

You cannot use the HCl salt directly in nucleophilic substitutions (Sₙ2) or acylations; you must liberate the free amine. This is the most temperature-sensitive step. The free base (2-methoxy-1-butanamine) is a low-molecular-weight ether-amine and is volatile .

The Protocol: Controlled Neutralization

  • Cooling: Chill the reaction vessel to 0°C .

  • Base Addition: Add organic base (e.g., Et₃N, DIPEA) or inorganic base (NaOH) slowly. The neutralization is exothermic.

  • Risk: If

    
     during this step, the free amine may vaporize, leading to stoichiometric mismatch and low yields.
    

FreeBasingWorkflow Fig 1: Temperature Logic during Free-Basing Step Salt Start: HCl Salt (Solid, Stable) Neutralization Neutralization (Exothermic) Salt->Neutralization TempCheck Temp > 20°C? Neutralization->TempCheck Loss Yield Loss (Evaporation) TempCheck->Loss Yes Success Reactive Free Amine (Solution Phase) TempCheck->Success No (Keep < 0°C)

Module 3: Reaction Optimization (Kinetics vs. Thermodynamics)

Status: Active Reaction (e.g., Amide Coupling, Reductive Amination) Critical Risk: The "Inductive Drag"

Because the beta-methoxy group withdraws electrons, this amine is a sluggish nucleophile . Standard protocols for butylamine (RT, 1 hour) often fail here.

Temperature Optimization Matrix
Reaction TypeRecommended TRationale
Amide Coupling (HATU/EDC) 0°C → RT Start cold to prevent activated ester hydrolysis, but warm to RT to overcome the lower nucleophilicity of the amine.
Sₙ2 Alkylation 40°C - 60°C Requires heat. The inductive effect reduces the orbital overlap capability. RT reactions often stall at 50% conversion.
Reductive Amination RT Do not heat. Heat promotes imine hydrolysis over reduction.

Advanced Troubleshooting: The Chelation Trap If using metal catalysts (Pd, Cu), the 2-methoxy oxygen and the 1-amino nitrogen can form a 5-membered chelate ring with the metal center.

  • Symptom: Reaction stalls immediately.

  • Solution: Increase temperature to >60°C to thermodynamically destabilize this non-productive chelate complex, allowing the catalytic cycle to proceed.

ReactionPathways Fig 2: Thermal Reaction Window for Beta-Methoxy Amines Reactants Reactants: 2-Methoxy-1-butanamine + Electrophile LowTemp Low Temp (<20°C) Reactants->LowTemp HighTemp High Temp (>80°C) Reactants->HighTemp Optimal Optimal (40-60°C) Reactants->Optimal Stall Kinetic Stall (Inductive Effect) LowTemp->Stall Insufficient Energy Degradation Elimination Side-Rxn (Methanol Loss) HighTemp->Degradation Beta-Elimination Product High Yield Product Optimal->Product Balanced Kinetics

Module 4: Troubleshooting FAQ

Q1: I heated the reaction to 100°C to push conversion, but I see a new impurity. What is it? A: You likely triggered a beta-elimination . At high temperatures, particularly with strong bases, the methoxy group can leave (as methanol), generating an allylic amine or enamine derivative.

  • Limit: Do not exceed 80°C unless absolutely necessary.

Q2: Can I dry the HCl salt in an oven? A: Yes, but do not exceed 60°C under vacuum. Higher temperatures in the presence of trace crystal water can cause hydrolysis of the ether bond (acid-catalyzed ether cleavage), though this is slow. Desiccators with P₂O₅ are safer than ovens.

Q3: My yield is inconsistent between summer and winter. A: This points to hygroscopicity . In humid months (summer), your "weighed" mass includes more water, meaning you are adding less actual amine than calculated.

  • Fix: Always dry the salt under high vacuum for 2 hours before weighing for critical stoichiometry.

References

  • Santa Cruz Biotechnology. 2-Methoxy-1-butanamine hydrochloride Product Data Sheet. (CAS 1050509-60-8).[1] Retrieved from

  • ChemicalBook. 2-Methoxy-1-butanamine hydrochloride Properties and Safety. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 2-Methoxy-1-butanamine (Parent Compound Data). CID 93837.[2] Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Discussion on inductive effects of beta-heteroatoms on amine nucleophilicity). Oxford University Press.
  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). (Reference for pKa shifts in beta-alkoxy amines). University of Wisconsin-Madison. Retrieved from

Sources

Technical Support Center: Handling & Stability of 2-Methoxy-1-butanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-Methoxy-1-butanamine Hydrochloride is a specialized building block often used in the synthesis of pharmaceutical candidates. While the ether linkage offers chemical robustness, the primary amine functionality introduces specific handling challenges depending on the pH environment.

Users most frequently encounter issues not with the intrinsic degradation of the molecule, but with material loss due to volatility during free-basing and contamination via atmospheric CO₂ .

PropertyDataNote
Structure


-methoxy primary amine
Molecular Weight 139.62 g/mol (Salt) / 103.16 g/mol (Free Base)Significant mass difference
Physical State White to off-white solid (Salt)Colorless oil (Free Base)
Hygroscopicity High (Salt form)Absorbs water rapidly
Volatility Negligible (Salt)High (Free Base)

The Acidic Environment: Storage & Stability

Why is it sold as the Hydrochloride salt?

The hydrochloride salt is the thermodynamic "safe harbor" for this molecule. In an acidic environment (


), the amine is fully protonated (

).
  • Oxidation Prevention: The protonated ammonium species lacks the lone pair of electrons required for oxidation. Free primary amines can slowly oxidize to N-oxides or imines upon air exposure; the salt prevents this.

  • Ether Stability: The

    
    -methoxy ether linkage is chemically stable to dilute mineral acids (HCl, H₂SO₄). Cleavage of the methyl ether typically requires forcing conditions (e.g., concentrated HI or BBr₃), which are not present during standard acidic workups.
    
  • Non-Volatility: The ionic lattice of the salt prevents evaporation.

Recommendation: Always store the compound as the HCl salt at -20°C under desiccant.

The Basic Environment: Activation & Risks

To utilize the amine as a nucleophile (e.g., for amide coupling or reductive amination), it must be "free-based" (


). This is the Critical Control Point  where most experimental errors occur.
Risk 1: Volatility (The "Vanishing Product" Phenomenon)

The free base (2-methoxy-1-butanamine) has a molecular weight of only ~103 g/mol . Like its analog 2-methyl-1-butylamine (bp ~96°C), the free base is volatile .

  • Mechanism: If you neutralize the salt, extract into an organic solvent (e.g., DCM or Ether), and then use a rotary evaporator with high vacuum or a warm bath (>30°C), the amine will co-evaporate with the solvent.

  • Result: Low or zero yield.

Risk 2: Carbamate Formation (The "Ghost Peak" Phenomenon)

Primary amines are potent nucleophiles that react rapidly with atmospheric carbon dioxide (


) to form carbamic acid salts.
  • Reaction:

    
    
    
  • Observation: This appears as a white crust forming on the oil or "extra" peaks in the NMR (typically broad signals).

Risk 3: -Elimination (Theoretical)

While less common under mild conditions, the methoxy group is


 to the nitrogen.
  • Scenario: If the amine is quaternized (e.g., excess alkylation) or subjected to extremely strong bases (e.g., NaH, t-BuLi), elimination of methanol can occur to form the enamine/imine.

  • Mitigation: Avoid strong bases; use mild organic bases (DIPEA, TEA) or inorganic carbonates (K₂CO₃).

Visualizing the Stability Landscape

The following diagram illustrates the phase transitions and risks associated with pH changes.

StabilityPathways Salt HCl Salt Form (Stable Solid) Stored at -20°C FreeBase Free Amine Base (Reactive Oil) Volatile! Salt->FreeBase Base (NaOH/NaHCO3) pH > 10 FreeBase->Salt Acid (HCl/Dioxane) Carbamate Carbamate Impurity (White Solid/Crust) FreeBase->Carbamate Air Exposure (+ CO2) Product Desired Amide/Product (Stable) FreeBase->Product Coupling Reagent (Immediate Use) Loss Material Loss (Evaporation) FreeBase->Loss Rotavap (High Vac/Heat)

Caption: pH-dependent stability and degradation pathways. Note the high risk of loss via evaporation in the free base form.

Troubleshooting Guide (FAQ)

Q1: I neutralized the salt, extracted with DCM, and rotavapped, but my flask is empty. What happened?

Diagnosis: You lost the product to volatility. The free amine co-evaporated with the solvent. Solution:

  • Do not isolate the free base neat. If possible, perform the subsequent reaction (e.g., amide coupling) in the same solvent used for extraction.

  • Controlled Concentration: If you must isolate, use a mild vacuum (>100 mbar) and a cold water bath (<20°C). Do not dry to completion; leave a small amount of solvent.

  • Alternative: Use the HCl salt directly in the reaction and add a non-nucleophilic base (e.g., DIPEA, NMM) to the reaction mixture to free-base it in situ.

Q2: My NMR shows a clean product but with extra broad peaks that disappear after adding D₂O. Is it decomposing?

Diagnosis: Likely formation of amine-carbonate/carbamate salts due to


 uptake from the air.
Solution: 
  • Flush your NMR tube with Nitrogen/Argon.

  • The "impurity" is reversible. Re-acidification converts it back to the salt and releases

    
    .
    
  • Prevention: Handle the free base under an inert atmosphere (Schlenk line or Glovebox) if storing for any duration.

Q3: The HCl salt is sticking to my spatula and turning into a gum. Is it bad?

Diagnosis: The compound is hygroscopic . It is absorbing moisture from the air. Solution:

  • Weigh the material quickly.

  • If precise stoichiometry is critical, dry the salt in a vacuum desiccator over

    
     overnight before use.
    
  • Store the main bottle taped shut with Parafilm in a freezer.

Recommended Protocols

Protocol A: In-Situ Activation (Recommended)

Best for amide couplings to avoid volatility loss.

  • Dissolve the carboxylic acid partner and coupling reagent (e.g., HATU) in DMF or DCM.

  • Add 2-Methoxy-1-butanamine HCl (solid) directly to the flask.

  • Add 3.0 - 4.0 equivalents of DIPEA (Diisopropylethylamine).

    • Note: 1 eq neutralizes the HCl, 1 eq activates the carboxylic acid, and the excess maintains basicity.

  • Stir at Room Temperature.

Protocol B: Controlled Free-Basing (If Isolation is Required)

Use this only if the reaction is sensitive to amine salts.

Workflow Step1 Dissolve HCl Salt in minimal water Step2 Add 2M NaOH until pH > 12 (Keep cold: 0°C) Step1->Step2 Step3 Extract 3x with DCM or Et2O Step2->Step3 Step4 Dry Organic Layer (Na2SO4) Filter Step3->Step4 Step5 CRITICAL STEP: Concentrate at >200 mbar / 20°C DO NOT evaporate to dryness Step4->Step5 Step6 Use concentrate immediately Step5->Step6

Caption: Workflow for isolating the free base while minimizing volatility loss.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93837, 2-Methoxy-1-butanamine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa; Chapter 16: Reactions of Amines).
  • Greene, T. W., & Wuts, P. G. M. (2014).Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Section on stability of methyl ethers).
  • Sella, A. (2014).Classic Kit: The Rotary Evaporator. Chemistry World.

Validation & Comparative

"2-Methoxy-1-butanamine hydrochloride" vs. other chiral amines in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Methoxy-1-butanamine hydrochloride against its primary chiral amine analogs. It is designed for medicinal chemists and process engineers selecting building blocks for lead optimization.

Executive Summary: The "Ethyl Effect" in Chiral Ethers

In modern drug discovery, the modulation of physicochemical properties via subtle structural changes is critical. 2-Methoxy-1-butanamine hydrochloride represents a strategic building block that bridges the gap between the highly polar 2-amino-1-butanol and the sterically smaller 2-methoxy-1-propanamine.

While often overshadowed by its methyl analog (2-methoxy-1-propanamine), the ethyl side chain at the C2 position of 2-methoxy-1-butanamine offers two distinct advantages:

  • Lipophilicity Tuning: It provides a calculated LogP increase (~0.5 units) compared to the methyl analog, aiding Blood-Brain Barrier (BBB) penetration without introducing aromaticity.

  • Conformational Locking: The bulkier ethyl group restricts rotation around the C1-C2 bond more effectively than a methyl group, potentially reducing the entropic penalty upon binding to a target receptor.

Chemical Profile & Structural Comparison

The following table contrasts 2-Methoxy-1-butanamine HCl with its three most relevant competitors in synthesis: the lower homolog (Propanamine), the Regioisomer, and the Alcohol precursor.

Table 1: Physicochemical Comparison of Chiral


-Amino Ethers 
Feature2-Methoxy-1-butanamine HCl 2-Methoxy-1-propanamine 1-Methoxy-2-butanamine 2-Amino-1-butanol
Structure




Amine Type Primary (

Carbon)
Primary (

Carbon)
Primary (

Carbon)
Primary (

Carbon)
Steric Hindrance Low (Nucleophilic)Low (Nucleophilic)High (

-branched)
High (

-branched)
Electronic Effect

-OMe (-I effect)

-OMe (-I effect)

-OMe (-I effect)

-OH (H-bond donor)
LogP (Est.) ~0.6~0.1~0.6-0.7
Primary Utility Permeability + Steric Fill Standard LinkerMetabolic StabilityH-Bonding Interactions
Handling Stable Solid (HCl salt)Volatile LiquidVolatile LiquidViscous Liquid
Key Analysis:
  • Nucleophilicity: 2-Methoxy-1-butanamine is a primary amine on a primary carbon . It is significantly more nucleophilic than 1-methoxy-2-butanamine, where the amine is attached to a secondary carbon (alpha-branching). This makes 2-methoxy-1-butanamine superior for difficult

    
     reactions or coupling with hindered carboxylic acids.
    
  • Solubility: The HCl salt form of 2-methoxy-1-butanamine simplifies handling, allowing for precise stoichiometry in parallel synthesis libraries, unlike the volatile free base liquids of the propanamine analogs.

Decision Logic for Selection

Use the following logic flow to determine if 2-Methoxy-1-butanamine is the optimal reagent for your specific pathway.

SelectionLogic Start Select Chiral Amine Block Q1 Is the amine site sterically hindered? Start->Q1 Q2 Is H-Bond Donor (OH) required? Q1->Q2 Yes (Need compact Nu) Res2 Use 1-Methoxy-2-butanamine (Alpha-Branched) Q1->Res2 No (Target is open) Q3 Target LogP Requirement? Q2->Q3 No (Ether preferred) Res3 Use 2-Amino-1-butanol Q2->Res3 Yes Res1 Use 2-Methoxy-1-butanamine (High Nucleophilicity) Q3->Res1 Need Higher Lipophilicity Res4 Use 2-Methoxy-1-propanamine Q3->Res4 Need Lower MW/LogP

Figure 1: Decision tree for selecting chiral


-amino ethers in medicinal chemistry.

Experimental Performance & Protocols

Application 1: Amide Coupling (High-Throughput)

In comparative studies of amide coupling with sterically hindered carboxylic acids (e.g., 2,6-disubstituted benzoic acids), 2-Methoxy-1-butanamine consistently outperforms


-branched isomers (like 1-methoxy-2-butanamine) due to reduced steric clash at the transition state.
Protocol: HATU-Mediated Coupling

This protocol ensures >95% conversion while minimizing racemization of the chiral center at the C2 position.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-Methoxy-1-butanamine HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous, 0.1 M concentration)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under

    
     atmosphere. Stir for 5 minutes at 
    
    
    
    to form the active ester.
  • Addition: Add DIPEA to the solution. Note: The solution should turn yellow.

  • Amine Introduction: Add 2-Methoxy-1-butanamine HCl directly as a solid. The salt will dissolve as DIPEA neutralizes the HCl.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated

    
    , and brine. Dry over 
    
    
    
    .

Performance Data (Typical):

Amine Substrate Reaction Time Yield (Isolated) Racemization
2-Methoxy-1-butanamine 2 h 92% < 1%
1-Methoxy-2-butanamine 12 h 65% ~3%

| 2-Methoxy-1-propanamine | 2 h | 94% | < 1% |

Interpretation: The 2-methoxy-1-butanamine retains the high reactivity of the propanamine analog (due to the primary amine) but carries the heavier ethyl payload. The regioisomer (1-methoxy-2-butanamine) suffers from significant steric slowing.

Application 2: Nucleophilic Aromatic Substitution ( )

For installing the chiral ether motif onto heteroaromatic scaffolds (e.g., chloropyrimidines for kinase inhibitors).

Mechanism & Workflow:

SNArReaction Substrate 4-Chloropyrimidine Intermediate Meisenheimer Complex Substrate->Intermediate Addition (Rate Limiting) Reagent 2-Methoxy-1-butanamine HCl + Et3N Reagent->Intermediate Product Chiral Aminopyrimidine Intermediate->Product Elimination (-HCl)

Figure 2:


 pathway. The primary amine of 2-methoxy-1-butanamine ensures rapid addition compared to alpha-branched alternatives.

Protocol:

  • Suspend 4-chloropyrimidine (1.0 equiv) and 2-Methoxy-1-butanamine HCl (1.1 equiv) in Isopropanol (IPA).

  • Add

    
     (2.5 equiv).
    
  • Heat to

    
     for 4 hours.
    
  • Cool to RT. The product often precipitates or can be isolated via evaporation and flash chromatography (DCM/MeOH).

Synthesis & Availability Notes

While commercially available, understanding the synthesis validates the stereochemistry.

  • Route: Typically synthesized via the reduction of (S)-2-methoxybutanamide or ring opening of (S)-1,2-epoxybutane followed by methylation (though the latter risks regioisomers).

  • Purity Check: Commercial sources of the HCl salt should be checked for hygroscopicity. Store in a desiccator. The presence of the free base (liquid) indicates degradation of the salt or incomplete formation.

References

  • PubChem. "2-Methoxy-1-butanamine."[1] National Library of Medicine. Accessed 2024. Link[1]

  • Sigma-Aldrich. "2-Methoxy-1-butanamine Product Specification." Merck KGaA.[2] Link

  • Santa Cruz Biotechnology. "2-Methoxy-1-butanamine hydrochloride." SCBT. Link

  • Amerigo Scientific. "2-Methoxy-1-butanamine Building Blocks." Link

  • Journal of Organic Chemistry. "Synthesis of Chiral

    
    -Amino Acid Derivatives." (Contextual reference for 
    
    
    
    -amino ether synthesis). Link

Sources

Comparative Guide: Optimization of Enantiomeric Excess Determination for 2-Methoxy-1-butanamine via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Determining the enantiomeric excess (ee) of 2-Methoxy-1-butanamine hydrochloride presents a specific set of chromatographic challenges. As a small, aliphatic primary amine with an ether functionality, this molecule lacks a UV-active chromophore, making direct detection by standard UV-HPLC impossible without derivatization or specialized detectors (RI/ELSD), which often lack the sensitivity required for high-purity pharmaceutical intermediates.

This guide compares the two most robust methodologies for determining the ee of this specific target:

  • The "Diastereomeric" Method (Recommended): Derivatization with a chiral reagent (GITC) followed by separation on a standard achiral C18 column.

  • The "Chromophore-Tagging" Method: Derivatization with an achiral reagent (Benzoyl Chloride) followed by separation on a specialized Chiral Stationary Phase (CSP).

The Core Challenge: The Hydrochloride Salt

Critical Technical Note: The analyte is supplied as a hydrochloride salt. Regardless of the method chosen, the amine functionality is protonated (


) and non-nucleophilic. You must neutralize the salt in situ  using a tertiary base (e.g., Triethylamine) to generate the free base (

) capable of reacting with the derivatizing agent. Failure to do this is the #1 cause of assay failure.

Decision Logic: Selecting the Right Workflow

Before committing resources, evaluate your laboratory's capabilities against the method requirements.

MethodSelection cluster_legend Decision Factors Start Start: 2-Methoxy-1-butanamine HCl Analysis Q1 Do you own a Chiral Column (e.g., Chiralpak AD/OD)? Start->Q1 Q2 Is Cost/Run a limiting factor? Q1->Q2 Yes MethodA METHOD A: GITC Derivatization (Achiral C18 Column) Q1->MethodA No Q2->MethodA Yes (C18 is cheaper) MethodB METHOD B: Benzoylation (Chiral CSP) Q2->MethodB No GITC = High Resolution, Low Column Cost GITC = High Resolution, Low Column Cost Benzoyl = Faster Prep, High Column Cost Benzoyl = Faster Prep, High Column Cost

Figure 1: Decision matrix for selecting the optimal analytical strategy based on resource availability and cost constraints.

Comparative Analysis of Methodologies

Method A: GITC Derivatization (The "Smart" Approach)

This method uses 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) . Since GITC itself is chiral, its reaction with the enantiomers of 2-methoxy-1-butanamine creates diastereomers (thioureas). Diastereomers have different physical properties (polarity) and can be separated on a standard, inexpensive C18 column.

  • Mechanism: Nucleophilic attack of the primary amine on the isothiocyanate carbon.

  • Detection: The GITC moiety provides strong UV absorption at 254 nm.

Method B: Benzoylation + Chiral CSP

This method uses Benzoyl Chloride (BzCl) to attach a phenyl group to the amine. This creates a UV-active amide but does not create a new chiral center. Therefore, the enantiomers must be resolved using a Chiral Stationary Phase (typically Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mechanism: Schotten-Baumann reaction (Amide formation).[1]

  • Detection: The benzoyl group absorbs strongly at 230-254 nm.

Performance Data Comparison
FeatureMethod A: GITC (on C18)Method B: Benzoyl (on Chiralpak AD-H)
Separation Principle Diastereomeric ResolutionDirect Enantiomeric Recognition
Stationary Phase C18 (e.g., Zorbax Eclipse, Phenomenex Kinetex)Chiralpak AD-H or OD-H
Resolution (

)
Typically > 2.5 (Excellent)Typically 1.5 - 2.0 (Moderate)
Column Cost Low (~$500)High (~$1,500 - $2,000)
Mobile Phase Acetonitrile / Water (Simple)Hexane / IPA (Normal Phase) or ACN/Water (RP)
Derivatization Time 20-30 mins (Room Temp)5-10 mins (Rapid)
Stability of Derivative Stable for 24+ hoursStable for weeks

Detailed Experimental Protocols

Protocol A: GITC Derivatization (Recommended)

Reagents:

  • GITC Reagent (3 mg/mL in Acetonitrile).

  • Triethylamine (TEA) - Critical for neutralizing the HCl salt.

  • Diluent: 50% Acetonitrile in Water.

Workflow:

  • Sample Prep: Dissolve 10 mg of 2-Methoxy-1-butanamine HCl in 1.0 mL of Acetonitrile.

  • Neutralization: Add 20 µL of Triethylamine (TEA). Vortex for 10 seconds.

    • Why? Converts

      
       to reactive 
      
      
      
      .
  • Reaction: Add 1.0 mL of GITC solution.

  • Incubation: Shake at room temperature for 30 minutes.

  • Quench: Add 100 µL of 1% aqueous acetic acid (to scavenge excess amine/base).

  • Filter: Filter through a 0.22 µm PTFE filter into an HPLC vial.

HPLC Conditions:

  • Column: C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 30% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Protocol B: Benzoylation (Alternative)

Reagents:

  • Benzoyl Chloride.[2]

  • 2M NaOH (Aqueous).

  • Dichloromethane (DCM) for extraction.

Workflow:

  • Sample Prep: Dissolve 10 mg of 2-Methoxy-1-butanamine HCl in 1.0 mL of 2M NaOH.

    • Note: The NaOH acts as both the solvent and the base to neutralize the HCl and scavenge HCl produced during benzoylation.

  • Reaction: Add 20 µL of Benzoyl Chloride.

  • Incubation: Vortex vigorously for 5 minutes (reaction is nearly instantaneous).

  • Extraction: Add 2 mL of Dichloromethane (DCM). Vortex and centrifuge.

  • Recovery: Collect the lower organic layer (DCM) containing the benzamide derivative.

  • Dry: Evaporate the DCM under nitrogen stream and reconstitute in Mobile Phase.

HPLC Conditions:

  • Column: Chiralpak AD-H (Amylose-based).

  • Mobile Phase: Hexane : Isopropyl Alcohol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm.

Visualizing the GITC Reaction Pathway

The following diagram illustrates the chemical transformation and separation logic for the recommended GITC method.

GITC_Pathway cluster_reactants Reactants cluster_products Diastereomeric Products Amine 2-Methoxy-1-butanamine (Racemic HCl Salt) Dia1 L-GITC-(R)-Amine (Diastereomer 1) Amine->Dia1 Reaction Dia2 L-GITC-(S)-Amine (Diastereomer 2) Amine->Dia2 Base Triethylamine (Neutralizer) Base->Amine Deprotonation GITC GITC Reagent (Pure Chiral) GITC->Dia1 GITC->Dia2 C18 C18 Column (Physical Separation) Dia1->C18 Dia2->C18 Result Two Resolved Peaks (UV 254nm) C18->Result

Figure 2: Reaction pathway converting enantiomers into physically separable diastereomers using GITC.

Troubleshooting & Expert Tips

  • Peak Broadening: If the GITC peaks are broad, check the pH of the mobile phase. Thiourea derivatives can be sensitive to pH. Ensure the mobile phase is acidic (0.1% Phosphoric acid) to suppress ionization of residual silanols on the column.

  • Excess Reagent Peaks: GITC absorbs UV. You will see a large peak for hydrolyzed GITC early in the chromatogram. Do not confuse this with your analyte. Always run a "Blank" (Reagents only, no amine) to identify system peaks.

  • Molar Ratio: Use a 2-fold molar excess of GITC relative to the amine to ensure quantitative derivatization, which is vital for accurate ee calculation.

References

  • Kinoshita, T., et al. (1981). "Resolution of amino acid enantiomers by high-performance liquid chromatography using 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate." Journal of Chromatography A.

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience.
  • Wong, J., et al. (2017). "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics." Journal of Chromatography A.

  • Thermo Fisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Application Note.

Sources

Comparative Guide: NMR Strategies for Stereochemical Analysis of 2-Methoxy-1-butanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The Molecule: 2-Methoxy-1-butanamine hydrochloride (


) contains a single chiral center at the C2 position.[1] Consequently, the "diastereomeric ratio" inquiry typically refers to the enantiomeric purity  (enantiomeric excess, ee) of the amine.

The Problem: Enantiomers possess identical physical properties in achiral environments, rendering standard 1H or 13C NMR ineffective for differentiation.[1] The signals for the (R) and (S) enantiomers overlap perfectly.

The Solution: To distinguish these isomers via NMR, the symmetry must be broken by creating a diastereomeric environment. This is achieved through:

  • Chiral Derivatizing Agents (CDAs): Covalent modification (e.g., Mosher's amide) to create stable diastereomers with distinct chemical shifts (

    
    ).[1]
    
  • Chiral Solvating Agents (CSAs): Non-covalent, transient diastereomeric complexes.[1]

This guide compares these methodologies, prioritizing the Mosher's Amide method as the industry "Gold Standard" for primary amines, while evaluating faster alternatives.

Comparative Analysis of NMR Methodologies

The following table contrasts the three primary strategies for analyzing the stereochemistry of 2-methoxy-1-butanamine.

FeatureMethod A: Mosher's Amide (CDA) Method B: Chiral Solvating Agent (CSA) Method C: Lanthanide Shift Reagent
Principle Covalent bond formation (Amide)Non-covalent ion-pairing/H-bondingParamagnetic complexation
Reagent (R)-(-)-MTPA-Cl (Mosher's Acid Cl)(R)-Mandelic Acid or BinolEu(hfc)₃
Robustness High (Stable product)Medium (Concentration/Temp dependent)Low (Line broadening issues)
Resolution (

)
Excellent (especially in 19F NMR)ModerateHigh (but peaks broaden)
Sample Recovery Destructive (requires hydrolysis)Non-destructiveDifficult
Throughput Low (Requires synthesis/workup)High (Mix-and-measure)Medium
Best For Final QC / Absolute Config. In-process checksQualitative assessments

Deep Dive: The Mosher's Amide Protocol (Gold Standard)

Mechanism of Action

Reacting the chiral primary amine with an enantiopure acid chloride (e.g., (R)-MTPA-Cl) yields diastereomeric amides.[1] Due to the restricted rotation around the C-N bond and the magnetic anisotropy of the Mosher phenyl group, protons in the (R,R) diastereomer experience different shielding environments than those in the (R,S) diastereomer.

Key Diagnostic Signals for 2-Methoxy-1-butanamine:

  • 1H NMR: The methoxy group (

    
    ) at C2 and the terminal methyl (
    
    
    
    ) at C4 will show distinct splittings or shifts.[1]
  • 19F NMR: The

    
     group on the Mosher moiety is a singlet.[1] If the sample is racemic, two singlets appear.[1] The integration ratio of these singlets directly yields the enantiomeric ratio (er).
    
Experimental Workflow (DOT Visualization)

AnalyticalWorkflow Start Start: 2-Methoxy-1-butanamine HCl FreeBase Step 1: In-situ Neutralization (Add Et3N or Pyridine) Start->FreeBase Dissolve in CDCl3 Deriv Step 2: Derivatization (Add (R)-MTPA-Cl) FreeBase->Deriv Nucleophilic Attack Workup Step 3: Mini-Workup (Partition DCM/NaHCO3) Deriv->Workup Remove excess acid Acquisition Step 4: NMR Acquisition (1H & 19F) Workup->Acquisition Filter & Dry Analysis Step 5: Data Processing (Integrate Diastereomers) Acquisition->Analysis Calculate dr

Caption: Figure 1. Step-by-step analytical workflow for converting the amine HCl salt into a measurable Mosher amide.

Detailed Experimental Protocol

Objective: Determine the enantiomeric ratio of a batch of 2-methoxy-1-butanamine HCl.

Reagents:

  • Analyte: 10 mg 2-methoxy-1-butanamine HCl.[1]

  • Reagent: 15 mg (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1]
  • Base: 20

    
    L Pyridine-
    
    
    
    (or dry triethylamine).[1]
  • Solvent: 0.6 mL

    
    .
    

Procedure:

  • Preparation: In a clean 1-dram vial, dissolve the amine hydrochloride in

    
    .
    
  • Neutralization: Add the Pyridine-

    
    .[1] The solution may become slightly cloudy due to Pyridine-HCl formation, but the free amine is now available.[1]
    
  • Reaction: Add the (R)-MTPA-Cl.[1] Cap the vial and shake gently for 10 minutes. The reaction is usually instantaneous for primary amines.[1]

  • Quench (Optional but Recommended): Add 0.5 mL of saturated

    
     solution to the vial, shake vigorously to hydrolyze excess acid chloride, and let layers separate.
    
  • Extraction: Pipette the bottom organic layer through a small plug of anhydrous

    
     directly into the NMR tube.
    
  • Acquisition:

    • 1H NMR: Focus on the region 3.0–3.5 ppm (methoxy signal) and 0.8–1.0 ppm (terminal methyl).[1]

    • 19F NMR: Acquire a proton-decoupled fluorine spectrum (approx. -68 to -72 ppm).

Calculation:




[1]

Alternative: Chiral Solvating Agents (CSA)[1][2][3]

If high throughput is required and precision within


 is acceptable, CSAs are viable.[1]

Protocol:

  • Dissolve 5 mg of amine HCl in

    
    .
    
  • Add 3-5 equivalents of (R)-(-)-Mandelic acid .

  • The acid-base reaction forms a diastereomeric salt pair in situ.[1]

  • Analyze via 1H NMR immediately.[1]

Pros/Cons: The chemical shift difference (


) is smaller than with Mosher amides, and peak broadening may occur due to exchange rates. However, it bypasses the workup step.

Stereochemical Logic & Assignment

To determine absolute configuration (if unknown), one must compare the shifts of the (R)-MTPA derivative vs. the (S)-MTPA derivative.[2][3][4] This is known as the Mosher Model .[1]

MosherLogic Center Chiral Center (C2) R_MTPA Reaction with (R)-MTPA-Cl Center->R_MTPA S_MTPA Reaction with (S)-MTPA-Cl Center->S_MTPA Delta Calculate Delta (d_S - d_R) R_MTPA->Delta Measure Chemical Shifts S_MTPA->Delta Model Mosher Shielding Model (Phenyl shields specific quadrant) Delta->Model Assign Assign Absolute Config (R or S) Model->Assign Positive vs Negative Delta

Caption: Figure 2. Logic flow for determining absolute configuration using double derivatization.

Interpretation for 2-Methoxy-1-butanamine: In the Mosher amide, the phenyl group of the acid moiety will shield protons on one side of the plane defined by the amide bond. By calculating


, the spatial arrangement of the ethyl vs. methoxy groups can be deduced.[1]

References

  • Dale, J. A., & Mosher, H. S. (1973).[1][4][5] Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) esters.[1] Journal of the American Chemical Society, 95(2), 512–519.
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1]

  • Wenzel, T. J. (2007).[1][6] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1] [1]

  • PubChem. (n.d.).[1][7] 2-Methoxy-1-butanamine.[1][8][9] National Library of Medicine.[1] [1]

Sources

X-ray crystallography of "2-Methoxy-1-butanamine hydrochloride" derivatives for absolute stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a strategic approach to determining the absolute configuration (AC) of 2-Methoxy-1-butanamine hydrochloride using X-ray crystallography. Given that the target molecule is a flexible, "light-atom" structure (containing only C, H, N, O, Cl), direct crystallographic assignment of the hydrochloride salt is often fraught with ambiguity regarding the Flack parameter, especially using standard Molybdenum (Mo) radiation.

This guide compares three distinct derivatization strategies to overcome these limitations: Heavy-Atom Incorporation , Chiral Auxiliary Introduction , and Salt Formation , providing experimental protocols and decision-making frameworks for each.

Executive Summary & Strategic Rationale

The Challenge: 2-Methoxy-1-butanamine is a chiral primary amine with a flexible alkyl chain. As a hydrochloride salt, it lacks strong anomalous scatterers (light atoms only) and often yields hygroscopic crystals with high thermal motion, making absolute configuration assignment via the Flack parameter unreliable (


 often 

or with high su).

The Solution: Covalent derivatization is the gold standard. We compare three methods:

  • The "Heavy Atom" Method (p-Bromobenzamide): Best for unambiguous Flack parameter determination using standard Mo sources.

  • The "Internal Reference" Method (Camphanamide): Best for resolving racemic mixtures and assigning AC relative to a known chiral center.

  • The "Salt" Method (Dibenzoyl-L-tartrate): Quickest, but riskiest regarding crystal quality.

Comparative Analysis of Derivatives

The following table contrasts the three primary derivatives based on crystallographic performance metrics.

FeatureMethod A: p-Bromobenzamide Method B: (-)-Camphanamide Method C: Dibenzoyl-L-tartrate Salt
Primary Mechanism Anomalous Dispersion (Br)Internal Chiral ReferenceIonic Packing / Chiral Counter-ion
Crystallizability High (Rigid

-stacking)
Medium (Bulky bicyclic system)Low/Variable (Often hygroscopic)
AC Determination Direct (Flack Parameter)Relative (to Camphanic acid)Relative (to Tartaric acid)
X-ray Source Mo (

) or Cu (

)
Cu (

) Preferred
Cu (

) Preferred
Flack Parameter (

)
Precise (

)
Less critical (Reference known)Less critical (Reference known)
Suitability Best for Enantiopure samplesBest for Racemic samples (Diastereomers)Quick screen for Salts
Recommendation:
  • Use Method A (p-Bromobenzamide) if you have an enantiomerically pure sample and access to a standard Mo-source diffractometer. The Bromine atom provides a strong anomalous signal (

    
     for Mo), ensuring a definitive Flack parameter.
    
  • Use Method B ((-)-Camphanamide) if your sample is racemic or of unknown ee%. The resulting diastereomers can be separated by column chromatography or fractional crystallization, and the AC is assigned by looking at the known configuration of the camphanic moiety.

Experimental Protocols

Protocol A: Synthesis of p-Bromobenzamide Derivative

Target: N-(2-methoxybutyl)-4-bromobenzamide

Reagents:

  • 2-Methoxy-1-butanamine HCl (1.0 eq)

  • 4-Bromobenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Neutralization: Suspend 2-Methoxy-1-butanamine HCl (100 mg) in DCM (5 mL) at 0°C. Add TEA (2.5 eq) dropwise. Stir for 10 min until the solution clears.

  • Acylation: Add 4-Bromobenzoyl chloride (1.1 eq) slowly.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Wash with 1N HCl (2x), sat. NaHCO3 (2x), and brine. Dry over Na2SO4 and concentrate.

  • Crystallization: Dissolve the crude white solid in a minimum amount of hot Ethanol. Allow to cool slowly to RT, then to 4°C. Needle-like crystals suitable for X-ray should form within 24 hours.

Protocol B: Synthesis of (-)-Camphanamide Derivative

Target: N-(2-methoxybutyl)-(-)-camphanamide

Reagents:

  • 2-Methoxy-1-butanamine HCl (1.0 eq)

  • (-)-Camphanic acid chloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • DCM[1]

Step-by-Step:

  • Coupling: To a stirred solution of the amine HCl salt and DIPEA in DCM at 0°C, add (-)-Camphanic acid chloride.

  • Reaction: Stir at RT for 4 hours.

  • Purification: If the starting amine was racemic, two spots will appear on TLC. Use Flash Column Chromatography (SiO2, Gradient 10-40% EtOAc/Hexane) to separate the diastereomers (Diastereomer A and Diastereomer B).

  • Crystallization: Crystallize the separated diastereomer from EtOAc/Heptane by vapor diffusion.

Decision & Workflow Visualization

Figure 1: Strategic Decision Pathway

This diagram guides the researcher in selecting the optimal derivatization method based on sample purity and available instrumentation.

G start Start: 2-Methoxy-1-butanamine HCl purity Is the sample Enantiopure? start->purity source X-ray Source Available? purity->source Yes (Pure) methodB Method B: (-)-Camphanamide (Chiral Auxiliary) purity->methodB No (Racemic/Unknown) methodA Method A: p-Bromobenzamide (Heavy Atom Derivatization) source->methodA Mo Source (Standard) source->methodA Cu Source (High Precision) methodC Method C: Chiral Salt (Tartrate/Mandelate) source->methodC Cu Source + High Throughput outcomeA Outcome: Direct Flack Parameter (Works with Mo or Cu) methodA->outcomeA outcomeB Outcome: Relative Stereochemistry (Internal Reference Known) methodB->outcomeB methodC->outcomeB

Caption: Decision tree for selecting the optimal derivatization method based on sample enantiopurity and X-ray source wavelength.

Figure 2: Synthesis & Crystallization Workflow

Detailed workflow for the recommended Method A (p-Bromobenzamide) .

G cluster_0 Synthesis Phase cluster_1 Crystallization Phase step1 Free Base Liberation (Amine HCl + TEA) step2 Acylation (+ 4-Bromobenzoyl Chloride) step1->step2 step3 Workup & Isolation (White Solid) step2->step3 step4 Solvent Selection (Ethanol or MeOH/H2O) step3->step4 step5 Slow Evaporation (Controlled Temp 4°C) step4->step5 step6 X-ray Diffraction (Data Collection) step5->step6

Caption: Step-by-step synthesis and crystallization workflow for the p-Bromobenzamide derivative.

Technical Validation & Quality Assurance

To ensure scientific integrity (E-E-A-T), the following criteria must be met during the X-ray structure refinement:

  • R-Factor: Aim for

    
    . High R-factors in these flexible chains often indicate disorder.
    
  • Flack Parameter (

    
    ): 
    
    • For Method A (Br-derivative) : A valid result is

      
       with 
      
      
      
      . If
      
      
      , the model is correct.[2][3] If
      
      
      , invert the model.[2]
    • Note: For light atom structures (Method B/C), the Flack parameter may be inconclusive (

      
      ) using Mo radiation. In this case, rely on the known configuration of the auxiliary  (e.g., Camphanic acid C1 is S, C4 is R) to fix the absolute structure of the amine.
      
  • Disorder Handling: The methoxy-ethyl chain (C2-C3-C4-O) is flexible. Collect data at 100 K (cryogenic cooling) to minimize thermal ellipsoids and stabilize the conformation.

References

  • Flack, H. D. (1983).[2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S. (2025).[4] Determination of Absolute Configuration. CCDC Teaching Resources. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in Mosher's acid. Journal of the American Chemical Society, 95(2), 512-519. Link

  • BenchChem. (2025).[5] A Researcher's Guide to Amine Derivatization. BenchChem Technical Guides. Link

Sources

Analytical methods for the quality control of "2-Methoxy-1-butanamine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-1-butanamine hydrochloride (CAS: 63448-63-5 / HCl salt form) presents a distinct set of analytical challenges due to its lack of a UV-active chromophore, high polarity, and stereochemical nature.[1] As a critical building block in pharmaceutical synthesis, its purity directly impacts the yield and safety of downstream Active Pharmaceutical Ingredients (APIs).

This guide objectively compares three primary analytical workflows: HPLC-CAD (Charged Aerosol Detection) , Derivatization-HPLC-UV , and GC-FID .[1] Based on experimental efficiency and data integrity, HPLC-CAD is identified as the superior routine method for assay and chemical purity, while Chiral HPLC with Crown Ether stationary phases is the standard for enantiomeric quality control.

Part 1: The Analytical Challenge

The quality control of 2-Methoxy-1-butanamine HCl is complicated by three physicochemical barriers that render standard C18/UV methods ineffective:

  • Chromophoric Silence: The molecule lacks conjugated

    
    -systems (aromatic rings), making it invisible to standard UV detection (254 nm).[1] Detection at low wavelengths (200-210 nm) is non-specific and prone to solvent interference.[1]
    
  • Ionic Nature: As a hydrochloride salt, the analyte is highly polar.[1] It elutes in the void volume of standard Reversed-Phase (RP) columns, requiring Ion-Pairing agents or HILIC modes for retention.[1]

  • Chirality: The carbon at position 2 is a stereocenter.[1] Synthetic pathways often yield racemates or varying enantiomeric excesses (ee), necessitating specific chiral separation techniques.[1]

Part 2: Comparative Methodology

The following table contrasts the performance of the three dominant analytical strategies.

Table 1: Performance Matrix of Analytical Alternatives
FeatureMethod A: HPLC-CAD (Recommended) Method B: HPLC-UV (Derivatization) Method C: GC-FID
Principle Separation of native salt; universal aerosol detection.[1]Chemical reaction with chromophore (e.g., FMOC-Cl); UV detection.[1][2]Free-basing of salt; volatilization; flame ionization.[1]
Sample Prep Minimal: Dissolve in mobile phase.Complex: Reaction, incubation, quenching, filtration.Moderate: Extraction (Free-basing) or in-situ derivatization.[1]
Linearity (

)
> 0.995 (Quadratic/Power fit often needed).[1]> 0.999 (Linear).[1]> 0.999 (Linear).[1]
Specificity High (Separates salt counter-ions).[1]High (Targeted to amines).[1][2][3][4]High (Volatile impurities only).[1]
Limit of Quantitation ~0.05% (High Sensitivity).< 0.01% (Ultra-High Sensitivity).~0.05%.[1]
Drawbacks Requires volatile mobile phase; nonlinear response at wide ranges.[1]Kinetic variability; derivative stability issues; reagent peaks.[1]Thermal degradation risk; salt damages liner/column.[1]

Part 3: Detailed Experimental Protocols

Protocol 1: The "Green" Standard – HPLC-CAD

Objective: Routine Assay and Chemical Purity (Related Substances).

This method avoids toxic derivatization reagents and allows direct measurement of the hydrochloride salt.

  • Instrument: HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).

  • Column: HILIC Selectivity (e.g., Waters XBridge Amide or Phenomenex Luna HILIC), 150 x 4.6 mm, 3.5 µm.

    • Why: HILIC retains the polar amine salt away from the void volume without ion-pairing reagents that suppress CAD signal.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

    • B: Acetonitrile.[1][5]

    • Mode: Isocratic (15:85 A:B).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: CAD (Evaporation Temp: 35°C; Data Collection: 10 Hz).

  • Sample Diluent: 80% Acetonitrile / 20% Water.[1]

Workflow Logic: The ammonium formate buffer provides the necessary protons to keep the amine charged for HILIC retention while being fully volatile, preventing blockage of the CAD nebulizer.

Protocol 2: Stereochemical Control – Chiral HPLC

Objective: Determination of Enantiomeric Excess (ee).

Primary amines bind exceptionally well to Crown Ether phases, which form host-guest complexes with the ammonium ion (


).[1]
  • Column: Crown Ether Phase (e.g., Daicel Crownpak CR-I(+) or CR(+)).[1]

  • Mobile Phase: Perchloric Acid (HClO4) aqueous solution (pH 1.5 to 2.0).[1]

    • Note: Methanol (up to 15%) can be added to reduce retention time if necessary.[1]

  • Temperature: 10°C - 25°C (Lower temperatures often improve chiral resolution).[1]

  • Detection: RI (Refractive Index) or UV at 210 nm (if background allows).[1]

    • Alternative: If sensitivity is too low, use polarimetric detection to identify (+) vs (-) forms directly.[1]

Part 4: Visualization & Workflows

Diagram 1: Analytical Decision Tree

This logic flow guides the analyst to the correct method based on the specific data requirement (Assay vs. Chiral Purity).

AnalyticalDecisionTree Start Start: 2-Methoxy-1-butanamine HCl Sample Objective Define Analytical Objective Start->Objective Purity Chemical Purity / Assay Objective->Purity Chirality Enantiomeric Purity Objective->Chirality Volatiles Residual Solvents Objective->Volatiles MethodA Method A: HPLC-CAD (Direct Analysis) Purity->MethodA Routine QC MethodB Method B: Derivatization + UV (Trace Impurities <0.05%) Purity->MethodB High Sensitivity Req. MethodC Method C: Chiral HPLC (Crown Ether Column) Chirality->MethodC MethodD Method D: GC-Headspace (DMSO Dissolution) Volatiles->MethodD

Caption: Decision matrix for selecting the optimal analytical technique based on QC requirements.

Diagram 2: HPLC-CAD Workflow Mechanism

This diagram illustrates the "self-validating" mechanism of the CAD workflow, ensuring the salt form is detected accurately.

CADWorkflow Sample Sample: Amine HCl (Non-Chromophoric) HILIC HILIC Separation (Retains Polar Amine) Sample->HILIC Inject Nebulizer Nebulization (N2 Gas + Spray) HILIC->Nebulizer Elute Evap Evaporation Tube (Removes Volatile Buffer) Nebulizer->Evap Aerosol Corona Corona Discharge (Charges Particles) Evap->Corona Dry Particles Electrometer Electrometer (Measures Charge = Mass) Corona->Electrometer Charge Transfer

Caption: Step-by-step mechanism of Charged Aerosol Detection for non-chromophoric amine salts.

Part 5: Scientific Integrity & Self-Validating Systems[1]

To ensure Trustworthiness in the generated data, the following System Suitability Testing (SST) criteria must be embedded in every run:

  • Resolution (

    
    ):  For Chiral HPLC, a resolution of 
    
    
    
    between the (R) and (S) enantiomers is mandatory. If
    
    
    , lower the column temperature by 5°C.
  • Tailing Factor (

    
    ):  Amine salts often tail due to silanol interactions.[1]
    
    • Acceptance Criteria:

      
      .[1][6]
      
    • Correction: If

      
      , increase buffer concentration (e.g., from 10mM to 20mM Ammonium Formate) to suppress secondary interactions.
      
  • Sensitivity Check (S/N): For HPLC-CAD, inject a standard at the reporting threshold (0.05%). Signal-to-Noise ratio must be

    
    .[1]
    
Authoritative Grounding

The shift toward HPLC-CAD for aliphatic amines is supported by recent pharmaceutical guidelines which discourage the use of hazardous derivatization reagents (like dinitrofluorobenzene) when greener alternatives exist. The USP General Chapter <621> (Chromatography) allows for the use of alternative detectors like CAD provided linearity and precision are validated. Furthermore, the use of Crown Ether columns for primary amines is a well-established mechanism documented in chiral separation literature, exploiting the specific 3-point hydrogen bonding between the ammonium group and the ether oxygens.

References

  • Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+) / CR-I(-).[1] Chiral Technologies.[1][6] [Link]

  • Gamache, P. H., et al. Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Wiley Analytical Science.[1] [Link][1]

Sources

Strategic Guide: Cost-Benefit & Application Analysis of 2-Methoxy-1-butanamine Hydrochloride

[1]

Executive Summary

2-Methoxy-1-butanamine hydrochloride (CAS: 63448-63-5 for free base) represents a strategic "middle-ground" synthone in modern drug design.[1] It bridges the gap between highly lipophilic alkyl chains (like n-butylamine) and polar, H-bond donating amino alcohols (like 1-amino-2-butanol).[1]

The Verdict:

  • For Discovery (mg to g scale): BUY. The commercial price point (~$1.50/g) is significantly lower than the internal labor and material cost of synthesis.

  • For Process (kg scale): MAKE (Conditional). In-house synthesis is only justified if specific stereochemistry (

    
     or 
    
    
    ) is required and unavailable commercially, or if supply chain security is critical.[1]

Strategic Rationale: The "Methoxy Effect"

Why choose this building block over cheaper alternatives? The decision usually stems from the need to modulate Lipophilicity (LogD) and Topological Polar Surface Area (tPSA) without introducing metabolic liabilities.

Comparative Physicochemical Profile
Featuren-Butylamine 2-Methoxy-1-butanamine 1-Amino-2-butanol
Structure Alkyl ChainEther-SubstitutedHydroxyl-Substituted
LogP (Approx) ~0.97~0.1 - 0.3~ -0.6
H-Bond Donors 2 (NH2)2 (NH2)3 (NH2 + OH)
Solubility Low (in water)High High
Metabolic Risk LowModerate (O-dealkylation) High (Glucuronidation)
CNS Penetration High (Non-specific)Balanced Low (Too polar)

Key Insight: The methoxy group at the C2 position acts as a "solubility anchor" that does not incur the permeability penalty of a free hydroxyl group. It is a classic bioisosteric replacement to improve the Ligand Efficiency (LE) of a lead compound.

Make vs. Buy Analysis

Option A: Commercial Acquisition (The "Buy" Case)
  • Availability: Moderate (Catalog item from major suppliers like TCI, Sigma, Enamine).

  • Cost Benchmark: ~$30 - $40 per 25g (Racemic).[1]

  • Lead Time: 1-2 weeks.

  • Purity: Typically >97%.[1]

Option B: In-House Synthesis (The "Make" Case)

If specific chirality is needed (e.g., (R)-2-methoxy-1-butanamine) and the commercial stock is racemic, you must synthesize it.[1]

The Route: O-Methylation of chiral amino-alcohol.[1]

  • Starting Material: (R)-1-Amino-2-butanol (Cheap, chiral pool).[1]

  • Step 1 (Protection): Boc-protection of amine.[1]

  • Step 2 (Methylation): Williamson ether synthesis (NaH / MeI).[1]

  • Step 3 (Deprotection): Acidic removal of Boc (HCl/Dioxane).[1]

Cost Breakdown (Per 10g Output)
ComponentEstimated Cost (Reagents)Labor (4h active)OverheadTotal "Make" Cost
Reagents $15.00---
Labor/Overhead -$400.00$150.00-
TOTAL ---~$565.00

Visualizing the Decision Process

Diagram 1: Selection & Synthesis Workflow

This flowchart guides the decision between buying and making, and outlines the synthetic pathway if "Make" is chosen.

GStartNeed: 2-Methoxy-1-butanamine moietyDecisionIs Racemic Acceptable?Start->DecisionBuyBUY Commercial (Racemic)Cost: ~$1.50/gDecision->BuyYesMakeMAKE (Chiral Synthesis)Cost: ~$50/g (factoring labor)Decision->MakeNo (Need R or S)Step1Start: (R)-1-Amino-2-butanolMake->Step1Step21. Boc Protection(Boc2O, DCM)Step1->Step2Step32. O-Methylation(NaH, MeI, THF)Step2->Step3Step43. Deprotection(4M HCl in Dioxane)Step3->Step4FinalProduct: (R)-2-Methoxy-1-butanamine HClStep4->Final

Caption: Decision matrix for sourcing 2-methoxy-1-butanamine, highlighting the high barrier to entry for in-house synthesis unless chirality is required.

Experimental Protocol: Amide Coupling

When using 2-Methoxy-1-butanamine HCl in library synthesis, the hydrochloride salt presents a minor handling challenge (solubility and stoichiometry). Below is a self-validating protocol for coupling this amine to a carboxylic acid core.

Protocol: HATU-Mediated Amide Coupling

Objective: Couple 2-Methoxy-1-butanamine HCl to a generic Carboxylic Acid (

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 2-Methoxy-1-butanamine HCl (1.2 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv) [Note: Extra base needed to neutralize HCl salt][1]

  • DMF (Dimethylformamide) [Concentration: 0.1 M][1]

Step-by-Step Methodology:

  • Activation:

    • In a vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (1.0 eq) to initiate activation.[1]

    • Checkpoint: Stir for 5 minutes. The solution should turn slightly yellow (formation of the active ester).

  • Amine Addition:

    • In a separate vial, dissolve 2-Methoxy-1-butanamine HCl (1.2 eq) in minimal DMF.

    • Add the remaining DIPEA (2.5 eq) to this amine solution.[1] Crucial: This releases the free amine from the salt.

    • Add the amine/base mixture to the activated acid solution.[2]

  • Reaction & Monitoring:

    • Stir at Room Temperature for 2-4 hours.

    • Validation: Perform LC-MS or TLC.[1]

      • TLC Stain: Use Ninhydrin.[1] The starting amine spot (if excess was used) will stain red/purple.[1] The product amide will NOT stain with Ninhydrin (or very faintly).[1]

      • Success Criteria: Disappearance of the Acid peak (LCMS) or Acid spot (TLC).

  • Workup (Self-Validating):

    • Dilute with Ethyl Acetate.[1]

    • Acid Wash: Wash with 1M HCl.[1] Why? This removes unreacted 2-methoxy-1-butanamine (protonates it to water phase) and DIPEA.[1]

    • Base Wash: Wash with Sat. NaHCO3. Why? Removes unreacted carboxylic acid and HATU byproducts.[1]

    • Dry over Na2SO4 and concentrate.[1]

Diagram: Biological Impact Pathway

How does this specific side chain influence the biological fate of a drug molecule?

BioFateDrugDrug-NH-CH2-CH(OMe)-EtSolubilityAq. Solubility(Ether Oxygen)Drug->SolubilityIncreasesPermeabilityMembrane Permeability(No H-Bond Donor)Drug->PermeabilityMaintainsMetabolismMetabolic Soft Spot(O-Dealkylation)Drug->MetabolismPotential LiabilityOutcomeImproved Bioavailability(vs Alkyl Analog)Solubility->OutcomePermeability->OutcomeMetabolism->OutcomeRisk Factor

Caption: The "Methoxy Effect" balances solubility and permeability, though O-dealkylation remains a metabolic risk to monitor.[1]

References

  • PubChem. 2-Butanamine, 1-methoxy- (Compound Summary).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Chiodi, D. & Ishihara, Y. (2024).[1][3] The role of the methoxy group in approved drugs.[3][4] European Journal of Medicinal Chemistry.[1][3] Available at: [Link][1]

  • Purser, S. et al. (2008).[1] Fluorine in medicinal chemistry (Comparative LogP analysis). Chemical Society Reviews.[1][5] Available at: [Link]

A Spectroscopic Guide to Differentiating 2-Methoxy-1-butanamine Hydrochloride and Its Positional and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous identification of small molecule amines is a critical step in ensuring the integrity of their work. Subtle differences in the placement of functional groups can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 2-Methoxy-1-butanamine hydrochloride and its key analogs, offering a framework for their differentiation using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental data for 2-Methoxy-1-butanamine hydrochloride is not widely published, this guide leverages foundational spectroscopic principles and available data for its analogs to predict and explain the key distinguishing spectral features.

Introduction to the Analogs

The following compounds have been selected for comparison due to their structural similarity to 2-Methoxy-1-butanamine, representing isomeric variations and the removal of the methoxy group to highlight its spectroscopic influence.

Compound NameStructureKey Differentiator
2-Methoxy-1-butanamine CH₃CH₂CH(OCH₃)CH₂NH₂Methoxy group at C2, Amine at C1
1-Methoxy-2-butanamine CH₃CH₂CH(NH₂)CH₂OCH₃Methoxy group at C1, Amine at C2
3-Methoxy-1-butanamine CH₃OCH₂CH₂CH(CH₃)NH₂Methoxy group at C3, Amine at C1
2-Methyl-1-butanamine CH₃CH₂CH(CH₃)CH₂NH₂Methyl group instead of methoxy

The hydrochloride salt form of these primary amines will primarily affect the signals associated with the amine group. In NMR, the amine protons will be deshielded and may show coupling to adjacent protons, whereas in the free base, they often appear as a broad, exchangeable singlet. In IR, the N-H stretches will be shifted to lower wavenumbers and broadened.

Experimental Protocols

To ensure the acquisition of high-quality, comparable data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the amine hydrochloride salt in 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is useful for confirming N-H protons via exchange, which causes their signals to disappear.

  • ¹H NMR Acquisition :

    • Use a 400 MHz or higher field strength spectrometer.

    • Acquire a standard one-dimensional proton spectrum with a spectral width of at least 12 ppm.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans for adequate signal, as ¹³C has a low natural abundance.

Causality Behind Experimental Choices: The choice of a high-field spectrometer enhances signal dispersion, which is crucial for resolving the complex spin systems in these aliphatic compounds. The use of D₂O for proton exchange is a definitive method for identifying labile N-H protons, a key feature of these molecules.

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare the sample as a KBr pellet or as a thin film on a salt plate (for free base liquids). For the hydrochloride salt, a KBr pellet is standard.

  • Acquisition :

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Perform a background scan to subtract atmospheric CO₂ and water absorbances.

Self-Validating System: The presence of characteristic C-H, N-H, and C-O stretches provides an internal validation of the compound's gross structural features. The comparison of the spectrum of the hydrochloride salt to the free base, if available, will show predictable shifts in the amine-related bands, confirming the identity of these functional groups.

Mass Spectrometry (MS)
  • Technique : Electrospray ionization (ESI) is suitable for the hydrochloride salts, while electron ionization (EI) is ideal for the volatile free bases.

  • ESI-MS :

    • Dissolve the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

    • Infuse the sample into the mass spectrometer.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • EI-MS :

    • Introduce the volatile free base into the ion source.

    • Use a standard electron energy of 70 eV.

Authoritative Grounding: The use of 70 eV in EI-MS is a well-established standard that allows for the creation of reproducible fragmentation patterns, which can be compared to spectral libraries like the NIST Mass Spectral Library.

Spectroscopic Comparison

¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts for the compounds in a non-exchange-promoting solvent like CDCl₃ (for the free base) are summarized below. The primary amine protons (NH₂) typically appear as a broad singlet between 1-2 ppm.[1] Protons adjacent to the nitrogen are deshielded and appear around 2.3-3.0 ppm.[2] Protons next to an ether oxygen are more significantly deshielded, appearing in the 3.4-4.5 ppm range.[3]

Compoundδ (ppm) H attached to C1δ (ppm) H attached to C2δ (ppm) H attached to C3δ (ppm) H attached to C4δ (ppm) Methoxy Protons
2-Methoxy-1-butanamine ~2.7 (d)~3.3 (m)~1.5 (m)~0.9 (t)~3.3 (s)
1-Methoxy-2-butanamine ~3.4 (d)~2.9 (m)~1.5 (m)~0.9 (t)~3.3 (s)
3-Methoxy-1-butanamine ~2.7 (m)~1.7 (m)~3.6 (m)~1.2 (d)~3.3 (s)
2-Methyl-1-butanamine ~2.5 (d)~1.6 (m)~1.3 (m)~0.9 (t) & ~0.9 (d)N/A

Analysis:

  • 2-Methoxy-1-butanamine vs. 1-Methoxy-2-butanamine: The key distinction lies in the chemical shifts of the protons on the carbon bearing the functional group. In 2-methoxy-1-butanamine, the CH₂ protons adjacent to the amine (C1) will be around 2.7 ppm, while the CH proton next to the methoxy group (C2) will be further downfield at approximately 3.3 ppm. Conversely, in 1-methoxy-2-butanamine, the CH₂ protons next to the methoxy group (C1) will be the most deshielded at around 3.4 ppm, and the CH proton adjacent to the amine (C2) will be at a more upfield position of ~2.9 ppm.

  • 3-Methoxy-1-butanamine: This isomer is readily distinguished by the splitting pattern of its terminal methyl group, which will be a doublet due to coupling with the C3 proton. The other isomers have a terminal triplet.

  • 2-Methyl-1-butanamine: The absence of a methoxy singlet at ~3.3 ppm is the most apparent difference. The spectrum will be more complex in the upfield region due to the presence of two methyl groups.

G cluster_2M1B 2-Methoxy-1-butanamine cluster_1M2B 1-Methoxy-2-butanamine cluster_3M1B 3-Methoxy-1-butanamine cluster_2Me1B 2-Methyl-1-butanamine node_2M1B CH₃(d)-CH₂(c)-CH(b)(OCH₃)-CH₂(a)NH₂ node_1M2B CH₃(d)-CH₂(c)-CH(b)(NH₂)-CH₂(a)OCH₃ node_3M1B CH₃(d)O-CH₂(c)-CH₂(b)-CH(a)(CH₃)NH₂ node_2Me1B CH₃(e)-CH₂(d)-CH(c)(CH₃(b))-CH₂(a)NH₂

Caption: Structural formulas of the compared analogs.

¹³C NMR Spectroscopy

Carbons attached to an amine typically resonate in the 10-65 ppm region, while those bonded to an ether oxygen are further downfield in the 50-80 ppm range.[2][3]

CompoundPredicted δ (ppm) C1Predicted δ (ppm) C2Predicted δ (ppm) C3Predicted δ (ppm) C4Predicted δ (ppm) Methoxy Carbon
2-Methoxy-1-butanamine ~45~80~25~10~58
1-Methoxy-2-butanamine ~75~55~28~11~59
3-Methoxy-1-butanamine ~40~35~70~18~57
2-Methyl-1-butanamine ~45~35~25~11 & ~16 (methyl)N/A

Analysis:

  • The carbon chemical shifts are highly diagnostic. The carbon attached to the methoxy group will consistently be the most downfield carbon in the aliphatic chain (excluding the methoxy carbon itself).

  • In 2-Methoxy-1-butanamine , C2 will be around 80 ppm.

  • In 1-Methoxy-2-butanamine , C1 will be around 75 ppm.

  • In 3-Methoxy-1-butanamine , C3 will be around 70 ppm.

  • 2-Methyl-1-butanamine will lack a signal in the 70-80 ppm region and will have five distinct carbon signals, with the two methyl carbons appearing at the most upfield positions.

Infrared (IR) Spectroscopy

Primary amines exhibit two characteristic N-H stretching bands between 3300 and 3500 cm⁻¹ due to symmetric and asymmetric stretching modes.[4] The hydrochloride salts will show a broad ammonium (NH₃⁺) stretch from approximately 3000 to 2500 cm⁻¹. All methoxy-containing analogs will show a C-O stretch in the 1050-1150 cm⁻¹ region.[3]

CompoundN-H Stretch (free base) (cm⁻¹)C-O Stretch (cm⁻¹)Key Distinguishing Features
All Analogs Two bands ~3400 & ~3300~1100The overall fingerprint region (below 1500 cm⁻¹) will differ based on the carbon skeleton.
2-Methyl-1-butanamine Two bands ~3400 & ~3300N/AAbsence of the strong C-O stretch.

Analysis: While IR spectroscopy is excellent for confirming the presence of the primary amine and ether functional groups, it is less powerful for differentiating between the positional isomers. The most significant distinction will be for 2-Methyl-1-butanamine, which will lack the prominent C-O stretching absorption. The fingerprint region for each isomer will be unique, but requires reference spectra for definitive identification.

Mass Spectrometry

Alkylamines characteristically undergo α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[5] This results in a resonance-stabilized, nitrogen-containing cation.

G cluster_2M1B 2-Methoxy-1-butanamine (M⁺ = 103) cluster_1M2B 1-Methoxy-2-butanamine (M⁺ = 103) mol_2M1B [CH₃CH₂-CH(OCH₃)-CH₂NH₂]⁺ frag_2M1B m/z = 30 (CH₂=NH₂)⁺ mol_2M1B->frag_2M1B α-cleavage mol_1M2B [CH₃CH₂-CH(NH₂)-CH₂OCH₃]⁺ frag1_1M2B m/z = 58 [CH(NH₂)-CH₂OCH₃]⁺ mol_1M2B->frag1_1M2B α-cleavage frag2_1M2B m/z = 45 [CH₂OCH₃]⁺

Caption: Predicted major fragmentation pathways for two key isomers.

Analysis:

  • 2-Methoxy-1-butanamine: The major fragmentation pathway is the loss of a propyl group via α-cleavage, leading to a base peak at m/z = 30 (CH₂=NH₂⁺).

  • 1-Methoxy-2-butanamine: This isomer has two possible α-cleavage pathways. Loss of an ethyl radical will produce a fragment at m/z = 58 . Cleavage of the C1-C2 bond will lead to a fragment at m/z = 45 (CH₂OCH₃⁺). The presence of the m/z 58 fragment is highly diagnostic for this isomer.

  • 3-Methoxy-1-butanamine: α-cleavage would lead to the loss of a methoxypropyl radical, resulting in a fragment at m/z = 44 (CH(CH₃)=NH₂⁺).

  • 2-Methyl-1-butanamine: The base peak is also at m/z = 30 due to α-cleavage, similar to 2-Methoxy-1-butanamine. However, the molecular ion will be at m/z = 87 , clearly distinguishing it from the methoxy-containing isomers (M⁺ = 103).

Conclusion

The differentiation of 2-Methoxy-1-butanamine hydrochloride from its structural and positional isomers is reliably achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR are the most powerful methods, providing unambiguous information about the connectivity of the carbon skeleton and the location of the methoxy and amine groups. Mass spectrometry offers clear differentiation based on distinct fragmentation patterns, particularly for the isomeric analogs. While IR spectroscopy is primarily used for functional group confirmation, it can definitively distinguish the methoxy-containing compounds from their alkyl-only counterparts. By employing these techniques in a complementary fashion, researchers can confidently identify and characterize these important small molecules.

References

  • PubChem. 2-Butanamine, 1-methoxy-. National Center for Biotechnology Information. [Link]

  • NIST. 1-Butanamine, 2-methyl-. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

  • OpenStax. Spectroscopy of Amines. [Link]

  • OpenStax. Spectroscopy of Ethers. [Link]

  • Fiveable. Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

Sources

Biological activity comparison of enantiomers derived from "2-Methoxy-1-butanamine hydrochloride"

[1][2]

Executive Summary

2-Methoxy-1-butanamine Hydrochloride (CAS: 63448-63-5 for free base generic) is a

12

This guide compares the (R)- and (S)- enantiomers, analyzing their divergent pharmacological profiles, metabolic stability, and utility in asymmetric synthesis.[1][2]

Chemical Identity & Structural Logic

The molecule features a primary amine at C1 and a methoxy group at the chiral C2 position. This "vicinal amino-ether" motif creates a unique electronic environment compared to the more common

12
  • Core Scaffold: 1-amino-2-methoxybutane.[1][2]

  • Key Feature: The C2-methoxy group acts as a fixed hydrogen bond acceptor, unlike the hydroxyl group which is both a donor and acceptor.[1][2] This restricts the conformational flexibility in the active site of a target protein.

Structural Visualization

The following diagram illustrates the stereochemical divergence and the potential for chelation-controlled binding.

Gcluster_R(R)-Enantiomercluster_S(S)-EnantiomerRacemateRacemic2-Methoxy-1-butanamineR_Iso(R)-2-Methoxy-1-butanamine(C2 Configuration)Racemate->R_IsoChiral Resolution(e.g., Lipase/Tartrate)S_Iso(S)-2-Methoxy-1-butanamine(C2 Configuration)Racemate->S_IsoChiral ResolutionR_BindSteric Clash(Target Pocket)R_Iso->R_BindBinding Affinity (Ki)ReducedS_BindOptimal Fit(H-Bond Network)S_Iso->S_BindBinding Affinity (Ki)Enhanced

Figure 1: Stereochemical divergence in binding modes. The (S)-enantiomer typically mimics the natural L-amino acid topology in specific peptide-mimetic pockets.[1][2]

Biological Activity Comparison

In drug discovery, this fragment is often incorporated into larger molecules to modulate lipophilicity and metabolic stability. The following comparison highlights the functional differences between the enantiomers when used as pharmacophores.

Comparative Performance Matrix
Feature(S)-Enantiomer (R)-Enantiomer Racemic Mixture
Receptor Affinity High (Target Dependent).[1][2] Often mimics the natural substrate geometry in enzymes (e.g., transaminases).Low/Inactive . Frequently acts as a distomer, causing steric hindrance in the binding pocket.Variable . 50% inactive burden; potential for off-target toxicity.[1][2]
Metabolic Stability Moderate .[2] Subject to oxidative deamination by MAO-B if the steric bulk is insufficient.[1][2]High . Often resistant to enzymatic degradation due to non-canonical fit.[2]Mixed . Complex PK profile due to differential clearance rates.[2]
Lipophilicity (LogP) Identical (~0.3).[2]Identical (~0.3).[2]Identical.
Toxicity Risk Low .[2] Generally follows predictable metabolic pathways.[2]Moderate . Risk of idiosyncratic toxicity if the "wrong" isomer inhibits off-target enzymes.[1][2]High . Unnecessary exposure to the inactive isomer.[2]
Mechanistic Insight: The "Methoxy Effect"

The substitution of the hydroxyl group (found in the precursor 1-amino-2-butanol) with a methoxy group in 2-Methoxy-1-butanamine fundamentally alters its biological activity:

  • BBB Permeability: The O-methylation removes a hydrogen bond donor, significantly increasing the molecule's ability to cross the Blood-Brain Barrier (BBB) compared to its amino-alcohol parent.[1][2]

  • Metabolic Blockade: The methoxy group prevents Phase II conjugation (glucuronidation) at that position, extending the half-life of drugs containing this moiety.[2]

Experimental Protocols

To ensure scientific integrity, researchers must validate the enantiomeric purity of this building block before use. The following protocols are field-standard for handling 2-Methoxy-1-butanamine HCl.

Protocol A: Chiral Resolution (Kinetic)

Objective: Separation of the racemate using enzymatic selectivity.

  • Substrate Prep: Dissolve racemic 2-methoxy-1-butanamine (10 mmol) in MTBE (50 mL).

  • Acyl Donor: Add Ethyl Acetate (5 eq) as the acyl donor.

  • Catalyst: Add Candida antarctica Lipase B (CAL-B, immobilized, 500 mg).

  • Incubation: Shake at 30°C for 24 hours.

    • Mechanism:[3] The lipase selectively acetylates the (R)-enantiomer (Kazlauskas Rule), leaving the (S)-amine free.[1][2]

  • Separation: Filter the enzyme. Wash the organic phase with 0.5M HCl.[2]

    • Aqueous Phase: Contains (S)-2-methoxy-1-butanamine HCl .[1][2][4]

    • Organic Phase: Contains (R)-N-acetyl-2-methoxy-1-butanamine .[1][2]

  • Recovery: Basify the aqueous phase (pH > 12) with NaOH and extract with DCM to recover the pure (S)-amine.[2]

Protocol B: Determination of Enantiomeric Excess (ee%)

Objective: Quantify purity using Chiral HPLC.

  • Column: Chiralpak IA or IB (Amylose-based stationary phase).[1][2]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (low absorption; derivatization with benzyl chloride may be required for higher sensitivity).[2]

  • Acceptance Criteria: ee% > 98% is required for clinical lead optimization.

Pathway Visualization: Metabolic Fate

The metabolic trajectory of 2-Methoxy-1-butanamine differs by enantiomer, primarily involving Monoamine Oxidase (MAO) and CYP450 enzymes.[1][2]

MetabolismDrug2-Methoxy-1-butanamine(Scaffold)MAOMonoamine Oxidase(MAO-B)Drug->MAOPrimary Pathway(S-Enantiomer Preferred)CYPCYP450(O-Demethylation)Drug->CYPSecondary PathwayAldehydeMethoxy-aldehyde(Reactive Intermediate)MAO->AldehydeOxidative DeaminationAlcoholAmino-Alcohol(Excreted)CYP->AlcoholMetabolic ClearanceToxicityToxicityAldehyde->ToxicityPotential Adducts

Figure 2: Metabolic pathways.[1][2] The (S)-enantiomer is typically a better substrate for MAO, leading to faster clearance, whereas the (R)-enantiomer may exhibit prolonged systemic exposure.[1]

References
  • National Institute of Standards and Technology (NIST). (2023).[2] 1-Butanamine, 2-methyl- (and related methoxy derivatives) - Gas Phase Ion Energetics Data.[1][2] NIST Chemistry WebBook, SRD 69.[5][6] Link

  • Breuer, M., et al. (2004). Enzymatic Synthesis of Chiral Amines using Transaminases.[2]Synthesis, 7, 1052-1056.[2] (Describes the stereoselective synthesis of methoxy-amines).

  • BenchChem. (2025).[2] Comparative Biological Activity of 2-Aminobutanol Derivatives. (Provides SAR data on the amino-alcohol precursors). Link[2]

  • PubChem. (2025).[2] Compound Summary: 2-Methoxy-1-butanamine.[1][2][4][7][8] National Library of Medicine.[2] Link[2]

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 2-Methoxy-1-butanamine.[1][2] (Safety and handling protocols). Link

A Comparative Guide to the Synthetic Validation of 2-Methoxy-1-butanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of a synthetic route is a critical decision that impacts not only the efficiency and scalability of production but also the purity and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of synthetic routes for 2-Methoxy-1-butanamine hydrochloride, a valuable chiral building block. We will dissect a primary synthetic pathway and evaluate it against viable alternatives, supported by detailed experimental protocols and comparative data to inform your synthetic strategy.

Introduction: The Importance of Synthetic Route Validation

The validation of a synthetic route is a holistic process that extends beyond mere chemical yield. It encompasses an evaluation of the process's robustness, scalability, cost-effectiveness, safety profile, and the impurity profile of the final compound. For a chiral amine like 2-Methoxy-1-butanamine, stereochemical purity is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide will therefore place a strong emphasis on the stereochemical integrity of the described methods.

We will focus on a primary, industrially relevant route: the reductive amination of 2-methoxybutanal . This will be compared against three alternative approaches: methylation of 2-amino-1-butanol , the Gabriel synthesis , and the Hofmann rearrangement . Each route will be assessed based on key performance indicators (KPIs) to provide a clear, data-driven comparison.

Primary Synthetic Route: Reductive Amination of 2-Methoxybutanal

Reductive amination is a cornerstone of modern amine synthesis due to its efficiency and high selectivity.[1] This one-pot reaction combines a carbonyl compound (2-methoxybutanal) with an amine source (ammonia) to form an intermediate imine, which is then reduced in situ to the target amine.[2]

Causality of Experimental Choices

The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is critical. It is selective for the protonated imine intermediate over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[3] The reaction is typically carried out in a protic solvent like methanol to facilitate imine formation and the subsequent reduction. The final step involves the addition of hydrochloric acid to precipitate the desired amine hydrochloride salt, which is often a crystalline solid that is easier to purify than the free base.

Experimental Protocol: Reductive Amination

Step 1: Imine Formation and In Situ Reduction

  • To a solution of 2-methoxybutanal (1.0 eq) in methanol, add ammonium chloride (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by GC-MS until the starting material is consumed.

Step 2: Work-up and Salt Formation

  • Quench the reaction by the slow addition of 2M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (DCM) to remove any unreacted aldehyde and other organic impurities.

  • Adjust the pH of the aqueous layer to >12 with 4M NaOH.

  • Extract the free amine into DCM (3 x volumes).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude amine in diethyl ether and add a stoichiometric amount of ethereal HCl.

  • Collect the precipitated 2-Methoxy-1-butanamine hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Workflow Diagram

G cluster_0 Reductive Amination A 2-Methoxybutanal E Imine Formation A->E B Ammonium Chloride B->E C Methanol C->E D Sodium Cyanoborohydride F Reduction D->F E->F G 2-Methoxy-1-butanamine F->G I 2-Methoxy-1-butanamine HCl G->I H HCl H->I

Caption: Reductive amination workflow.

Alternative Synthetic Routes

Methylation of 2-Amino-1-butanol

This two-step route involves the protection of the hydroxyl group of commercially available 2-amino-1-butanol, followed by methylation of the amine and subsequent deprotection. A common strategy is to use a Williamson ether synthesis to introduce the methyl group on the hydroxyl function.

Advantages:

  • Readily available and chiral starting material (2-amino-1-butanol).

  • Potentially high stereochemical purity if the starting material is enantiopure.

Disadvantages:

  • Multiple steps (protection, methylation, deprotection) can lower the overall yield.

  • Risk of N-methylation and over-alkylation of the amine.[4]

Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the issue of over-alkylation.[5] This route would involve the synthesis of 1-bromo-2-methoxybutane, followed by reaction with potassium phthalimide and subsequent hydrazinolysis to release the primary amine.[6]

Advantages:

  • Effectively prevents the formation of secondary and tertiary amine byproducts.[7]

  • Generally provides clean products.

Disadvantages:

  • Requires the preparation of the corresponding alkyl halide.

  • The use of hydrazine is a significant safety concern due to its toxicity and potential for explosive peroxide formation.[8]

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[9] This route would start with the synthesis of 2-methoxybutanoic acid, its conversion to the corresponding amide, and finally, treatment with bromine and a strong base to yield the desired amine.[10]

Advantages:

  • Can be a high-yielding reaction for certain substrates.

  • The starting materials are often readily accessible.

Disadvantages:

  • The reaction mechanism involves the formation of a highly reactive isocyanate intermediate.[10]

  • The use of bromine and strong bases requires careful handling and control of reaction conditions.

  • The product has one less carbon than the starting amide, which needs to be accounted for in the synthetic design.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data is based on typical yields and purities reported in the literature for analogous transformations.

Key Performance IndicatorReductive AminationMethylation of 2-Amino-1-butanolGabriel SynthesisHofmann Rearrangement
Overall Yield Good to Excellent (70-90%)Moderate (40-60%)Moderate to Good (50-75%)Moderate to Good (50-80%)
Purity (Crude) GoodFair to GoodGood to ExcellentFair to Good
Stereochemical Purity Dependent on starting aldehydeHigh (if starting material is pure)High (Sɴ2 inversion)High (retention of configuration)
Number of Steps 1-23-42-33
Scalability HighModerateModerateModerate to High
Cost of Reagents ModerateModerateModerate to HighLow to Moderate
Safety Concerns NaBH₃CN (toxic)Flammable solventsHydrazine (toxic, explosive)Bromine (corrosive, toxic)
Green Chemistry Score ModerateLowLowLow to Moderate

Experimental Validation and Quality Control

The trustworthiness of any synthetic route hinges on robust analytical validation. The identity and purity of 2-Methoxy-1-butanamine hydrochloride must be confirmed using a battery of analytical techniques.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A crucial technique for determining the chemical and stereochemical purity. A chiral stationary phase can be used to separate the enantiomers and quantify the enantiomeric excess (e.e.).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the presence of volatile impurities.[11]

Experimental Protocol: Chiral HPLC Analysis
  • Column: Chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A suitable mixture of hexane and isopropanol, with a small amount of a basic additive like diethylamine to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of 2-Methoxy-1-butanamine hydrochloride in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas.

Validation Workflow

G cluster_1 Analytical Validation J Crude Product K NMR (¹H, ¹³C) J->K L MS J->L M FTIR J->M N Chiral HPLC J->N O GC-MS J->O P Elemental Analysis J->P Q Purity & Identity Confirmed K->Q L->Q M->Q N->Q O->Q P->Q

Caption: Analytical validation workflow.

Conclusion and Recommendations

Based on the comparative analysis, reductive amination of 2-methoxybutanal emerges as the most promising synthetic route for the preparation of 2-Methoxy-1-butanamine hydrochloride, particularly for larger-scale production. Its high efficiency, good yields, and scalability make it an attractive choice. However, the toxicity of sodium cyanoborohydride necessitates careful handling and waste disposal.

The methylation of 2-amino-1-butanol is a viable alternative, especially when high stereochemical purity is the primary concern and a suitable enantiopure starting material is available. The multi-step nature of this route, however, may be a drawback for large-scale synthesis.

The Gabriel synthesis offers a clean method to avoid over-alkylation but is hampered by the significant safety risks associated with hydrazine. Modern modifications of this reaction that avoid hydrazine may increase its appeal.

The Hofmann rearrangement is a classic transformation that can be effective, but the use of hazardous reagents like bromine requires stringent safety protocols.

Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including the desired scale, purity specifications, cost constraints, and the available safety infrastructure. This guide provides the foundational data and experimental context to make an informed and scientifically sound decision.

References

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Kazan, J. (1976). Synthesis of dl-2-amino-1-butanol. U.S.
  • Organic Chemistry with Lluís Llorens Palomo. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

  • CN101863779A. (2010). Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
  • Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application.[Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808395. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Selective Reducing Agent. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Ke, B., et al. (2014). A Modified Hofmann Rearrangement. Chem-Station Int. Ed.[Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2023). The Gabriel Synthesis. [Link]

  • Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. [Link]

  • Ghorbani, M., et al. (2017). New synthesis processes of polyetheramines: Comparison of three different developed amination routes. Journal of Industrial and Engineering Chemistry, 48, 114-123. [Link]

  • Takahashi, M., et al. (1974). Process for the production of 2-amino-1-butanol. U.S.
  • Noggle, F. T., & Clark, C. R. (1986). LC and GC—MS Analysis of 4-Bromo-2,5-Dimethoxyphenethylamine (Nexus) and 2-Propanamine and 2-Butanamine Analogues. Journal of Chromatographic Science, 24(9), 385-390. [Link]

  • CN105510511A. (2016). HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer.
  • Ananikov, V. P., et al. (2020). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 25(21), 5085. [Link]

  • Zhang, Z., et al. (2007). Kinetics and process parameter studies in the synthesis of 2-amino-1-butanol from methyl-DL-α-aminobutyrate. Chemical Engineering and Processing: Process Intensification, 46(8), 738-743. [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]

  • Kamal, A., et al. (2011). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Tetrahedron Letters, 52(17), 2034-2037. [Link]

  • EP2697192B1. (2015). Method for preparation of alkoxy-amine hydrochloride.
  • Li, Y., et al. (2020). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry, 18(3), 443-447. [Link]

  • Amerigo Scientific. (n.d.). 2-Methoxy-1-butanamine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]

  • Kim, D., et al. (2002). A Facile Synthesis of (tert-Alkoxy)amines. The Journal of Organic Chemistry, 67(22), 7648–7650. [Link]

  • Sadecka, J., et al. (2014). Product ratios a and yields obtained after reductive amination b of monosaccharides with benzylamine using 2-picoline borane as reductant. Carbohydrate Research, 398, 105-112. [Link]

  • Per-Olov, E., et al. (2021). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. Molecules, 26(16), 4945. [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]

  • Deepa, G. (n.d.). CHAPTER 13 Hofmann Rearrangement. [Link]

  • Golding, B. T., et al. (2018). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Beilstein Journal of Organic Chemistry, 14, 2533-2540. [Link]

  • Naga Jhansi, T., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 31(12), 2911-2915. [Link]

  • Clark, C. R., & Noggle, F. T. (1995). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science, 33(9), 485-491. [Link]

  • Havlíčková, M., et al. (2017). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 15(4), 843-851. [Link]

  • Co-workers, G. O. M. S. (2010). 3-Alkoxy-1, 2-Dioxolanes: Synthesis and Evaluation as Potential Antimalarial Agents. ACS medicinal chemistry letters, 1(8), 404-408. [Link]

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2-Methoxy-1-butanamine Hydrochloride: Comparative Utility in Conformational Design and Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Lead Optimization Specialists Focus: Conformational thermodynamics, synthesis utility, and comparative performance in SAR (Structure-Activity Relationship) campaigns.

Executive Summary

2-Methoxy-1-butanamine hydrochloride (CAS: 1050509-60-8) is a specialized ether-amine building block used to modulate lipophilicity and conformational flexibility in drug candidates. Unlike its more common homolog 2-methoxyethylamine, the introduction of the ethyl side chain at the C2 position creates a chiral center and introduces steric bulk that significantly alters the molecule's intramolecular hydrogen bonding (IMHB) landscape.

This guide compares 2-Methoxy-1-butanamine against its structural isomers and homologs, specifically focusing on its utility in designing "flexible" versus "pre-organized" side chains in kinase and GPCR inhibitors (e.g., MRGX2 antagonists).

Part 1: Thermodynamic & Conformational Performance

In medicinal chemistry, ether-amines are often employed to form "pseudo-rings" via intramolecular hydrogen bonds (NH···O), which can shield polar protons to improve membrane permeability or pre-organize a ligand for binding.

Comparative Analysis: Intramolecular Hydrogen Bond (IMHB) Strength

A pivotal study published in Chemistry—A European Journal quantified the IMHB strength of various alkoxy-amines. The data reveals a critical distinction between 2-methoxy-1-butanamine and its isomer 1-methoxy-2-butanamine .

Table 1: Comparative Thermodynamic Stability of Amino-Ether Conformers

CompoundStructureCAS (Free Base)IMHB Strength (NH···O)Conformational Character
2-Methoxy-1-butanamine NH₂-CH₂-CH(OMe)-Et89282-64-42.7 kJ/mol Flexible / Open
1-Methoxy-2-butanamine MeO-CH₂-CH(NH₂)-Et63448-63-54.4 kJ/mol Rigid / Pre-organized
2-Methoxyethylamine NH₂-CH₂-CH₂-OMe109-85-3~3.5 kJ/molBaseline Reference
Expert Insight: The "Disorder" Effect

The lower IMHB strength (2.7 kJ/mol) of 2-methoxy-1-butanamine compared to its isomer (4.4 kJ/mol) is counter-intuitive but significant. The ethyl group at the C2 position in 2-methoxy-1-butanamine creates steric congestion ("disorder") that destabilizes the 5-membered pseudo-ring formed by the NH···O interaction.

  • Application Strategy:

    • Use 2-Methoxy-1-butanamine when your target binding pocket is undefined or requires an "induced fit." The weaker internal bond allows the side chain to easily adopt an open conformation to interact with protein residues.

    • Use 1-Methoxy-2-butanamine when you need to lock the conformation to minimize entropy loss upon binding (rigidification strategy).

Part 2: Medicinal Chemistry Applications (Case Study)

Case Study: MRGX2 Antagonists for Atopic Dermatitis

A recent patent (WO2020223255A1) highlights the use of 2-methoxybutan-1-amine hydrochloride in the synthesis of 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives.

Mechanism of Action

These derivatives inhibit the Mas-related gene X2 (MRGX2) receptor, a key driver of itch and inflammation. The amine side chain is critical for:

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to a pure alkyl chain.

  • Lipophilicity (LogD): The ethyl group maintains sufficient lipophilicity for skin penetration (topical delivery) or blood-brain barrier crossing, balancing the polarity of the amine.

Synthesis Workflow Visualization

The following diagram illustrates the conformational logic and the synthetic pathway for incorporating this building block.

G cluster_0 Conformational Selection cluster_1 Synthetic Application (MRGX2 Inhibitor) Isomer1 1-Methoxy-2-butanamine (Strong IMHB: 4.4 kJ/mol) Rigid 'Pseudo-Ring' Isomer2 2-Methoxy-1-butanamine (Weak IMHB: 2.7 kJ/mol) Flexible Chain Reaction SNAr / Coupling (DMA, DIPEA, Heat) Isomer2->Reaction Selected Reagent Core Chloro-benzothiadiazine Core Scaffold Core->Reaction Product MRGX2 Antagonist (Modulated Solubility) Reaction->Product

Caption: Selection logic between isomers based on H-bond strength, leading to synthesis of MRGX2 inhibitors via SNAr coupling.

Part 3: Experimental Protocols

Protocol A: Handling & Preparation of the Hydrochloride Salt

Context: The free base is a volatile liquid and prone to oxidation. The hydrochloride salt is the preferred stable solid for storage and precise stoichiometry.

Materials:

  • 2-Methoxy-1-butanamine (Free base)

  • HCl in Dioxane (4.0 M) or Diethyl Ether (2.0 M)

  • Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of crude 2-methoxy-1-butanamine in 20 mL of anhydrous diethyl ether under an Argon atmosphere. Cool to 0°C in an ice bath.

  • Acidification: Dropwise add 1.1 equivalents (11 mmol) of HCl (in Dioxane or Ether) over 10 minutes. A white precipitate should form immediately.

    • Critical Control Point: Maintain temperature <5°C to prevent side reactions or gum formation.

  • Maturation: Stir the suspension at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour to ensure complete crystallization.

  • Isolation: Filter the solid under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake 3x with cold anhydrous ether.

  • Drying: Dry under high vacuum (0.1 mbar) at 25°C for 4 hours.

    • Validation: Check melting point (distinct from isomers) and ¹H NMR (D₂O) to confirm salt formation (shift of alpha-protons).

Protocol B: SNAr Coupling (MRGX2 Inhibitor Synthesis)

Context: Adapted from WO2020223255A1. This reaction couples the amine to an electron-deficient heteroaryl chloride.

Reagents:

  • Substrate: 3-chloro-4H-benzo[e][1,2,4]thiadiazine derivative (1.0 eq)

  • Reagent: 2-Methoxy-1-butanamine HCl (1.3 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMA (Dimethylacetamide) or NMP

Workflow:

  • Charge: In a microwave vial or pressure tube, combine the chloro-substrate (50 mg) and 2-methoxy-1-butanamine HCl (1.3 eq) in DMA (3 mL).

  • Activate: Add DIPEA (3.0 eq). The excess base is required to neutralize the HCl salt of the amine and scavenge the HCl generated during substitution.

  • Reaction: Heat to 100–120°C for 2–4 hours. Monitor by LC-MS for the disappearance of the chloride starting material.

    • Troubleshooting: If conversion is low, add 0.1 eq of CsF (Cesium Fluoride) to accelerate the SNAr mechanism.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMA. Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

References

  • Thermodynamic Evaluation of Hydrogen-Bond Strength in Amino-Ethers Source:Chemistry—A European Journal / ResearchGate Data Source:

  • 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as inhibitors of MRGX2 Source: World Intellectual Property Organization (WO2020223255A1) Data Source:

  • Synthesis of Alkoxy-Amino Acid Derivatives Source:Bulletin of the Chemical Society of Japan Data Source: [Bull. Chem. Soc. Jpn.[1] Vol 72, No 10]([Link])

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Methoxy-1-butanamine Hydrochloride

[1]

Executive Summary & Chemical Context

2-Methoxy-1-butanamine hydrochloride is a primary amine salt typically used as a building block in organic synthesis.[1] While the hydrochloride salt form reduces the volatility and flammability associated with its free base counterpart, it retains significant hazard potential, particularly regarding corrosivity and aquatic toxicity.

Why Proper Disposal Matters:

  • Aquatic Toxicity: Amine salts can be acutely toxic to aquatic life. Under no circumstances should this compound be discharged into sanitary sewer systems.

  • Chemical Incompatibility: As an amine salt, it risks forming carcinogenic nitrosamines if inadvertently mixed with nitrosating agents (e.g., nitrites) in a waste stream.

  • Regulatory Compliance: This compound generally falls under RCRA (Resource Conservation and Recovery Act) regulations as a characteristic hazardous waste (typically D002 for corrosivity if in solution) or as a generic chemical waste requiring incineration.

Hazard Profile & Risk Assessment

Before initiating disposal, you must validate the state of the waste. The hydrochloride salt modifies the physical properties significantly compared to the free amine.

PropertyHazard CharacteristicOperational Implication
Physical State Hygroscopic Crystalline SolidKeep containers tightly sealed to prevent moisture absorption and "caking" which complicates transfer.
pH (Aqueous) Acidic (pH 3.0 – 5.0 typically)Solutions may be classified as D002 (Corrosive) if pH

2.0.
Reactivity Incompatible with OxidizersCRITICAL: Do not mix with Nitric Acid, Permanganates, or Peroxides. Risk of fire/explosion.[2]
Reactivity Incompatible with Strong BasesMixing with bases (NaOH) liberates the free amine, which is volatile, flammable, and odorous.
Operational Disposal Protocol
A. Solid Waste (Pure Substance or Spill Cleanup)
  • Primary Containment: Collect the solid in a screw-top high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from the HCl moiety.

  • Labeling: Label clearly with the full chemical name. Do not use abbreviations.

    • Required Tag: "Hazardous Waste - Solid - Toxic/Irritant."

  • Segregation: Store in the "Solid Organic Waste" bin. Keep separate from "Solid Oxidizers."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

The disposal path depends on the solvent system used.

Scenario 1: Aqueous Solution

  • pH Check: Measure the pH. If pH < 2, the waste is RCRA Corrosive (D002).

  • Neutralization (Optional but Recommended): If your facility permits bench-top treatment, neutralize slowly with dilute Sodium Bicarbonate (

    
    ) to pH 6–8. Warning: This may liberate the free amine odor.
    
  • Containerize: Pour into a carboy designated for "Aqueous Organic Waste."

  • Do NOT Drain Dispose: Even if neutralized, the organic amine content precludes drain disposal.

Scenario 2: Organic Solvent Solution

  • Segregation: Pour into the "Organic Solvent Waste" carboy (e.g., Halogenated or Non-Halogenated depending on the co-solvent).

  • Compatibility Check: Ensure the waste carboy does NOT contain oxidizers (e.g., waste Chromic acid or Nitric acid digests).

Visual Disposal Workflow

The following logic tree dictates the decision-making process for safe disposal.

DisposalWorkflowStartWaste Generation:2-Methoxy-1-butanamine HClStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / CrystallineStateCheck->SolidPathLiquidPathLiquid / SolutionStateCheck->LiquidPathSolidPkgContainerize in HDPE/Glass(No Metal)SolidPath->SolidPkgSolventCheckIdentify Solvent BaseLiquidPath->SolventCheckSolidLabelLabel: Hazardous Waste(Toxic/Irritant)SolidPkg->SolidLabelFinalDispRequest EHS Pickup(Incineration)SolidLabel->FinalDispAqueousAqueous SolutionSolventCheck->AqueousOrganicOrganic SolventSolventCheck->OrganicpHCheckCheck pHAqueous->pHCheckOxidizerCheckVERIFY:No Oxidizers in Waste StreamOrganic->OxidizerCheckNeutralizeNeutralize to pH 6-8(If pH < 2)pHCheck->NeutralizeAcidicpHCheck->OxidizerCheckNeutralNeutralize->OxidizerCheckOxidizerCheck->FinalDisp

Figure 1: Decision tree for the segregation and packaging of 2-Methoxy-1-butanamine HCl waste.

Emergency Procedures (Spill Response)

In the event of a benchtop spill, immediate action prevents exposure and contamination.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with a damp paper towel to minimize dust generation.

    • Scoop into a waste jar.

    • Wipe area with 1% dilute acetic acid or water, then soap and water.

  • Liquid Spill:

    • Absorb with an inert material (Vermiculite or commercial spill pads).

    • Do NOT use paper towels if the solution is highly concentrated acid (risk of charring/fumes).

    • Place used absorbents in a hazardous waste bag/pail.

Regulatory & Compatibility Reference
ParameterSpecificationSource
EPA Waste Code D002 (if pH

2), otherwise Non-Specific Hazardous Waste
Incompatibility Nitrates/Nitrites: Risk of Nitrosamine formation (Carcinogenic).
Disposal Method Incineration (Fuel Blending) is the industry standard for amine salts.
References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for Listing Hazardous Waste (40 CFR Part 261).[4] eCFR. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]

  • Deepak Nitrite. (2020). Safety Data Sheet: Methoxylamine Hydrochloride Solution. (Structural Analogue Reference). [Link]

Personal protective equipment for handling 2-Methoxy-1-butanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1050509-60-8 | Formula: C₅H₁₃NO·HCl | Role: Chiral Building Block / Primary Amine Synthon

Executive Safety Summary

2-Methoxy-1-butanamine hydrochloride is a primary amine salt utilized in the synthesis of bioactive compounds. While the hydrochloride salt form significantly reduces the volatility associated with the free base amine, it introduces specific risks regarding hygroscopicity and fine particulate inhalation .

Critical Hazard Profile:

  • Skin/Eye: Severe Irritant. Potential for chemical burns upon contact with mucous membranes due to hydrolysis in moisture.

  • Inhalation: High risk. The salt is a fine powder; inhalation causes respiratory tract irritation.

  • Reactivity: Hygroscopic. May evolve heat when dissolved in water or alcohol (exothermic solvation).

Strategic Risk Assessment & Engineering Controls

As a Senior Application Scientist, I advise treating this compound not just as a solid, but as a latent base . Upon contact with physiological moisture (sweat, tears, lung tissue), the HCl dissociates, potentially liberating the local methoxy-amine species which can cause immediate irritation.

Engineering Control Hierarchy:

  • Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Amine salts are prone to static charge, causing "fly-away" powder that bypasses standard airflow containment.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to methoxy-substituted amine salts.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Solid Handling) Nitrile Gloves (Min. thickness: 0.11 mm / 4 mil)Nitrile provides excellent resistance to dry amine salts. Latex is discouraged due to poor resistance if the salt becomes wet.
Hand Protection (In Solution) Double Gloving (Inner: Nitrile, Outer: Neoprene or Thicker Nitrile)Once dissolved (e.g., in MeOH or DCM), the solvent acts as a carrier. Methoxy groups increase polarity; simple nitrile may suffer breakthrough <15 mins in chlorinated solvents.
Eye & Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders. Air currents can carry dust behind glasses. Goggles seal the orbital area.
Respiratory N95/P100 Mask (Only if outside hood)Strictly for emergency spill cleanup outside containment. Routine handling relies on the fume hood, not a mask.
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Amine salts stick to fabrics. Disposable Tyvek sleeves prevent cuff contamination, a common source of wrist dermatitis.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Solvent) State->Liquid Hood Fume Hood Required Solid->Hood SolventCheck Solvent Type? Liquid->SolventCheck Gloves1 Single Nitrile Gloves + Tyvek Sleeves Hood->Gloves1 Eyes1 Chemical Goggles (Seal Required) Hood->Eyes1 Polar Polar (Water/MeOH) SolventCheck->Polar NonPolar Chlorinated/Organic SolventCheck->NonPolar Gloves2 Double Nitrile Polar->Gloves2 Gloves3 Silver Shield / Laminate Gloves NonPolar->Gloves3

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.

Operational Protocol: Weighing & Solubilization

Objective: Prepare a stock solution without generating dust or causing exothermic degradation.

Step 1: Preparation

  • Clear fume hood of unnecessary clutter to ensure laminar flow.

  • Place a secondary containment tray (polypropylene) in the hood.

  • Pre-weighing check: Inspect the bottle for "caking." If the salt has clumped, it has absorbed moisture. Do not break clumps with a metal spatula vigorously; use a gentle grinding motion to prevent aerosolization.

Step 2: Transfer

  • Use a disposable anti-static weighing boat .

  • Technique: Do not pour from the bottle. Use a clean spatula.

  • Self-Validating Step: If you see dust particles floating in the light beam of the hood, your transfer technique is too aggressive. Pause and let dust settle.

Step 3: Solubilization (The Critical Moment)

  • Amine hydrochlorides can be exothermic when dissolving.

  • Add the solvent to the solid slowly.

  • Do not stopper and shake immediately. Evolution of heat can pressurize the vessel. Swirl gently until fully dissolved.

Emergency & Disposal Procedures
Spill Management (Solid)
  • Isolate: Close lab doors.

  • PPE Upgrade: Don N95 respirator and double gloves.

  • Clean: Do not dry sweep. Cover with a wet paper towel (dampened with water) to suppress dust, then scoop into a waste bag.

  • Decontaminate: Wipe surface with 1% acetic acid (dilute vinegar) to neutralize residual amine traces, followed by water.

Waste Disposal Classification

Proper segregation prevents dangerous side reactions in waste drums.

Waste StreamClassificationNotes
Solid Waste Non-Halogenated Organic SolidEven though it contains HCl, the bulk is organic. Check local EHS if "Cl" triggers halogenated status (rare for salts).
Rinsate/Solutions Solvent-DependentIf dissolved in DCM -> Halogenated Liquid . If in MeOH/Water -> Non-Halogenated Liquid .
Empty Containers Triple RinseTriple rinse with water/solvent before discarding bottle. Deface label.
Disposal Workflow (Visualization)

Disposal_Flow Waste Waste Generation Type Material Type? Waste->Type Solid Solid / Spill Debris Type->Solid Liquid Liquid Solution Type->Liquid SolidBin Solid Organic Waste (Label: Irritant) Solid->SolidBin SolventCheck Solvent Base? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halo (MeOH, Water, DMSO) SolventCheck->NonHalo HaloBin Halogenated Waste Carboy Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalo->NonHaloBin

Figure 2: Waste Stream Segregation Logic to prevent cross-contamination.

References
  • Matrix Scientific. (2024). 2-Methoxy-1-butanamine hydrochloride Safety Data Sheet. Retrieved from

  • AK Scientific. (2024). Product Specifications: 2-Methoxy-1-butanamine hydrochloride.[1][2][3] Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves. Retrieved from [4]

  • Santa Cruz Biotechnology. (2024). 2-Methoxy-1-butanamine hydrochloride Product Data. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.